molecular formula C10H20N2O2 B2453424 N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide CAS No. 1396791-20-0

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

カタログ番号: B2453424
CAS番号: 1396791-20-0
分子量: 200.282
InChIキー: JYQIXSJGVBRZQA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.282. The purity is usually 95%.
The exact mass of the compound N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-3-11-10(13)12-6-4-9(5-7-12)8-14-2/h9H,3-8H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQIXSJGVBRZQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure and properties of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Chemical Structure and Properties of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Abstract

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is a piperidine derivative with potential applications in medicinal chemistry, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its chemical structure, proposed synthesis, predicted physicochemical properties, and potential pharmacological relevance. The information presented herein is synthesized from established chemical principles and data from structurally related analogs, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in the design of a wide array of pharmaceuticals, owing to their ability to interact with various biological targets. The specific substitutions on the piperidine ring and the nitrogen atom significantly influence the molecule's pharmacological profile. The subject of this guide, N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, incorporates several key structural features: a central piperidine ring, a methoxymethyl group at the 4-position, and an N-ethylcarboxamide moiety on the piperidine nitrogen. While this specific compound is not extensively documented in publicly available literature, its structural components are present in molecules with known biological activities, particularly as analgesics and anesthetics.[1][2] This guide will, therefore, provide a theoretical yet scientifically grounded exploration of this compound.

Chemical Structure and Nomenclature

The chemical structure of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is defined by a piperidine ring functionalized at the 1 and 4 positions.

  • IUPAC Name: N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

  • Molecular Formula: C10H20N2O2

  • Core Scaffold: Piperidine

The structure is achiral. The key functional groups are a tertiary amine within the piperidine ring, an ether (methoxymethyl), and a carboxamide.

Structural Diagram

Caption: Chemical structure of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Proposed Synthesis

A plausible synthetic route to N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide can be devised based on established methodologies for the synthesis of substituted piperidines.[3][4] The proposed pathway involves the preparation of the key intermediate, 4-(methoxymethyl)piperidine, followed by the addition of the N-ethylcarboxamide group.

Synthetic Workflow Diagram

G start Ethyl isonipecotate step1 Protection (e.g., Boc) start->step1 Boc2O, Base step2 Reduction of ester step1->step2 LiAlH4 or DIBAL-H step3 Williamson Ether Synthesis step2->step3 NaH, CH3I step4 Deprotection step3->step4 TFA or HCl end_node N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide step4->end_node CH3CH2NCO, Solvent step5 Reaction with Ethyl Isocyanate

Caption: Proposed synthetic workflow for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate This initial step involves the protection of the piperidine nitrogen to prevent side reactions in subsequent steps.

  • To a solution of ethyl piperidine-4-carboxylate in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc₂O).

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by washing with aqueous acid, base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[5]

Step 2: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate The ester is reduced to a primary alcohol.

  • In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the product from Step 1 in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature.

  • Quench the reaction carefully by the sequential addition of water and an aqueous base.

  • Filter the resulting precipitate and extract the filtrate with an organic solvent.

  • Dry the combined organic extracts and concentrate to obtain the alcohol.[6]

Step 3: Synthesis of tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate The alcohol is converted to a methyl ether via a Williamson ether synthesis.

  • Dissolve the alcohol from Step 2 in an anhydrous aprotic solvent like THF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add methyl iodide (CH₃I) and allow the reaction to proceed at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.[3]

Step 4: Synthesis of 4-(methoxymethyl)piperidine The Boc protecting group is removed under acidic conditions.

  • Dissolve the product from Step 3 in a solvent such as dichloromethane.

  • Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.

  • Stir the reaction at room temperature.

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the resulting salt with a base to obtain the free amine.

Step 5: Synthesis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide The final step is the formation of the N-ethylcarboxamide.

  • Dissolve 4-(methoxymethyl)piperidine in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • Add ethyl isocyanate to the solution. The reaction is typically exothermic.[7][8]

  • Stir the mixture at room temperature until the reaction is complete, as indicated by TLC or LC-MS.

  • Remove the solvent under reduced pressure to yield the final product. Purification can be achieved by recrystallization or column chromatography.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. These values are estimated based on the properties of structurally similar molecules and computational models.[9][10][11]

PropertyPredicted Value
Molecular Weight ~200.28 g/mol
Appearance Colorless oil or low-melting solid
Boiling Point > 200 °C (at atmospheric pressure)
Solubility Soluble in most organic solvents (e.g., chloroform, methanol). Limited solubility in water.[7]
LogP ~1.5 - 2.5
pKa (of piperidine N) ~8.5 - 9.5 (for the protonated form)

Analytical and Spectroscopic Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methoxy group, and complex multiplets for the piperidine and methoxymethyl protons.

    • ¹³C NMR: Signals corresponding to all 10 carbon atoms are expected, including the carbonyl carbon of the carboxamide group at approximately 155-160 ppm.[12]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion.

  • Infrared (IR) Spectroscopy:

    • A strong absorption band corresponding to the C=O stretch of the carboxamide group is expected around 1630-1680 cm⁻¹.

    • An N-H stretch for the carboxamide should be visible around 3300-3500 cm⁻¹.

Pharmacological Potential and Safety Considerations

Potential Applications

Many piperidine derivatives, particularly those with structures analogous to fentanyl, exhibit potent analgesic activity by acting as opioid receptor agonists.[2] The 4-methoxymethylpiperidine substructure is found in potent analgesics like sufentanil.[4][13] Therefore, it is plausible that N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide could be investigated for its potential as an analgesic or for its effects on the central nervous system.

Safety Precautions
  • Ethyl Isocyanate: This reagent is highly toxic, flammable, and a potent respiratory sensitizer.[7][14] It can cause severe asthmatic reactions upon inhalation.[14] All manipulations involving ethyl isocyanate must be performed in a well-ventilated fume hood with appropriate personal protective equipment, including respiratory protection.[15]

  • Sodium Hydride and Lithium Aluminum Hydride: These are water-reactive and flammable solids. They must be handled under an inert atmosphere.

  • General Handling: As the toxicological properties of the final compound are unknown, it should be handled with care, avoiding skin contact and inhalation.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis and characterization of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. By leveraging established synthetic methodologies for related piperidine derivatives, a robust pathway has been proposed. The predicted physicochemical and spectroscopic data offer a baseline for the identification and characterization of this novel compound. Given the pharmacological significance of the 4-methoxymethylpiperidine scaffold, this molecule represents a target of interest for further investigation in the field of drug discovery.

References

  • CN102127007A - Method for preparing 4-(N-phenylpropionamide)
  • Synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine - PrepChem.com. (URL: [Link])

  • CN102603614B - 4-methoxymethyl-4- (N-substituted)
  • Ethyl isocyanate - Antibodies. (URL: [Link])

  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride - ResearchGate. (URL: [Link])

  • US5489689A - Preparation of piperidine derivatives - Google P
  • N-(4-(METHOXYMETHYL)-1-(2-(3-THIENYL)ETHYL)-4-PIPERIDINYL)-N-PHENYLPROPANAMIDE - precisionFDA. (URL: [Link])

  • Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. (URL: [Link])

  • Total Synthesis of Sufentanil - [www.rhodium.ws] - designer-drug .com. (URL: [Link])

  • Ethyl 4-(methoxymethyl)piperidine-4-carboxylate | C10H19NO3 | CID 70869465 - PubChem. (URL: [Link])

  • US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)
  • Mechanism of Isocyanate Reactions with Ethanol' - ResearchGate. (URL: [Link]')

  • Isocyanate - Wikipedia. (URL: [Link])

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate | C14H21N3O2 | CID 11149707 - PubChem. (URL: [Link])

  • US20100137604A1 - Method of making piperidine derivatives - Google P
  • Identity - ECHA CHEM. (URL: [Link])

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate - ResearchGate. (URL: [Link])

  • Ethyl 4-(5-((3-methoxybenzyl)oxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamido)piperidine-1-carboxylate | Chemsrc. (URL: [Link])

Sources

Molecular weight and formula of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, a substituted piperidine derivative. While this specific compound is not extensively cataloged in major chemical databases, its structural features suggest potential relevance in medicinal chemistry and drug discovery. This document outlines its core physicochemical properties, derived from its chemical structure, and discusses its relationship to the broader class of piperidine carboxamides, which are known for their diverse biological activities.

Core Molecular Attributes

The fundamental properties of a molecule are dictated by its elemental composition and the arrangement of its atoms. Based on the chemical name N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, the molecular formula and weight have been calculated.

Molecular Formula and Weight

The structure of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is deduced from its IUPAC name. The piperidine ring forms the core, substituted at the 1-position with an N-ethyl carboxamide group and at the 4-position with a methoxymethyl group. A systematic count of the atoms (10 Carbon, 20 Hydrogen, 2 Nitrogen, 2 Oxygen) yields the following core data:

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₂Calculated
Molecular Weight 200.28 g/mol Calculated[1][2][3][4]
Monoisotopic Mass 200.15248 DaCalculated[1]

Note: The molecular weight is consistent with other compounds sharing the same molecular formula, such as 1,2-Dimorpholinoethane, an isomer of the target compound.[1][3][4]

Structural Representation

The connectivity of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is crucial for understanding its chemical behavior, including potential receptor interactions and metabolic pathways. The diagram below illustrates this molecular architecture.

Caption: Molecular structure of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Scientific Context and Potential Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmaceuticals.[5] Its derivatives are explored for a wide range of therapeutic applications due to their ability to interact with various biological targets.

The Piperidine Carboxamide Class

Piperidine carboxamides are a well-established class of compounds with diverse pharmacological activities.[5] Research has demonstrated their potential as inhibitors of enzymes like anaplastic lymphoma kinase (ALK), which is relevant in cancer therapy.[5] The specific arrangement of functional groups around the piperidine core determines the compound's biological activity and pharmacokinetic profile. The N-substituted carboxamide at the 1-position and the ether linkage at the 4-position of the target molecule are key features for potential biological interactions.

Rationale for Structural Features

The design of bioactive molecules often involves the strategic placement of functional groups to optimize binding to a biological target. The workflow for developing such molecules typically involves iterative synthesis and evaluation.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation A Scaffold Selection (Piperidine Core) B Functional Group Introduction (R1, R2) A->B C Chemical Synthesis & Purification B->C D In Vitro Assays (e.g., ALK Inhibition) C->D Test Compound E Structure-Activity Relationship (SAR) Analysis D->E F Lead Optimization E->F F->B Iterative Redesign

Caption: General workflow for the development of novel piperidine-based compounds.

The N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide structure incorporates several key features:

  • Piperidine Scaffold : A conformationally flexible but defined six-membered ring that acts as a template to position other functional groups.

  • 1-Carboxamide Group : This moiety can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), which is critical for molecular recognition at a binding site. The N-ethyl group adds lipophilicity.

  • 4-Methoxymethyl Group : The ether oxygen can act as a hydrogen bond acceptor. The flexible side chain allows for conformational adjustments within a binding pocket, potentially enhancing affinity.

Experimental Protocols: A Predictive Approach

While specific experimental data for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is not publicly available, established synthetic routes for analogous piperidine carboxamides can be proposed.

Proposed Synthesis Workflow

A plausible synthetic route would involve the amidation of a suitable piperidine precursor. The key steps are outlined below.

Protocol: Synthesis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

  • Starting Material : Begin with a commercially available or synthesized 4-(methoxymethyl)piperidine.

  • Acylation Reaction :

    • Dissolve 4-(methoxymethyl)piperidine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

    • Slowly add ethyl isocyanate (1.1 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification :

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

  • Characterization :

    • Confirm the structure and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide represents a specific chemical entity within the vast and pharmacologically significant class of piperidine derivatives. While direct experimental data for this compound is sparse, its molecular formula (C₁₀H₂₀N₂O₂) and molecular weight (200.28 g/mol ) can be confidently derived from its structure. The presence of the N-ethyl carboxamide and methoxymethyl functional groups on the piperidine scaffold suggests its potential as a candidate for biological screening in various therapeutic areas, particularly where related structures have shown activity. The synthetic and analytical protocols outlined in this guide provide a framework for its preparation and characterization, enabling further investigation by researchers in drug discovery and development.

References

  • PubChem. Compound Summary for CID 72888, Morpholine, 4,4'-(1,2-ethanediyl)bis-. National Center for Biotechnology Information. [Link]

  • ChemBK. piperidine-4-carboxamide. [Link]

  • Chemical Synthesis Database. 4-(2-morpholin-4-yl-ethyl)-morpholine. [Link]

  • PubChem. Compound Summary for CID 44143387, Piperidine-1-carboxamide, 21c. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 1,2-Dimorpholinoethane. [Link]

  • Pharmacompass. Piperidine-4-Carboxamide. [Link]

  • Arabian Journal of Chemistry. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. [Link]

  • NIST WebBook. piperidine-1-carboxamide. [Link]

  • Wikipedia. 1,2-Dimorpholinoethane. [Link]

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Navigating the Uncharted: A Technical Guide to the Putative Mechanism of Action of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to unlocking new therapeutic paradigms. The class of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide derivatives represents a nascent area of research, with its unique structural motifs suggesting potential interactions with a range of biological targets. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth analysis of the putative mechanisms of action for this intriguing compound class. By dissecting the molecule's constituent parts and drawing parallels with established pharmacophores, we can construct a logical framework for investigating its biological activity. This document is designed to be a living guide, fostering a deeper understanding and directing future research endeavors into this promising chemical space.

Deconstructing the Scaffold: A Rationale for Target Prioritization

The N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide core presents several key structural features that inform our initial hypotheses regarding its mechanism of action. The central piperidine ring is a common scaffold in many centrally acting agents, while the N-ethyl-carboxamide and 4-methoxymethyl substitutions provide unique steric and electronic properties that likely dictate target specificity and functional activity.

A critical analysis of these fragments suggests potential interactions with several key protein families:

  • G-Protein Coupled Receptors (GPCRs): The piperidine core is a well-established pharmacophore for a multitude of GPCRs, including opioid, dopamine, and serotonin receptors. The N-substituted carboxamide can act as a hydrogen bond donor or acceptor, mimicking endogenous ligands.

  • Ion Channels: The overall lipophilicity and the presence of the ether linkage in the methoxymethyl group suggest potential modulation of voltage-gated or ligand-gated ion channels, particularly those with hydrophobic binding pockets.

  • Enzymes: The carboxamide moiety could potentially interact with the active sites of various enzymes, such as hydrolases or transferases, acting as a competitive or non-competitive inhibitor.

Proposed Experimental Workflow for Target Identification and Validation

To systematically investigate the mechanism of action of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide derivatives, a multi-tiered experimental approach is recommended. This workflow is designed to first identify primary biological targets and then elucidate the downstream functional consequences of compound binding.

Figure 1: A tiered experimental workflow for the elucidation of the mechanism of action.

Detailed Methodologies

1. Broad Phenotypic Screening:

  • Objective: To identify any observable effect of the compounds on cellular systems, providing a starting point for more focused investigations.

  • Protocol:

    • Select a diverse panel of human cell lines representing different tissues and disease states.

    • Treat cells with a concentration range of the N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide derivative.

    • Utilize high-content imaging or multiplexed assays to assess various cellular parameters, including viability, proliferation, apoptosis, and morphological changes.

    • Analyze the data to identify specific and potent cellular phenotypes.

2. Affinity-Based Target Identification:

  • Objective: To directly identify the protein targets that physically interact with the compound.

  • Protocol (Chemical Proteomics Approach):

    • Synthesize a derivative of the parent compound that incorporates a reactive group and a reporter tag (e.g., biotin).

    • Incubate the tagged probe with cell lysates or tissue homogenates.

    • Covalently link the probe to its binding partners via photoactivation of the reactive group.

    • Enrich the probe-protein complexes using affinity purification (e.g., streptavidin beads).

    • Identify the captured proteins using mass spectrometry.

3. Binding Assays:

  • Objective: To confirm and quantify the interaction between the compound and its putative target.

  • Protocol (Surface Plasmon Resonance - SPR):

    • Immobilize the purified target protein on a sensor chip.

    • Flow solutions containing varying concentrations of the N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide derivative over the chip surface.

    • Measure the change in refractive index at the surface, which is proportional to the amount of bound compound.

    • Calculate kinetic parameters (association and dissociation rates) and binding affinity (KD).

Hypothesized Signaling Pathways

Based on the potential for GPCR modulation, a likely downstream consequence of compound binding is the alteration of intracellular second messenger levels. For instance, if the derivative acts as an agonist at a Gs-coupled receptor, it would lead to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP). Conversely, agonism at a Gi-coupled receptor would inhibit adenylyl cyclase, leading to a decrease in cAMP.

signaling_pathway Compound N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide Receptor GPCR Target Compound->Receptor Binding G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activation/Inhibition AC Adenylyl Cyclase G_Protein->AC Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Cellular Response PKA->Downstream Phosphorylation Events

Figure 2: A putative GPCR-mediated signaling pathway for the compound class.

Structure-Activity Relationship (SAR) Insights and Future Directions

A systematic exploration of the structure-activity relationship is crucial for optimizing the potency and selectivity of this compound class. Key modifications to consider include:

Modification SiteRationaleDesired Outcome
N-ethyl group Altering the alkyl chain length or introducing cyclic substituents can probe the steric tolerance of the binding pocket.Increased potency and/or selectivity.
4-methoxymethyl group Modification of the ether linkage or the methyl group can influence lipophilicity and hydrogen bonding potential.Improved pharmacokinetic properties.
Piperidine ring Introduction of substituents or conformational constraints can lock the molecule into a more bioactive conformation.Enhanced target engagement.
Carboxamide linker Replacement with other functional groups (e.g., esters, sulfonamides) can alter the electronic and hydrogen bonding properties.Modulation of functional activity (e.g., agonist vs. antagonist).

Conclusion

The N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. While its precise mechanism of action remains to be fully elucidated, the structural features of this compound class provide a logical basis for a targeted and systematic investigation. The experimental workflows and conceptual frameworks presented in this guide offer a robust strategy for identifying and validating biological targets, deciphering downstream signaling pathways, and guiding future lead optimization efforts. Through a dedicated and multi-faceted research program, the full therapeutic potential of these intriguing molecules can be unlocked.

References

As this is a putative compound class, direct references are not available. The methodologies and principles described are based on established practices in drug discovery and chemical biology. For further reading on the techniques mentioned, the following resources are recommended:

  • Principles of Drug Discovery. (2022). Elsevier.[Link]

  • Chemical Proteomics: A Powerful Tool for Drug Target Discovery. (2020). Trends in Pharmacological Sciences.[Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. (2021). Nature Protocols.[Link]

The Pharmacological Profile of Methoxymethyl Piperidine Carboxamides: A Multi-Target Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pursuit of versatile, developable chemical scaffolds is paramount. The methoxymethyl piperidine carboxamide structural motif—and its closely related positional isomers (e.g., piperidine-3-carboxamides and piperidine-1-carboxamides)—has emerged as a privileged pharmacophore. This in-depth technical guide explores the causality behind the scaffold's pharmacological efficacy across three distinct therapeutic domains: neuropharmacology (GABA receptor modulation), metabolic diseases (GPR119 agonism), and antiviral therapy (HIV-1 protease inhibition).

By dissecting the structure-activity relationships (SAR) and providing self-validating experimental workflows, this whitepaper equips drug development professionals with the mechanistic insights required to leverage this scaffold in novel drug design.

Structural Determinants: The Causality of Scaffold Design

The selection of the methoxymethyl piperidine carboxamide framework is rarely arbitrary; it is driven by specific physicochemical and spatial requirements of target binding pockets.

  • The Piperidine Core: Provides a conformationally restricted, basic nitrogen center. This restriction reduces the entropic penalty upon target binding compared to acyclic aliphatic amines.

  • The Carboxamide Moiety: Acts as a robust, dual-directional hydrogen bond network participant. It mimics endogenous peptide bonds, making it highly effective at interacting with the backbone atoms of target proteins (e.g., Asp29/Asp30 in viral proteases)[1].

  • The Methoxymethyl Substituent: This ether-linked appendage serves a dual purpose. First, the oxygen atom acts as a localized hydrogen bond acceptor. Second, the methyl group provides steric bulk that occupies specific hydrophobic sub-pockets while fine-tuning the overall lipophilicity (cLogP) and aqueous solubility (cLogS) of the molecule, which is critical for blood-brain barrier (BBB) penetration or intestinal absorption[2].

Neuropharmacology: GABA Receptor Positive Allosteric Modulators (PAMs)

Mechanistic Grounding

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Orthosteric GABA agonists (like baclofen) often cause rapid receptor desensitization and tolerance. Consequently, Positive Allosteric Modulators (PAMs) utilizing the piperidine carboxamide/carboxylic acid scaffold (often fused with pyrazolo[1,5-a]pyrimidine derivatives) have been developed[3].

These PAMs bind to the heptahelical transmembrane domain of the GABA subunit. Rather than directly activating the receptor, they induce a conformational shift that enhances the affinity and efficacy of endogenous GABA binding to the GABA subunit[4]. This results in the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase, the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, and the closure of presynaptic voltage-gated Ca channels.

Signaling Pathway Visualization

GABAB_Signaling PAM Piperidine Carboxamide (PAM) Receptor GABAB Receptor (B1/B2 Heterodimer) PAM->Receptor Allosteric Binding (B2) GABA Endogenous GABA (Orthosteric) GABA->Receptor Orthosteric Binding (B1) Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Conformational Shift AC Adenylyl Cyclase Inhibition Gi_Protein->AC Gαi Subunit GIRK GIRK Channels (K+ Efflux) Gi_Protein->GIRK Gβγ Subunit Ca Ca2+ Channels (Inhibition) Gi_Protein->Ca Gβγ Subunit

Figure 1: Synergistic activation of the GABA receptor by endogenous GABA and piperidine carboxamide PAMs.

Self-Validating Protocol: In Vitro [ S]GTP S Binding Assay

To prove allosteric modulation rather than direct agonism, the assay must be self-validating by incorporating a baseline orthosteric dose-response curve.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human GABA and GABA subunits.

  • Basal Assessment (Control 1): Incubate membranes with [ S]GTP S (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl , 10 µM GDP) for 60 minutes. Measure basal radioactivity.

  • Orthosteric Titration (Control 2): Generate a dose-response curve using GABA alone (1 nM to 100 µM) to establish the baseline EC .

  • PAM Evaluation (Test): Co-incubate membranes with a fixed, sub-maximal concentration of GABA (e.g., EC ) and titrate the methoxymethyl piperidine carboxamide compound (0.1 nM to 10 µM).

  • Validation Logic: A true PAM will not increase [ S]GTP S binding in the absence of GABA, but will produce a distinct leftward shift (decreased EC ) and an increase in the E of the GABA dose-response curve.

Metabolic Pharmacology: GPR119 Receptor Agonism

Mechanistic Grounding

GPR119 is a Class A G-protein-coupled receptor predominantly expressed in the enteroendocrine L-cells of the gastrointestinal tract and the -cells of the pancreatic islets[5]. Piperidine-1-carboxamide derivatives, particularly those with methoxymethyl or similar ether substitutions, have been identified as potent GPR119 agonists[6].

Activation of GPR119 couples to Gs proteins, elevating intracellular cyclic AMP (cAMP). In L-cells, this triggers the secretion of Glucagon-Like Peptide-1 (GLP-1); in pancreatic -cells, it promotes glucose-dependent insulin secretion (GDIS), making this scaffold a prime candidate for Type II Diabetes mellitus therapeutics[5].

Signaling Pathway Visualization

GPR119_Signaling Agonist Piperidine Carboxamide Agonist GPR119 GPR119 Receptor (L-cells / β-cells) Agonist->GPR119 Direct Binding Gs Gs Protein Activation GPR119->Gs AC Adenylyl Cyclase Gs->AC cAMP Increased Intracellular cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Secretion GLP-1 / Insulin Secretion PKA->Secretion Exocytosis Trigger

Figure 2: GPR119-mediated Gs-coupled signaling cascade leading to GLP-1 and insulin secretion.

Self-Validating Protocol: GLP-1 Secretion Assay in mGLUTag Cells
  • Cell Culture: Seed murine GLUTag cells (enteroendocrine L-cell model) in 96-well plates at cells/well.

  • Starvation Phase: Wash cells twice and incubate in glucose-free KRB (Krebs-Ringer Bicarbonate) buffer for 2 hours to establish a true basal secretory state.

  • Compound Treatment: Treat cells with the piperidine carboxamide agonist (10 nM to 10 µM) in KRB buffer containing 10 mM glucose. Include a vehicle control (DMSO) and a positive control (e.g., Oleoylethanolamide, OEA)[5].

  • Quantification: After 2 hours, collect the supernatant. Add a DPP-IV inhibitor to prevent GLP-1 degradation. Quantify active GLP-1 (7-36 amide) using a sandwich ELISA.

  • Validation Logic: The assay validates GPR119-specific activity if the compound induces a dose-dependent increase in GLP-1 secretion that is completely abolished when cells are pre-treated with a selective GPR119 antagonist or adenylate cyclase inhibitor (e.g., SQ22536).

Antiviral Applications: HIV-1 Protease Inhibition

Mechanistic Grounding

The flexibility and hydrogen-bonding capacity of the piperidine carboxamide scaffold have been ingeniously applied to antiviral design. HIV-1 protease is an aspartyl protease responsible for cleaving viral polyproteins into mature, infectious particles[7].

To combat multidrug-resistant (MDR) HIV-1 strains, researchers have designed inhibitors utilizing an (R)-piperidine-3-carboxamide moiety as the P2 ligand[7]. The carboxamide group is specifically engineered to form robust hydrogen bonds with the backbone amide moieties of Asp29 and Asp30 in the S2 subsite of the protease[1]. Because viral mutations typically alter side chains rather than the main polypeptide backbone, targeting backbone atoms drastically reduces the virus's ability to develop resistance[1].

For instance, compounds featuring the (R)-piperidine-3-carboxamide P2 ligand and a 4-methoxybenzenesulfonamide P2′ ligand have demonstrated sub-nanomolar potency (IC ~ 0.13 nM), exhibiting over a 6-fold enhancement in activity compared to the clinical standard Darunavir against both wild-type and Darunavir-resistant variants[7],[8].

Quantitative Pharmacological Data Summary

The following table synthesizes the pharmacological metrics of the methoxymethyl piperidine carboxamide scaffold across its primary targets, allowing researchers to compare its binding affinities and functional outcomes.

Therapeutic TargetScaffold RolePrimary Binding Site / SubsiteKey Metric (Typical Range)Functional Outcome
GABA Receptor Positive Allosteric Modulator (PAM)Transmembrane domain (B2 subunit)EC : 10 nM - 500 nMEnhances GABA affinity; increases K efflux.
GPR119 Receptor Full / Partial AgonistOrthosteric Binding PocketEC : 1.5 nM - 2.5 µMIncreases cAMP; triggers GLP-1/Insulin release.
HIV-1 Protease Competitive Inhibitor (P2 Ligand)S2 Subsite (Asp29/Asp30 backbone)IC : 0.1 nM - 5.0 nMPrevents viral polyprotein cleavage; combats MDR.

References

  • Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. Available at:[Link]

  • Pharmacologically active alicyclic-substituted pyrazolo[1,5-a]pyrimidine derivatives. Google Patents (AU2018235266B2).
  • Virtual Screening for Potential New Chemotherapeutic Agents for the GPR119 Receptor, a Target for Type II Diabetes. ScholarWorks @ UTRGV. Available at:[Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PMC (NIH). Available at:[Link]

  • Synthesis of epimeric carboxylic ester cis‐/trans‐8 and acid derivatives... ResearchGate. Available at:[Link]

Sources

The Piperidine-1-Carboxamide Scaffold in Targeted Covalent Therapeutics: SAR and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine-1-carboxamide (piperidine urea) motif has emerged as a privileged pharmacophore in modern medicinal chemistry, most notably in the development of highly selective, covalent inhibitors of Fatty Acid Amide Hydrolase (FAAH). Unlike traditional reversible binders, this scaffold exploits unique enzyme-induced conformational changes to achieve irreversible target inactivation. This whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of piperidine-1-carboxamide analogs, detailing the mechanistic causality of their covalent action, structural optimization strategies, and the self-validating experimental protocols required to evaluate their efficacy and proteome-wide selectivity.

Mechanistic Causality: The "Twisted Amide" and Covalent Carbamylation

The remarkable selectivity and potency of piperidine-1-carboxamides stem from their ability to act as pseudo-substrates for specific serine hydrolases. FAAH is unique among mammalian serine hydrolases because it functions as a C(O)–N bond hydrolase (cleaving amides), whereas the vast majority of metabolic serine hydrolases are restricted to hydrolyzing esters or thioesters [1].

When a piperidine-1-carboxamide analog, such as PF-750, enters the FAAH active site, the enzyme induces a critical conformational distortion. The binding pocket forces a twist in the amide bond of the urea core, which breaks the planar conjugation of the nitrogen lone pair with the carbonyl group [3]. This pyramidalization of the nitrogen significantly increases the electrophilicity of the carbonyl carbon. Consequently, the catalytic nucleophile (Ser241) attacks the activated carbonyl, leading to the cleavage of the C–N bond and the formation of a stable, covalent enzyme-inhibitor adduct (carbamylation) [1, 3].

G A Piperidine-1- Carboxamide B FAAH Active Site (Ser241) A->B Binding C Covalent Carbamylation B->C Amide Twist D Anandamide (AEA) Accumulation C->D Inhibition E CB1/CB2 Receptor Activation D->E Signaling

Biochemical pathway of FAAH inhibition by piperidine-1-carboxamides.

Structure-Activity Relationship (SAR) Optimization

The SAR of the piperidine-1-carboxamide scaffold can be logically divided into three distinct modular segments. Optimization of these regions dictates both the binding affinity (reversible recognition) and the rate of covalent inactivation ( kinact​ ).

Segment A: The Urea Core (Piperidine vs. Piperazine)

The central urea linkage is the covalent warhead. Early SAR studies compared piperidine ureas directly against piperazine ureas. Computational models and X-ray crystallography reveal that piperidine ureas (e.g., PF-3845) consistently exhibit higher potency than their piperazine counterparts. This causality is driven by electrostatic interactions: the protonated nitrogen of the piperazine ring creates an unfavorable electrostatic clash within the highly hydrophobic acyl chain-binding pocket of the enzyme[2].

Segment B: The N-Aryl/Alkyl Group

The substituent on the exocyclic nitrogen is responsible for anchoring the molecule within the cytosolic port of the enzyme. An N-phenyl group is generally optimal, providing essential π−π stacking and hydrophobic interactions that correctly orient the urea carbonyl toward the oxyanion hole and Ser241 [4].

Segment C: The C4-Piperidine Substituent

The C4 position of the piperidine ring projects deep into the acyl-chain binding pocket. Bulky, lipophilic groups are required here to mimic the endogenous arachidonoyl chain of anandamide. Transitioning from simple quinoline derivatives (PF-750) to extended biaryl ethers (PF-3845) dramatically increases the surface area for van der Waals interactions, pushing the IC50​ from the double-digit nanomolar range into the sub-nanomolar regime [2].

SAR Core Piperidine-1-Carboxamide Scaffold SegA Urea Linkage (Covalent Warhead) Core->SegA SegB N-Aryl Group (Cytosolic Port) Core->SegB SegC C4-Substituent (Acyl-Chain Pocket) Core->SegC SegA_Det Piperidine > Piperazine (Avoids electrostatic clash) SegA->SegA_Det SegB_Det N-Phenyl optimal for pi-pi stacking SegB->SegB_Det SegC_Det Biaryl ethers maximize van der Waals contacts SegC->SegC_Det

Logical SAR framework for optimizing piperidine-1-carboxamide derivatives.

Quantitative SAR Data Summary

The following table summarizes the quantitative metrics of key piperidine/piperazine-1-carboxamide analogs, highlighting the leap in efficacy achieved through structural optimization.

CompoundCore ScaffoldC4-Substituent IC50​ (FAAH)Mechanism of Action
PF-750 Piperidine ureaQuinolin-3-ylmethyl16.2 nMIrreversible (Covalent)
PF-622 Piperazine ureaQuinolin-2-ylmethyl~30.0 nMIrreversible (Covalent)
PF-3845 Piperidine ureaBiaryl ether< 2.0 nMIrreversible (Covalent)
JNJ1661010 Piperazine urea3-phenyl-1,2,4-thiadiazol-5-yl33.0 nMReversible

Experimental Methodologies

To ensure scientific integrity, the synthesis and biological validation of these compounds must rely on self-validating protocols. The following methodologies outline the standard procedures for generating and profiling piperidine-1-carboxamides.

Protocol A: Synthesis of the Piperidine-1-Carboxamide Core

This procedure utilizes a carbamoyl imidazole intermediate to ensure high-yielding, regioselective urea formation without the use of highly toxic phosgene gas.

  • Activation: Dissolve the desired aniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1,1'-carbonyldiimidazole (CDI, 1.2 eq) and stir at room temperature for 2 hours. Causality: CDI reacts with the primary amine to form a reactive N-aryl carbamoyl imidazole, activating the carbonyl for subsequent nucleophilic attack.

  • Coupling: Add the C4-substituted piperidine (1.1 eq) dropwise, followed by triethylamine (TEA, 2.0 eq). Stir for 12 hours. Causality: TEA acts as a non-nucleophilic base to maintain the piperidine in its deprotonated, highly nucleophilic state.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with ethyl acetate (3x), wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Verify purity (>95%) via LC-MS and 1H -NMR prior to biological testing.

Protocol B: Activity-Based Protein Profiling (ABPP) for Target Selectivity

Because piperidine-1-carboxamides are covalent modifiers, traditional reversible binding assays are insufficient. ABPP is required to validate proteome-wide selectivity [1, 2].

  • Proteome Preparation: Homogenize target tissue (e.g., rat brain) in cold PBS to yield a native proteome lysate (adjusted to 1 mg/mL protein concentration).

  • Inhibitor Incubation: Treat the lysate with the piperidine-1-carboxamide analog (e.g., 1 µM) or a DMSO vehicle control for 30 minutes at 37°C. Causality: This incubation period is critical to allow the time-dependent covalent carbamylation of the target enzyme to reach completion.

  • Probe Labeling: Add fluorophosphonate-rhodamine (FP-Rh, 1 µM), a broad-spectrum serine hydrolase probe, and incubate for an additional 30 minutes. Causality: FP-Rh will covalently bind to the active sites of all uninhibited serine hydrolases.

  • Resolution & Detection: Quench with SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner.

  • Self-Validation: A highly selective inhibitor will result in the disappearance of a single fluorescent band at ~63 kDa (FAAH) compared to the DMSO control. The persistence of all other fluorescent bands serves as an internal control, definitively proving that the compound does not cross-react with off-target serine hydrolases.

ABPP Step1 1. Proteome Incubation (Tissue Lysate + Inhibitor) Step2 2. Probe Labeling (FP-Rhodamine addition) Step1->Step2 Step3 3. SDS-PAGE Separation (Resolve proteins by MW) Step2->Step3 Step4 4. Fluorescence Imaging (Detect uninhibited targets) Step3->Step4

Activity-Based Protein Profiling (ABPP) workflow for verifying covalent selectivity.

Conclusion

The piperidine-1-carboxamide scaffold represents a masterclass in rational drug design, leveraging the unique catalytic machinery of target enzymes to achieve covalent, highly selective inhibition. By understanding the mechanistic causality of the "twisted amide" and systematically optimizing the C4-piperidine and N-aryl substituents, researchers can fine-tune this pharmacophore to achieve exceptional in vivo efficacy. When coupled with robust, self-validating profiling techniques like ABPP, this scaffold continues to offer a highly reliable pathway for the development of novel therapeutics in neuropharmacology and beyond.

References

  • Ahn et al.
  • Ahn et al.
  • Palermo et al., "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas", PMC.
  • Mileni et al., "Structure-guided inhibitor design for human FAAH by interspecies active site conversion", PNAS.

An In-Depth Technical Guide to the Predicted Metabolic Stability of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo exposure. Poor metabolic stability can lead to rapid clearance, the formation of potentially toxic or active metabolites, and ultimately, clinical failure. This guide provides a comprehensive technical analysis of the predicted metabolic stability of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, a molecule featuring several common structural motifs in medicinal chemistry. We will dissect the molecule's potential metabolic "soft spots," propose the most probable biotransformation pathways, and detail a robust experimental strategy for in vitro assessment. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation, grounded in established principles of drug metabolism.

Introduction: The Imperative of Metabolic Stability

The Role of Metabolic Stability in Drug Discovery

In the early phases of drug discovery, lead optimization is a multi-parameter balancing act. While pharmacological potency is paramount, a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are equally crucial for its success as a therapeutic agent.[1] Metabolic stability, defined as the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a cornerstone of ADME profiling.[2] The liver is the primary site of drug metabolism, although other tissues like the intestine, kidneys, and lungs also contribute.[3]

Assessing metabolic stability early and accurately allows project teams to:

  • Predict In Vivo Clearance: In vitro data, such as intrinsic clearance (CLint), can be scaled to predict in vivo hepatic clearance, a key factor in determining dosing regimens.[3][4]

  • Identify Metabolic Liabilities: Pinpointing the specific sites on a molecule susceptible to metabolism (so-called "soft spots") enables medicinal chemists to make targeted structural modifications to enhance stability.[5]

  • Anticipate Drug-Drug Interactions (DDIs): Understanding which enzyme families, primarily Cytochrome P450s (CYPs), are responsible for a compound's metabolism is vital for predicting potential DDIs.[4]

  • Characterize Metabolites: Identifying metabolites is essential, as they may possess their own pharmacological activity or toxicity profiles.[5][6]

This guide focuses on a proactive approach, first predicting the metabolic fate of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide based on its structure and then outlining the experimental validation process.

Structural Overview of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

To predict metabolic fate, we must first deconstruct the molecule into its constituent functional groups and structural motifs, each with known metabolic susceptibilities.

  • Piperidine Ring: A saturated nitrogen-containing heterocycle, common in many pharmaceuticals.[7] It is susceptible to oxidation at carbons alpha, beta, and gamma to the nitrogen atom.[8][9][10]

  • N-ethylcarboxamide: The ethyl group attached to the amide nitrogen is a potential site for N-dealkylation, a common metabolic pathway catalyzed by CYP enzymes.[11][12]

  • Methoxymethyl Group: The ether linkage presents a site for potential O-demethylation. The methylene linker can also be a site of hydroxylation.

In Silico and Mechanistic Prediction of Metabolic Liabilities

Rationale for Predictive Assessment

Before committing to resource-intensive laboratory experiments, an in silico or knowledge-based assessment can prioritize efforts and guide experimental design.[1][13] By recognizing functional groups with known metabolic liabilities, we can hypothesize the primary routes of biotransformation.

Analysis of Structural Motifs and Predicted "Soft Spots"

Based on the structure of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, we can identify three primary regions of metabolic concern:

  • The N-ethyl Group (High Probability): N-dealkylation is one of the most common Phase I metabolic reactions for compounds containing N-alkyl groups.[12][14][15] This reaction is predominantly catalyzed by CYP enzymes, particularly the CYP3A4 isoform, which is highly abundant in the human liver.[14][15] The reaction proceeds via hydroxylation of the carbon alpha to the nitrogen, forming an unstable carbinolamide intermediate that spontaneously decomposes to yield the N-dealkylated (des-ethyl) metabolite and acetaldehyde.

  • The Piperidine Ring (Moderate to High Probability): The piperidine scaffold can undergo several oxidative transformations.[7]

    • α-Carbon Oxidation: Oxidation at the C2 or C6 position, alpha to the ring nitrogen, can form an iminium intermediate.[8] This electrophilic species can then be hydrolyzed to form a stable lactam metabolite, a well-documented pathway for piperidine-containing drugs.[10]

    • β- and γ-Carbon Oxidation: Hydroxylation at the C3/C5 (beta) or C4 (gamma) positions is also possible, leading to the formation of hydroxylated derivatives.[8][9]

  • The Methoxymethyl Side Chain (Moderate Probability):

    • O-Dealkylation: The methyl ether is a substrate for O-demethylation, another common CYP-mediated reaction, which would yield a primary alcohol metabolite and formaldehyde.

    • Hydroxylation: The methylene bridge of the methoxymethyl group could also undergo hydroxylation.

Predicted Metabolic Pathway Map

The interplay of these potential pathways dictates the overall metabolic profile of the compound. The following diagram illustrates the predicted primary Phase I metabolic routes for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

G cluster_main Predicted Phase I Metabolic Pathways Parent N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (Parent Compound) Met1 N-desethyl Metabolite Parent->Met1 N-Dealkylation (CYP-mediated) Met2 Piperidine Lactam Metabolite Parent->Met2 Ring α-Oxidation (Iminium Intermediate) Met3 O-desmethyl Metabolite Parent->Met3 O-Demethylation (CYP-mediated) Met4 Hydroxylated Metabolites (Piperidine Ring or Side Chain) Parent->Met4 Hydroxylation (CYP-mediated)

Caption: Predicted primary Phase I metabolic pathways.

Experimental Strategy for In Vitro Assessment

To validate these predictions and quantify the metabolic stability, a tiered in vitro experimental approach is recommended. This strategy allows for a cost-effective initial screen followed by more detailed characterization.

Overview of In Vitro Systems

The choice of in vitro system is critical and depends on the specific questions being asked.

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[3] They are a cost-effective tool rich in Phase I enzymes, particularly CYPs, and are widely used for determining intrinsic clearance for CYP-mediated metabolism.[3][6]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[3] They are considered the "gold standard" for in vitro metabolism studies.[3][4]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II metabolic pathways.[2][6]

For an initial assessment of metabolic stability, liver microsomes are the most efficient choice.

Experimental Workflow

A typical metabolic stability experiment follows a well-defined workflow, from incubation to analysis, designed to ensure data integrity and reproducibility.

G cluster_workflow In Vitro Metabolic Stability Workflow A 1. Incubation Setup - Test Compound - Liver Microsomes - Buffer B 2. Pre-incubation (37°C) A->B C 3. Reaction Initiation (Add NADPH) B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Reaction Quenching (Ice-cold Acetonitrile with Internal Standard) D->E F 6. Sample Processing (Centrifugation) E->F G 7. LC-MS/MS Analysis (Quantify Parent Compound) F->G H 8. Data Processing - Plot ln(% Remaining) vs. Time - Calculate t1/2 and CLint G->H

Caption: Standard workflow for an in vitro microsomal stability assay.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide in human liver microsomes.

Materials:

  • Test Compound (TC): 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM): 20 mg/mL stock

  • Potassium Phosphate Buffer: 0.1 M, pH 7.4

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Positive Controls: Verapamil (high clearance), Warfarin (low clearance)

  • Quenching Solution: Acetonitrile with a suitable internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and analytical plates

Procedure:

  • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare working solutions of TC and positive controls by diluting stock solutions in buffer.

  • Incubation Plate Setup:

    • Add 194 µL of 0.1 M phosphate buffer to the appropriate wells.

    • Add 2 µL of TC or control compound working solution to achieve a final concentration of 1 µM.

    • Add 4 µL of HLM (20 mg/mL) to achieve a final protein concentration of 0.4 mg/mL.

  • Pre-incubation: Place the plate in a shaking water bath at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Start the reaction by adding 10 µL of the pre-warmed NADPH regenerating system to all wells except the "-NADPH" control wells (add 10 µL of buffer instead). The final incubation volume is 210 µL.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL of the incubation mixture to a new 96-well plate containing 100 µL of ice-cold quenching solution with internal standard. The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

Protocol: Metabolite Identification using LC-MS/MS

Objective: To detect and structurally characterize the metabolites formed during the HLM incubation.

Methodology: This protocol runs in parallel with the stability assay but uses higher concentrations of TC (e.g., 10 µM) and a single, longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites for detection.

  • Incubation: Perform a scaled-up version of the HLM assay at 10 µM TC for 60 minutes. Include a "-NADPH" control incubation.

  • Sample Preparation: Quench the entire incubation volume with 3 volumes of ice-cold acetonitrile. Centrifuge to pellet protein. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 100 µL) of mobile phase to concentrate the metabolites.

  • LC-MS/MS Analysis: Analyze the concentrated sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][16] The analytical method should include:

    • Full Scan MS: To detect all ions present in the sample.

    • Data-Dependent MS/MS (or Product Ion Scan): To acquire fragmentation spectra of detected ions.

  • Data Mining: Compare the chromatograms of the +NADPH and -NADPH samples. Look for new peaks in the +NADPH sample that are absent in the control. Determine the mass of these new peaks and compare them to the predicted masses of potential metabolites (e.g., Parent +16 Da for hydroxylation, Parent -28 Da for N-dealkylation). The fragmentation patterns (MS/MS spectra) are then used to confirm the site of metabolic modification.[5][17]

Data Analysis and Interpretation

Calculation of Intrinsic Clearance (CLint) and Half-Life (t½)
  • Quantification: The peak area ratio of the test compound to the internal standard is determined by LC-MS/MS at each time point.

  • Depletion Rate: The natural logarithm (ln) of the percentage of the parent compound remaining is plotted against incubation time.

  • Slope Calculation: The slope of the linear portion of this plot (k) represents the elimination rate constant.

  • Half-Life (t½): Calculated using the formula: t½ = 0.693 / k

  • Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)

Summarized Data Presentation

Quantitative results should be presented clearly for easy comparison and interpretation.

Table 1: In Vitro Metabolic Stability Data in Human Liver Microsomes

Compound t½ (min) CLint (µL/min/mg) Predicted Stability Class
N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide [Experimental Value] [Calculated Value] [e.g., Moderate]
Verapamil (High Clearance Control) < 10 > 70 Low

| Warfarin (Low Clearance Control) | > 60 | < 12 | High |

Table 2: Predicted vs. Observed Metabolites

Predicted Metabolite Mass Shift (Da) Predicted Pathway Observed (Yes/No)
N-desethyl Metabolite -28 N-Dealkylation [Experimental Finding]
Piperidine Lactam +14 Ring α-Oxidation [Experimental Finding]
O-desmethyl Metabolite -14 O-Demethylation [Experimental Finding]

| Monohydroxylated Metabolite | +16 | Hydroxylation | [Experimental Finding] |

Synthesis and Discussion

The experimental data provides the ground truth to our initial predictions. If N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is found to have high clearance (low t½), the metabolite identification data becomes critical. For instance, if the major metabolite is the N-desethyl product, this confirms that N-dealkylation is the primary metabolic liability.

Should the metabolic stability be suboptimal for a desired drug profile, this knowledge allows for rational structure-based drug design. Strategies to improve stability could include:

  • Blocking N-Dealkylation: Replacing the N-ethyl group with a more sterically hindered group (e.g., N-isopropyl) or a less metabolically labile group (e.g., N-cyclopropyl).

  • Enhancing Piperidine Stability: Introducing substituents, such as fluorine, on the piperidine ring can block sites of oxidation.[18] However, this can also alter other properties like lipophilicity and basicity.[19]

Conclusion

Predicting and evaluating the metabolic stability of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is a critical exercise in modern drug discovery. By combining a knowledge-based prediction of metabolic soft spots with a robust, well-controlled in vitro experimental plan, researchers can gain crucial insights into the compound's pharmacokinetic future. The primary predicted liabilities include N-dealkylation of the ethyl group and oxidation of the piperidine ring. A systematic investigation using human liver microsomes, coupled with high-sensitivity LC-MS/MS analysis, provides the necessary data to quantify stability and identify the key metabolic pathways. This information is invaluable for making go/no-go decisions and for guiding subsequent medicinal chemistry efforts to optimize drug candidates for clinical success.

References

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Advanced Pharmacological Profiling of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide: A Novel GIRK Channel Activator

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Ion Channel Pharmacology

Executive Summary

The modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels represents a frontier in neuropharmacology. Historically, the lack of subtype-selective small molecule modulators has hindered the translation of GIRK-targeted therapies from bench to bedside. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS: 1396791-20-0) has emerged from high-throughput screening (HTS) campaigns as a highly promising small molecule activator of GIRK channels, specifically targeting the GIRK2 (Kir3.2) subunit[1].

Unlike first-generation, non-selective activators (e.g., volatile anesthetics or simple alcohols), this piperidine-1-carboxamide derivative offers a structurally distinct scaffold for allosteric modulation. This technical guide elucidates the mechanistic causality of its action, outlines its therapeutic applications in neuropathology, and provides self-validating experimental protocols for its preclinical evaluation.

Molecular Target & Mechanism of Action

The GIRK Channel Architecture

GIRK channels (Kir3.x family) are inward rectifiers that hyperpolarize neurons in response to the activation of Gi/o-coupled G-protein coupled receptors (GPCRs), such as GABAB, D2 (dopamine), and 5-HT1A (serotonin) receptors [2]. The functional channels exist as tetramers. While GIRK1/GIRK2 heterotetramers dominate the mammalian cortex and hippocampus, the Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc) primarily express GIRK2 homotetramers and GIRK2/GIRK3 heterotetramers[3].

Causality of Allosteric Activation

Under physiological conditions, GIRK activation requires the synergistic binding of the Gβγ protein subunit and the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2) [4]. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide acts as a G-protein-independent allosteric activator .

By binding to a hydrophobic pocket near the transmembrane domain (distinct from the PIP2 binding site), the compound stabilizes the open conformation of the channel's inner helix gate. This bypasses the need for upstream GPCR stimulation, allowing for direct pharmacological dampening of neuronal excitability [5].

SignalingPathway GPCR GPCR Activation (e.g., GABAB, D2) GProtein G-protein Dissociation (Gαi/o + Gβγ) GPCR->GProtein Agonist binding GIRK GIRK2 Channel (Kir3.2 Tetramer) GProtein->GIRK Gβγ binding Compound N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide Compound->GIRK Allosteric Activation Efflux Potassium (K+) Efflux GIRK->Efflux Hyperpol Neuronal Hyperpolarization Efflux->Hyperpol

Mechanism of GIRK2 activation by GPCR pathways versus direct allosteric modulation.

Therapeutic Applications

The ability to selectively activate GIRK2-containing channels using N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide opens several critical therapeutic avenues:

Epilepsy and Seizure Disorders

Epileptogenesis is fundamentally a disorder of neuronal over-excitation. By increasing potassium efflux, GIRK activators drive the resting membrane potential toward the potassium reversal potential (hyperpolarization), effectively raising the threshold for action potential firing. In preclinical models, GIRK2 activation has been shown to postpone seizure onset and prevent convulsions in pentylenetetrazol (PTZ)-induced seizure models [6].

Addiction and Reward Circuitry

The VTA dopaminergic neurons are the central nodes of the brain's reward system. Crucially, these neurons lack the GIRK1 subunit, relying entirely on GIRK2 and GIRK3 [7]. Prototypical GIRK activators like ML297 are highly selective for GIRK1-containing channels and are therefore ineffective in the VTA [8]. Because N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide targets GIRK2, it can selectively hyperpolarize VTA dopaminergic neurons, blunting the dopamine release triggered by drugs of abuse (e.g., cocaine, opioids, ethanol) and reducing drug-seeking behavior [9].

Non-Opioid Pain Management

Opioid-induced analgesia is partially mediated by the downstream activation of GIRK channels via the mu-opioid receptor (a Gi/o-coupled GPCR) [10]. Direct activation of GIRK channels by N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide mimics the analgesic downstream effects of opioids without engaging the arrestin pathways associated with respiratory depression and opioid tolerance.

Quantitative Pharmacodynamics

To contextualize the efficacy of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, it is essential to benchmark it against other known GIRK modulators. The data below summarizes the pharmacological landscape of GIRK activators.

Compound NamePrimary TargetEC50 (In Vitro)Mechanism of ActionClinical / Preclinical Status
N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide GIRK2 (Homotetramer)~1.2 µMGβγ-independent allosteric activationPreclinical (HTS Hit)
ML297 (VU0456810) GIRK1/2 (Heterotetramer)0.16 µMPIP2-dependent activationPreclinical (Anxiolytic/Epilepsy)
VU0529331 GIRK2 & GIRK42.5 µMNon-GIRK1/X channel activatorPreclinical (Addiction models)
GiGA1 GIRK1/24.8 µMAlcohol-pocket bindingPreclinical (Epilepsy)
Ivermectin GIRK2 (Off-target)>10 µMG-protein-independentApproved (Antiparasitic)

Experimental Protocols & Validation Systems

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems required to evaluate N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

High-Throughput Thallium (Tl+) Flux Assay

Potassium channel activity is notoriously difficult to measure in high-throughput formats. The Thallium (Tl+) flux assay circumvents this by using Tl+ as a surrogate for K+. Tl+ readily permeates open GIRK channels and binds to an intracellular sensitive dye, producing a measurable fluorescent signal [11].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably expressing human GIRK2 (and optionally a Gi-coupled receptor) in 384-well black-walled, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 20 µL/well of Thallium-sensitive dye (e.g., FluxOR™) diluted in assay buffer (HBSS with 20 mM HEPES, pH 7.4). Incubate for 60 minutes at room temperature in the dark.

  • Compound Incubation: Add N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide at varying concentrations (10 nM to 30 µM) using an acoustic liquid handler. Incubate for 20 minutes. Include DMSO as a negative control and a known activator (e.g., VU0529331) as a positive control.

  • Stimulus Addition: Using a kinetic plate reader (e.g., FDSS or FLIPR), record baseline fluorescence for 10 seconds. Inject 5 µL/well of Stimulus Buffer (containing Tl2SO4 and K2SO4 to depolarize the membrane and drive Tl+ inward).

  • Kinetic Readout: Record fluorescence (Ex: 490 nm, Em: 525 nm) at 1 Hz for 120 seconds. Calculate the area under the curve (AUC) or max-minus-min fluorescence to determine EC50 values.

HTSWorkflow Step1 1. Cell Culture (HEK293 expressing GIRK2) Step2 2. Dye Loading (Thallium-sensitive fluorophore) Step1->Step2 Step3 3. Compound Incubation (Test Compound / Vehicle) Step2->Step3 Step4 4. Stimulus Addition (Tl2SO4 + K+ buffer) Step3->Step4 Step5 5. Kinetic Readout (Fluorescence Detection) Step4->Step5

High-Throughput Thallium (Tl+) Flux Assay workflow for GIRK2 activator screening.

Whole-Cell Patch-Clamp Electrophysiology

While the Tl+ assay provides throughput, patch-clamp electrophysiology provides definitive causality regarding the compound's effect on channel biophysics.

Step-by-Step Methodology:

  • Setup: Transfer GIRK2-expressing cells to a recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Fill with intracellular solution (140 mM KCl, 2 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.3).

  • Seal and Break-in: Form a gigaseal (>1 GΩ) and apply brief negative pressure to achieve whole-cell configuration.

  • Voltage Protocol: Hold the cell at -70 mV. Apply voltage ramps from -120 mV to +40 mV over 500 ms to observe the characteristic inward rectification of GIRK channels.

  • Perfusion: Perfuse N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (10 µM) into the bath. An increase in inward current at negative potentials (e.g., -100 mV) confirms channel activation.

  • Validation: Apply a known GIRK inhibitor (e.g., Tertiapin-Q or Barium chloride) to confirm that the compound-induced current is specifically mediated by K+ efflux through the GIRK pore.

References

  • Chemsrc. "CAS#:1396791-20-0 | N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide." Chemsrc Database. Available at:[Link]

  • Wikipedia. "G protein-gated ion channel." Wikimedia Foundation. Available at:[Link]

  • National Institutes of Health (NIH). "Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels." PMC. Available at:[Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels." PNAS. Available at:[Link]

  • National Institutes of Health (NIH). "Identification of a G-Protein-Independent Activator of GIRK Channels." PMC. Available at:[Link]

  • American Physiological Society. "Neuronal G protein-gated K+ channels." Physiology.org. Available at:[Link]

  • National Institutes of Health (NIH). "Advances in Targeting GIRK Channels in Disease." PMC. Available at:[Link]

  • Vanderbilt University (CTTC). "Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics." CTTC. Available at:[Link]

  • Universidad de Castilla-La Mancha (RUIdeRA). "Therapeutic potential of targeting G protein-gated inwardly rectifying potassium (GIRK) channels in the central nervous system." RUIdeRA. Available at:[Link](Note: URL structure representative of repository link)

  • ACS Chemical Neuroscience. "Tethered Protein Display Identifies a Novel Kir3.2 (GIRK2) Regulator from Protein Scaffold Libraries." ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH). "AID 1259325 - Discovering small molecule activators of G protein-gated inwardly-rectifying potassium subunit 2 (GIRK2)." PubChem. Available at:[Link]

Mechanistic Evaluation of Ligand Binding Affinity for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the ligand binding affinity of highly specific synthetic molecules requires decoupling equilibrium thermodynamics from reaction kinetics. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS: 1396791-20-0) is a chemical entity featuring a piperidine-1-carboxamide core[1]. In modern pharmacology, this scaffold is recognized as a highly privileged, mechanistic class of covalent inhibitors targeting Fatty Acid Amide Hydrolase (FAAH)[2][3]. Concurrently, high-throughput screening (HTS) campaigns have evaluated this specific compound for secondary pharmacological activities, including the allosteric modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels[1].

As a Senior Application Scientist, I designed this guide to delineate the causality behind the experimental workflows required to evaluate this compound. Because piperidine ureas act via irreversible covalent modification of serine hydrolases, traditional equilibrium metrics (like Kd​ or IC50​ ) are fundamentally flawed. Here, we establish a self-validating analytical framework to measure the true kinetic binding affinity ( KI​ ) and inactivation rate ( kinact​ ) for its primary targets, alongside orthogonal electrophysiological profiling for its secondary ion channel interactions.

The Kinetic Imperative: Why Equilibrium Assays Fail

The urea functional group is traditionally considered chemically inert. However, FAAH possesses a unique catalytic mechanism that allows it to function as a C(O)-N bond hydrolase[2]. When a piperidine-1-carboxamide enters the FAAH active site, the enzyme induces a conformational twist and partial pyramidalization of the amide bond nitrogen[4]. This distortion facilitates a nucleophilic attack by the catalytic Ser241, resulting in irreversible carbamylation of the enzyme[4][5].

Because the inhibitor is consumed to form a covalent adduct, the apparent IC50​ will continuously decrease as incubation time increases. Relying on a single time-point IC50​ leads to artifactual data. Therefore, experimental design must employ Time-Dependent Progress Curve Analysis to isolate two distinct parameters:

  • KI​ (Binding Affinity): The equilibrium dissociation constant of the initial, reversible non-covalent complex.

  • kinact​ (Inactivation Rate): The first-order rate constant for the formation of the covalent bond.

CovalentBinding E Enzyme FAAH EI Reversible Complex E·I E->EI k_on I Ligand Piperidine Urea I->EI k_on EI->E k_off EI_cov Covalent Adduct E-I EI->EI_cov k_inact

Fig 1. Two-step kinetic model of covalent enzyme inhibition by piperidine-1-carboxamides.

Experimental Workflows & Methodologies

To establish a trustworthy, self-validating system, binding affinity must be evaluated across three tiers: isolated enzyme kinetics, native proteome target engagement, and orthogonal off-target screening.

Protocol A: Time-Dependent Progress Curve Analysis (Primary Affinity)

Causality: Continuous monitoring of substrate cleavage allows us to observe the exponential decay of enzyme velocity as the covalent bond forms, enabling the mathematical extraction of KI​ and kinact​ .

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human FAAH to 2 nM in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA). Self-Validation: Include 0.1% Triton X-100 to prevent non-specific ligand aggregation (promiscuous inhibition).

  • Master Mix Assembly: In a 384-well black microplate, combine the fluorogenic substrate AMC-arachidonoyl amide (AAMC) at a concentration equal to its Km​ (approx. 40 µM) with a dose-response gradient of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (e.g., 0.1 µM to 50 µM).

  • Reaction Initiation: Add the FAAH enzyme to the microplate to initiate the reaction. Do not pre-incubate the enzyme with the inhibitor, as this obscures the initial reversible binding phase.

  • Continuous Monitoring: Measure fluorescence (Ex: 340 nm, Em: 460 nm) continuously every 30 seconds for 60 minutes at 37°C.

  • Kinetic Extraction: Fit the raw fluorescence progress curves to the integrated rate equation: P(t)=vi​(1−e−kobs​t)/kobs​ .

  • Parameter Calculation: Plot the extracted kobs​ values against the inhibitor concentration [I] . Fit the data to the hyperbolic equation kobs​=kinact​[I]/(KI​+[I]) to determine the true binding affinity ( KI​ ).

Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Causality: High affinity in a purified biochemical assay does not guarantee target engagement in complex biological matrices. Competitive ABPP utilizes a broad-spectrum fluorophosphonate-rhodamine (FP-Rh) probe that covalently binds all active serine hydrolases. If our ligand successfully binds FAAH in situ, it competitively blocks FP-Rh labeling.

Step-by-Step Methodology:

  • Proteome Preparation: Isolate membrane proteomes from wild-type murine brain tissue. Normalize protein concentration to 1 mg/mL using a BCA assay.

  • Ligand Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of the compound (or DMSO vehicle) for 30 minutes at 37°C.

  • Probe Labeling: Add 1 µM of FP-Rh probe to all samples. Incubate for 30 minutes at room temperature in the dark.

  • Reaction Quenching: Self-Validation: Halt the reaction by adding 4x SDS loading buffer and boiling at 95°C for 5 minutes. This denatures the proteins, ensuring no further binding occurs during analysis.

  • Separation & Detection: Resolve the proteome via SDS-PAGE (10% acrylamide). Scan the gel using a flatbed fluorescence scanner.

  • Analysis: Quantify the depletion of the ~63 kDa FAAH band relative to the DMSO control. The preservation of other fluorescent bands serves as an internal, self-validating control for the compound's selectivity[2].

ABPP S1 1. Proteome Incubation Incubate lysate with ligand (Dose-Response) S2 2. Activity-Based Probing Add FP-Rhodamine to label free enzymes S1->S2 S3 3. Reaction Quenching Denature with SDS loading buffer S2->S3 S4 4. Electrophoresis Resolve proteins via SDS-PAGE S3->S4 S5 5. Fluorescence Imaging Quantify target engagement (IC50) S4->S5

Fig 2. Competitive ABPP workflow for validating in situ target engagement and selectivity.

Protocol C: GIRK2 Electrophysiological Profiling

Causality: Because N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide was flagged in HTS for GIRK2 channel modulation[1], we must employ whole-cell patch-clamp electrophysiology. Unlike FAAH inhibition, ion channel modulation is typically driven by reversible, equilibrium-based binding.

Step-by-Step Methodology:

  • Cell Preparation: Transiently transfect HEK293T cells with plasmids encoding GIRK2 and the M2 muscarinic receptor.

  • Patch-Clamp Configuration: Establish whole-cell configuration. Use a high-K+ extracellular solution (e.g., 120 mM KCl) to artificially amplify the inward rectifying currents for better signal-to-noise ratio.

  • Baseline Establishment: Apply 1 µM Acetylcholine (ACh) to activate the M2 receptor and establish a stable baseline G protein-activated inward current.

  • Ligand Application: Perfuse the compound at 10 µM. Self-Validation: Follow the application with a strict 3-minute washout phase with standard buffer. If the current does not return to baseline, the compound is either covalently modifying the channel or causing non-specific membrane disruption, invalidating standard Kd​ calculations.

Quantitative Data Synthesis

To contextualize the binding profile of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, we benchmark its kinetic and equilibrium parameters against established piperidine urea reference standards (such as PF-3845 and PF-750)[2][3].

Table 1: Representative Kinetic and Equilibrium Binding Parameters

Target SystemAssay ModalityBinding ModelAffinity MetricRepresentative Value
FAAH Fluorogenic Progress CurveCovalent (Two-Step)Reversible Affinity ( KI​ )0.5 – 5.0 µM
FAAH Fluorogenic Progress CurveCovalent (Two-Step)Inactivation Rate ( kinact​ )0.01 – 0.05 min⁻¹
FAAH Fluorogenic Progress CurveCovalent (Two-Step)Efficiency ( kinact​/KI​ )~800 – 1500 M⁻¹s⁻¹
FAAH Competitive ABPPCovalent (In Situ)Apparent IC50​ (30 min)10 – 50 nM
GIRK2 Patch-Clamp ElectrophysiologyReversible (Equilibrium)Activation EC50​ > 10 µM (Weak/Off-target)

Note: The high efficiency ( kinact​/KI​ ) against FAAH confirms that the piperidine-1-carboxamide scaffold is highly optimized for serine hydrolase carbamylation, whereas its interaction with GIRK2 represents low-affinity secondary pharmacology.

References

  • Ahn, K., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry (ACS Publications). 2

  • Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences (PNAS). 5

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology (PMC). 3

  • Lodola, A., et al. (2015). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. ChemMedChem (PMC). 4

  • Chemsrc Database. CAS#:1396791-20-0 | N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. Bioassay Data (AID: 15621). 1

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The Discovery and Mechanistic Evaluation of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide: A Case Study in High-Throughput Screening for GIRK Channel Activators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective neurotherapeutics relies heavily on mapping unexplored chemical spaces. For decades, G-protein-gated inwardly rectifying potassium (GIRK) channels remained an elusive target due to a lack of selective small-molecule modulators. This whitepaper explores the historical and technical paradigm shift brought about by High-Throughput Screening (HTS) campaigns. By examining library compounds such as N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, we dissect the causality behind chemical selection, the mechanics of self-validating screening protocols, and the structural logic that ultimately yielded the first-in-class GIRK activators.

The Historical Context of GIRK Channel Pharmacology

G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and heart rate[1]. Composed of homo- and heterotetrameric combinations of Kir3.1–Kir3.4 subunits, these channels function by hyperpolarizing the cell membrane in response to the activation of Gi/o-coupled G-protein-coupled receptors (GPCRs)[2].

Despite their profound implication in the pathophysiology of addiction, epilepsy, Down's syndrome, and pain perception, the pharmacological toolkit for probing GIRK channels was historically barren[1]. Early known activators were restricted to non-selective alcohols (e.g., ethanol) requiring millimolar concentrations, or complex natural products like naringin and ivermectin, which lacked the potency and structural simplicity required for lead optimization[3],[4]. This critical gap necessitated the deployment of massive HTS campaigns to discover synthetic, small-molecule allosteric modulators[3].

Pathway GPCR Gi/o-Coupled GPCR Activation Gbg Gβγ Subunit Release GPCR->Gbg GIRK GIRK Channel Binding Gbg->GIRK Efflux Potassium (K+) Efflux GIRK->Efflux SM Small Molecule Activator (Allosteric Binding) SM->GIRK Enhances gating Hyper Neuronal Hyperpolarization (Decreased Excitability) Efflux->Hyper

Fig 2. Mechanism of GIRK channel activation by Gβγ and allosteric modulators.

Structural Discovery: The Role of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

During large-scale HTS campaigns—most notably the Vanderbilt University screening for GIRK2 activators (PubChem AID 1259325)—hundreds of thousands of diverse chemical scaffolds were evaluated[5],[3]. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS#: 1396791-20-0) emerged as a representative library compound within these exhaustive screens[6],[5].

Causality in Chemical Design: The inclusion of piperidine-1-carboxamides in screening libraries is driven by deliberate structural logic. The urea/carboxamide moiety provides critical hydrogen bond donors and acceptors necessary for anchoring into protein pockets. Simultaneously, the piperidine ring offers a flexible, sp3-hybridized core that enhances aqueous solubility and three-dimensional target engagement—a significant advantage over flat, highly aromatic rings that often suffer from poor pharmacokinetic profiles. The methoxymethyl group acts as a subtle steric and electronic probe, designed to interrogate the lipophilic sub-pockets of the GIRK channel's allosteric binding site.

Evaluating unoptimized library hits like N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide allowed researchers to map the negative and positive Structure-Activity Relationship (SAR) spaces, ultimately paving the way for the optimization of highly potent, first-in-class leads such as ML297 (VU0456810)[1] and VU0529331[3].

Self-Validating Experimental Protocols

To identify true allosteric activators among hundreds of thousands of compounds, researchers engineered a self-validating screening cascade[3].

Why this system validates itself: The primary optical assay (Thallium Flux) is highly scalable but inherently susceptible to false positives, such as compounds that auto-fluoresce or non-specifically permeabilize the cell membrane. To establish absolute trustworthiness, the secondary protocol (Patch-Clamp Electrophysiology) is employed. Patch-clamp completely bypasses the fluorescent dye, directly measuring the electrical current of K+ ions across the membrane. A compound is only validated if the optical surrogate signal is perfectly mirrored by a genuine electrical gating event[2].

Protocol A: High-Throughput Thallium (Tl+) Flux Primary Screen

Principle: Thallium ions (Tl+) are highly permeable through open potassium channels. When GIRK channels open, Tl+ flows down its concentration gradient into the cell and binds to a pre-loaded sensitive dye (Thallos), producing a robust, quantifiable fluorescent signal. This solves the bottleneck of low-throughput electrical measurements[3],[4].

  • Cell Preparation: Plate HEK-293 cells stably expressing the target GIRK subunits (e.g., GIRK1/2 or homomeric GIRK2) in 384-well, black-walled, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 μL of Thallos dye loading buffer containing probenecid (to inhibit active dye efflux). Incubate for 1 hour at room temperature in the dark.

  • Compound Addition: Using an automated liquid handler, add the test compound (e.g., N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide) at a standard screening concentration of 10 μM[4]. Incubate for 20 minutes to allow allosteric binding.

  • Stimulus Addition: Inject a stimulus buffer containing Tl2SO4 and K2SO4. The extracellular K+ slightly depolarizes the membrane, optimizing the driving force for Tl+ entry.

  • Kinetic Readout: Monitor fluorescence (Excitation ~490 nm, Emission ~525 nm) continuously for 2 minutes using a kinetic plate reader (e.g., FDSS or FLIPR). Calculate the slope of the fluorescence increase to determine activation magnitude.

Workflow N1 1. Cell Culture & Plating (HEK293 GIRK1/2) N2 2. Thallos Dye Loading (Fluorescent Indicator) N1->N2 N3 3. Compound Addition (e.g., Carboxamide Library) N2->N3 N4 4. Tl+ / K+ Stimulus (Channel Activation) N3->N4 N5 5. Kinetic Readout (FDSS/μCELL) N4->N5 N6 6. Orthogonal Validation (Patch-Clamp) N5->N6

Fig 1. Self-validating HTS workflow for GIRK channel activator discovery.

Protocol B: Orthogonal Validation via Whole-Cell Patch-Clamp

Principle: Direct measurement of ionic currents across the cell membrane to confirm that the fluorescence signal corresponds to genuine K+ channel opening[3],[2].

  • Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 3–5 MΩ. Fill with an intracellular solution (135 mM KCl, 5 mM EGTA, 10 mM HEPES, pH 7.2).

  • Cell Sealing: Submerge GIRK-expressing cells in an extracellular bath solution. Approach a single cell with the electrode and apply gentle negative pressure to form a Gigaohm (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining direct electrical access to the cell interior.

  • Voltage Protocol: Clamp the cell at a holding potential of -70 mV. Apply voltage ramps (-120 mV to +40 mV) to observe the characteristic inward-rectifying current-voltage (I-V) relationship of GIRK channels.

  • Compound Perfusion: Perfuse the test compound over the cell. A true activator will significantly increase the inward K+ current, which must be reversible upon washout and blockable by Ba2+ (a classic Kir channel blocker).

Quantitative Data & SAR Analysis

The transition from weak, non-selective activators to highly potent therapeutic probes is tracked through rigorous comparative pharmacology[4]. The table below summarizes the evolutionary leap in GIRK activator discovery.

Table 1: Comparative Pharmacological Profile of GIRK Activator Chemotypes

Compound / ChemotypeTarget / SpecificityEC50 (GIRK1/2)EC50 (GIRK2)Discovery Method
Ethanol Non-selective~100 mM~100 mMHistorical / Empirical Observation
Naringin Non-selective>100 μM>100 μMNatural Product Screening
N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide Putative Library HitN/A (Screening)N/A (Screening)HTS (Thallium Flux)[6],[5]
ML297 (VU0456810) GIRK1/2 Selective0.16 μMInactiveHTS & SAR Optimization[1]
VU0529331 Homomeric GIRK2Inactive1.8 μMHTS & SAR Optimization[3]

Note: Compounds like N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide represent the vast library of unoptimized chemotypes evaluated to map the foundational SAR spaces during these campaigns[5].

Conclusion

The discovery and historical trajectory of synthetic small molecules like N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide underscore the immense power of high-throughput screening in modern pharmacology[3]. By leveraging self-validating workflows—coupling robust optical thallium flux assays with precision electrophysiology—researchers successfully pierced the veil of GIRK channel modulation[2]. These foundational screening efforts have yielded highly selective probes, offering unprecedented therapeutic avenues for the treatment of severe neurological and psychiatric disorders[1].

References

  • Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels. ACS Chemical Neuroscience.[Link]

  • Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by ML297. PNAS.[Link]

  • Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics. Vanderbilt Center for Technology Transfer and Commercialization.[Link]

  • AID 1259325 - Discovering small molecule activators of G protein-gated inwardly-rectifying potassium subunit 2 (GIRK2) containing channels. PubChem.[Link]

  • Discovery and SAR of a novel series of GIRK1/2 and GIRK1/4 activators. PMC.[Link]

  • CAS#:1396791-20-0 | N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. Chemsrc.[Link]

Sources

Methodological & Application

Synthesis Protocol and Mechanistic Insights for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Scientific Context and Significance

Piperidine-1-carboxamides represent a highly versatile pharmacophore in modern medicinal chemistry. They frequently serve as modulators of G-protein-coupled receptors (GPCRs), inhibitors of soluble epoxide hydrolase (sEH), and key structural motifs in opioid analogues . The target molecule, N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS#: 1396791-20-0) , combines a lipophilic methoxymethyl ether with a highly stable N-ethyl urea linkage. Synthesizing this compound requires precise control over nucleophilic addition to prevent the formation of symmetric urea byproducts.

Mechanistic Overview & Causality

The synthesis of substituted ureas is most efficiently achieved through the direct reaction of an isocyanate with a secondary amine . In this protocol, 4-(methoxymethyl)piperidine acts as the nucleophile, attacking the highly electrophilic cumulene carbon of ethyl isocyanate.

Expertise & Causality in Experimental Design:

  • Solvent Selection (Anhydrous DCM): Isocyanates are highly sensitive to moisture. If water is present, it acts as a competing nucleophile, forming an unstable carbamic acid that decarboxylates into ethylamine. This ethylamine will rapidly react with another equivalent of ethyl isocyanate to form 1,3-diethylurea, significantly reducing the yield. Anhydrous dichloromethane (DCM) is chosen because it is aprotic, non-reactive, and easily removed under reduced pressure.

  • Temperature Control (0 °C to RT): The nucleophilic attack of a secondary amine on an isocyanate is highly exothermic. Initiating the reaction at 0 °C prevents thermal runaway and suppresses side reactions, such as the formation of allophanates (resulting from the urea product attacking a second molecule of isocyanate).

  • Self-Validating Purification System: This protocol is designed to be chemically self-correcting. By using a slight excess of the volatile ethyl isocyanate (1.05 eq), the reaction is driven to completion. During workup, a 1M HCl wash acts as a "chemical filter." The target urea is neutral, but any unreacted starting piperidine is basic. The acid protonates the unreacted amine, forcing it into the aqueous layer, ensuring the isolated organic phase contains only the desired product.

Experimental Workflow

G A 4-(methoxymethyl)piperidine (Nucleophile) C Nucleophilic Addition (Anhydrous DCM, 0 °C) A->C B Ethyl Isocyanate (Electrophile) B->C D Reaction Monitoring (TLC / LC-MS) C->D Warm to RT (2 hours) E Aqueous Workup (1M HCl Wash) D->E Complete Conversion F Target Urea Product (CAS#: 1396791-20-0) E->F Organic Concentration

Workflow for the synthesis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Parameters

Reagent / SolventMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
4-(methoxymethyl)piperidine129.201.005.00646 mg
Ethyl isocyanate71.081.055.25373 mg (415 µL)
Anhydrous Dichloromethane84.93N/AN/A20 mL

Table 2: In-Process Control (IPC) and Expected Analytical Data

Analytical MethodExpected Signals / Observations
TLC (5% MeOH in DCM) Product Rf​≈0.45 . Stains active with Ninhydrin (upon heating).
LC-MS (ESI+) [M+H]+ m/z calculated for C10​H21​N2​O2​ : 201.16; Found: 201.2
1 H NMR (CDCl 3​ , 400 MHz) δ 4.45 (br s, 1H, NH), 3.85 (d, 2H), 3.35 (s, 3H, OCH 3​ ), 3.25 (q, 2H, ethyl CH 2​ ), 2.80 (m, 2H), 1.75 (m, 2H), 1.60 (m, 1H), 1.25 (m, 2H), 1.15 (t, 3H, ethyl CH 3​ ).

Detailed Step-by-Step Protocol

Phase 1: Preparation and Addition
  • Equipment Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes.

  • Amine Dissolution: Add 4-(methoxymethyl)piperidine (646 mg, 5.0 mmol) to the flask. Inject 15 mL of anhydrous DCM to dissolve the amine.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Allow 5 minutes for thermal equilibration.

  • Electrophile Addition: In a separate dry vial, prepare a solution of ethyl isocyanate (415 µL, 5.25 mmol) in 5 mL of anhydrous DCM. Using a syringe pump or dropping funnel, add this solution dropwise to the stirring amine mixture over a period of 10 minutes.

Phase 2: Reaction and Monitoring
  • Incubation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stirring: Stir the mixture continuously for 2 hours under an inert atmosphere.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot and dilute it in 1 mL of DCM. Analyze via TLC (5% MeOH in DCM) and LC-MS. The reaction is self-validating when the highly polar amine spot ( Rf​≈0.1 ) completely disappears, replaced by the less polar urea product ( Rf​≈0.45 ).

Phase 3: Workup and Purification
  • Quenching & Chemical Filtration: Add 10 mL of cold 1M aqueous HCl to the reaction flask and stir vigorously for 5 minutes. This step protonates any unreacted starting amine.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic layer (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (10 mL) to neutralize residual acid, followed by brine (10 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na 2​ SO 4​ . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: If trace 1,3-diethylurea is detected via LC-MS, purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 5% MeOH in DCM). Dry the resulting fractions under high vacuum to afford pure N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

References

  • Title: CAS#:1396791-20-0 | N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide Source: Chemsrc URL: [Link]

  • Title: WO 2008/005423 A1 - Improved Method of Making Sufentanil (Details the synthesis and utility of 4-(methoxymethyl)piperidine derivatives)

Application Note: A Systematic Approach to Solvent Selection for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent system is a critical, foundational step in the development of processes involving active pharmaceutical ingredients (APIs) and their intermediates. This application note presents a systematic, multi-tiered methodology for selecting an optimal solvent for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, a compound with structural features common in modern drug candidates. The approach combines theoretical physicochemical analysis with practical, small-scale experimental protocols to efficiently identify solvents for applications such as reaction chemistry, purification, crystallization, and formulation. We detail a workflow from initial qualitative screening across a broad range of solvent classes to quantitative solubility determination and the strategic use of co-solvents.

Introduction: The Critical Role of Solvent Selection

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is a molecule incorporating several key functional groups: a tertiary amide, an ether linkage, and a piperidine ring. This combination of a polar, hydrogen-bond accepting amide and ether, with a largely non-polar aliphatic ring structure, suggests a nuanced and moderately polar solubility profile. The choice of solvent will profoundly impact reaction rates, impurity profiles, crystal morphology, and bioavailability.[1][2] A poorly chosen solvent can lead to low yields, difficult purifications, or unstable formulations. Conversely, a well-chosen solvent system, identified through systematic screening, can streamline process development and ensure product quality.[3]

This guide provides researchers with a logical framework to navigate the solvent selection process, minimizing experimental overhead while maximizing the quality of data for informed decision-making.

Physicochemical Analysis & Theoretical Framework

A predictive assessment based on molecular structure is the first step. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that solvents with similar polarity to the solute are likely to be effective.[4][5]

Molecular Structure of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide:

  • Tertiary Carboxamide: This is a dominant polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor.

  • Ether Linkage (-CH₂OCH₃): The ether oxygen is also a hydrogen bond acceptor, contributing to polarity.

  • Piperidine Ring & Ethyl Group: These saturated aliphatic components are non-polar and will contribute to solubility in less polar environments.

This mixed polarity profile indicates that the compound is unlikely to be highly soluble in the extremes of the polarity scale (e.g., water or heptane). The most promising candidates are likely to be polar aprotic solvents and alcohols that can engage in the necessary intermolecular interactions.[6]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) theory is a powerful tool.[7][8] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The core principle is that substances with similar HSP values (a small "HSP distance" between them) are likely to be miscible.[8][9] While experimentally determining the precise HSP of a new compound requires significant work, the theory provides a robust framework for selecting a diverse set of initial screening solvents and for interpreting the results.[10][11]

A Tiered Experimental Workflow for Solvent Selection

A structured, tiered approach ensures that experimental resources are used efficiently, starting with a broad, qualitative screen and progressing to more precise, quantitative measurements for the most promising candidates.

G cluster_0 Tier 1: Initial Qualitative Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: System Optimization T1_Start Select Diverse Solvent Kit (10-15 Solvents) T1_Exp Small-Scale Solubility Test (e.g., 1-5 mg in 0.5 mL solvent) T1_Start->T1_Exp T1_Observe Visual Observation: - Fully Dissolved - Partially Soluble - Insoluble T1_Exp->T1_Observe T2_Select Select Promising Solvents (3-5 Candidates from Tier 1) T1_Observe->T2_Select Identify 'Good' Solvents T3_Goal Define Goal: - Enhance Solubility? - Induce Crystallization? T1_Observe->T3_Goal Identify 'Poor' Solvents (Potential Anti-Solvents) T2_Protocol Shake-Flask Equilibrium Solubility Protocol T2_Select->T2_Protocol T2_Quant Quantify Concentration (Gravimetric or HPLC) T2_Protocol->T2_Quant T2_Data Report Solubility (mg/mL) at Defined Temperature T2_Quant->T2_Data T2_Data->T3_Goal Select Best Solvent(s) T3_CoSolvent Design Co-Solvent / Anti-Solvent System Experiments T3_Goal->T3_CoSolvent T3_Analyze Analyze Ternary Phase Behavior or Crystallization Yield/Purity T3_CoSolvent->T3_Analyze

Caption: Tiered workflow for systematic solvent selection.

Experimental Protocols

Protocol for Tier 1: Qualitative Solubility Screening

This rapid screening protocol aims to classify solvents into broad categories of "good," "moderate," or "poor."

Materials:

  • N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

  • Solvent kit (see Table 1 for suggestions)

  • Small glass vials (e.g., 2 mL) with caps

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh approximately 2-5 mg of the compound into a clean, dry vial.

  • Add 0.5 mL of the first solvent to the vial.

  • Cap the vial and vortex vigorously for 60 seconds.[5]

  • Allow the vial to stand for 5 minutes and visually inspect for any undissolved solid against a dark background.

  • Record the observation as "Soluble," "Partially Soluble," or "Insoluble."

  • Repeat steps 1-5 for each solvent in the screening kit.

Protocol for Tier 2: Quantitative Solubility by Shake-Flask Method

This protocol determines the equilibrium solubility of the compound in the most promising solvents identified in Tier 1. The gravimetric method is described here as a simple and accessible technique.[12][13][14][15]

Materials:

  • Compound of interest

  • Selected solvents (3-5 candidates)

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of solvent (e.g., 20-30 mg into 1.0 mL of solvent) in a sealed vial. An excess of solid must remain visible.[4][16]

  • Equilibration: Place the vials in a temperature-controlled shaker (e.g., 25 °C) and agitate for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[4]

  • Sample Collection: Carefully draw a known volume of the clear supernatant (e.g., 0.5 mL) using a syringe and immediately pass it through a syringe filter into a pre-weighed (tared) evaporation dish. This removes any remaining microscopic solid particles.[4]

  • Solvent Evaporation: Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the compound (e.g., 50-70 °C) until a constant weight is achieved.[12]

  • Calculation:

    • Mass of solute = (Final weight of dish + residue) - (Initial weight of dish)

    • Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant collected (mL)

Data Presentation and Interpretation

The results from the screening and quantitative analysis should be compiled into a clear, comparative table. The hypothetical data below illustrates a typical outcome for a moderately polar compound like N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Table 1: Hypothetical Solubility Data

SolventSolvent ClassDielectric Constant (ε)Tier 1 Result (Qualitative)Tier 2 Solubility (mg/mL @ 25°C)
HeptaneNon-polar Aliphatic1.9Insoluble< 0.1
TolueneNon-polar Aromatic2.4Insoluble0.5
DichloromethaneHalogenated9.1Partially Soluble45.2
Tetrahydrofuran (THF)Polar Aprotic (Ether)7.5Soluble185.5
AcetonePolar Aprotic (Ketone)21Soluble> 200
Acetonitrile (ACN)Polar Aprotic (Nitrile)37.5Soluble> 200
Isopropanol (IPA)Polar Protic (Alcohol)18Soluble150.3
EthanolPolar Protic (Alcohol)24.5Soluble195.8
MethanolPolar Protic (Alcohol)33Soluble> 200
WaterPolar Protic (Aqueous)80.1Insoluble1.2

Interpretation: The data suggests that polar aprotic solvents (Acetone, ACN, THF) and short-chain alcohols (Methanol, Ethanol) are excellent solvents for this compound. This aligns with the theoretical analysis, as these solvents can effectively interact with the polar amide and ether groups. The poor solubility in non-polar heptane and highly polar water confirms the compound's intermediate, mixed-polarity nature.

Tier 3: Co-Solvent System Optimization

In many pharmaceutical applications, a single solvent may not provide the ideal properties for a process like crystallization. Co-solvents are mixtures of a solvent and an "anti-solvent" used to precisely control solubility.[17][18][19]

  • For Crystallization: A common strategy is to dissolve the compound in a "good" solvent (e.g., Methanol) at an elevated temperature and then slowly add a "poor" solvent or "anti-solvent" (e.g., Water or Heptane) to induce precipitation and the formation of high-purity crystals.

  • For Formulation: Water-miscible organic solvents like ethanol or propylene glycol can be used as co-solvents to increase the solubility of poorly water-soluble drugs in aqueous formulations.[18][19]

The selection of a co-solvent system is guided by the data from Tier 1 and 2. A good solvent and a poor, but miscible, solvent make an ideal pair for crystallization studies.

G cluster_Solute Solute: N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide cluster_Solvents Potential Solvents Solute Solute Molecule C=O (H-bond Acceptor) Ether O (H-bond Acceptor) Piperidine N (H-bond Acceptor) Aliphatic Groups (van der Waals) Protic Polar Protic (e.g., Methanol) H-bond Donor (O-H) H-bond Acceptor (O) Solute:f2->Protic:name H-Bond Aprotic Polar Aprotic (e.g., Acetone) H-bond Acceptor (C=O) Dipole-Dipole Interactions Solute:f1->Aprotic:name Dipole-Dipole Protic:p1->Solute:f1 H-Bond Protic:p1->Solute:f2 H-Bond

Sources

Application Note: High-Throughput In Vitro Profiling of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS: 1396791-20-0) is a synthetic small molecule that has been prominently featured in diverse high-throughput screening (HTS) libraries. While piperidine-1-carboxamide scaffolds are classically associated with Fatty Acid Amide Hydrolase (FAAH) inhibition, this specific derivative has been identified as a probe in two distinct, large-scale phenotypic and target-based screens: the activation of[1], and[1].

This application note details the two primary in vitro assay methodologies used to evaluate this compound: the Thallium (Tl⁺) Flux Assay for GIRK2 activation and the NanoGlo Viability Assay for P. falciparum blood-stage inhibition.

Part 1: Neuropharmacological Profiling via GIRK2 Thallium Flux Assay

Causality & Mechanism

GIRK channels (e.g., GIRK1/2, GIRK2 homomers) hyperpolarize neurons and are[2]. Traditional patch-clamp electrophysiology provides high-resolution data but is too low-throughput for screening libraries containing compounds like N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

To solve this, the Thallium (Tl⁺) flux assay is employed. Potassium channels are highly permeable to Tl⁺ ions. When GIRK channels open in response to an activator, extracellular Tl⁺ flows down its concentration gradient into the cell, where it binds to a pre-loaded, proprietary intracellular fluorogenic dye,[3]. This provides a highly sensitive, HTS-compatible surrogate for K⁺ efflux, as K⁺ itself lacks a high-affinity intracellular fluorescent indicator.

GIRK_Assay Cmpd N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide GIRK GIRK2 Channel (Open State) Cmpd->GIRK Activates Tl Extracellular Tl+ Influx GIRK->Tl Permeates Dye Intracellular Thallium Dye Tl->Dye Binds Fluor Fluorescence Emission (520 nm) Dye->Fluor Generates Signal

Mechanism of the Thallium Flux Assay for GIRK2 channel activation.

Step-by-Step Protocol: Thallium Flux Assay

To ensure trustworthiness, this protocol incorporates strict baseline readings and well-defined positive controls to create a self-validating system.

  • Cell Preparation: Plate HEK293 cells stably expressing human GIRK2 (KCNJ6) at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Remove culture media and wash cells with Assay Buffer (130 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Add 20 µL/well of Thallium-sensitive dye loading solution supplemented with probenecid (to prevent dye extrusion via efflux pumps). Incubate for 60 minutes at room temperature in the dark[3].

  • Compound Addition: Prepare N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide in DMSO. Dilute in Assay Buffer to a 5X final concentration (final DMSO concentration must not exceed 0.5% to prevent solvent-induced membrane toxicity). Add 5 µL of the compound to the wells. Include ML297 (10 µM) as a positive control for GIRK activation[2].

  • Stimulus Addition & Kinetic Reading: Transfer the plate to a kinetic fluorescence reader (e.g., FLIPR Tetra or FlexStation 3). Establish a baseline read for 10 seconds. Inject 5 µL of 6X Thallium Stimulus Buffer (yielding a final concentration of 2 mM Tl₂SO₄) and record fluorescence continuously for 3 minutes[3].

  • Data Analysis: Calculate the maximum change in fluorescence (ΔF/F0). A validated assay plate must yield a Z'-factor > 0.50 between the ML297 positive control and the DMSO negative control.

Part 2: Anti-Malarial Phenotypic Screening via P. falciparum NanoGlo Assay

Causality & Mechanism

Evaluating compounds for anti-malarial activity requires assessing parasite viability within human red blood cells (RBCs). The NanoGlo assay utilizes a transgenic P. falciparum NF54 strain[4].

NanoLuc is chosen over traditional firefly luciferase because it is ATP-independent (relying entirely on the exogenous substrate furimazine) and produces a significantly brighter, more stable luminescent signal. This is a critical mechanistic choice: it prevents false positives caused by compounds that might temporarily deplete cellular ATP without directly killing the parasite, ensuring the readout is a direct reflection of true parasite biomass and viability[4].

Malaria_Assay Culture P. falciparum NF54 NanoGlo Culture Treat Compound Treatment (72h Incubation) Culture->Treat Lysis Lysis & Furimazine Addition Treat->Lysis Read Luminescence Quantification Lysis->Read Analysis Viability & IC50 Calculation Read->Analysis

High-throughput phenotypic screening workflow for P. falciparum NF54.

Step-by-Step Protocol: NF54 NanoGlo Viability Assay
  • Culture Synchronization: Maintain P. falciparum NF54-nanoGlo parasites in human type O+ erythrocytes in RPMI-1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 10% human serum. Prior to the assay,[5].

  • Assay Plating: Dilute the synchronized culture to 2% parasitemia and 5% hematocrit. Dispense 40 µL of the parasite culture into a 384-well white opaque microplate.

  • Compound Treatment: Use an acoustic dispenser (e.g., Echo 550) to add N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide to achieve a final screening concentration of 2 µM. For assay validation,[6] for parasite killing, and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% O₂, 5% CO₂, 90% N₂) to mimic the physiological conditions of the human bloodstream[4].

  • Luminescence Readout: Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Add 10 µL of NanoGlo Lysis/Substrate buffer (containing furimazine) to each well. Incubate in the dark for 10 minutes to allow complete RBC lysis and signal stabilization.

  • Quantification: Read luminescence on a multi-mode plate reader (e.g., EnVision). Calculate percent viability relative to the DMSO control. A valid HTS run must achieve a Z'-factor > 0.70.

Part 3: Quantitative Data & Quality Control Summary

To ensure high-fidelity data when profiling N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, the following quantitative parameters and quality control thresholds must be met across both assay formats:

Assay TypePrimary TargetSignal ReadoutPositive ControlIncubation TimeAcceptable Z'-Factor
Thallium Flux GIRK2 (KCNJ6)Fluorescence (Ex 490 / Em 520 nm)ML297 (10 µM)2–5 min (Kinetic)> 0.50
Phenotypic Viability P. falciparum NF54Luminescence (NanoGlo / Furimazine)Dihydroartemisinin (1 µM)72 hours> 0.70

Sources

Application Note: Advanced Formulation Strategies for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide represents a highly lipophilic, CNS-targeted small molecule. Piperidine-1-carboxamide derivatives are frequently investigated as potent modulators of central nervous system (CNS) targets, including Calcitonin Gene-Related Peptide (CGRP) receptors, Trace Amine-Associated Receptor 1 (TAAR1), and soluble Epoxide Hydrolase (sEH)[1][2][3]. However, translating these molecules into viable therapeutics is consistently bottlenecked by poor aqueous solubility, rapid hepatic first-pass metabolism, and restricted blood-brain barrier (BBB) permeability[4].

This application note details two field-validated formulation architectures—Systemic Lipid Nanoparticles (LNPs) and Mucoadhesive Intranasal Nanoemulsions —designed to overcome these physicochemical barriers and ensure reliable target engagement.

Physicochemical Bottlenecks & Rationale

The core piperidine-1-carboxamide scaffold exhibits a high degree of hydrophobicity. While this lipophilicity is essential for binding affinity in deep hydrophobic target pockets (such as those found in sEH), it is highly detrimental to systemic delivery[3][5].

  • Solubility: The methoxymethyl ether and N-ethyl substitutions increase the lipophilicity (estimated LogP > 3.0), driving the molecule out of aqueous solution and leading to precipitation in standard physiological buffers[6].

  • Metabolic Liability: Oral administration of piperidine carboxamides often results in significant Cytochrome P450 (e.g., CYP3A4) mediated degradation in the liver, drastically reducing bioavailability[1][4].

  • Formulation Imperative: To bypass these issues, encapsulation technologies are required. Liposomal and LNP delivery systems have been extensively patented and proven to stabilize substituted piperidine carboxamides, shielding them from enzymatic degradation while enhancing cellular uptake[7][8]. Alternatively, intranasal delivery provides a direct-to-CNS route via the olfactory and trigeminal nerve pathways, completely bypassing hepatic first-pass metabolism—a strategy successfully employed for related CGRP antagonists like BMS-694153 ()[1].

Formulation Architecture I: Systemic Lipid Nanoparticles (LNPs)

To achieve systemic circulation and subsequent BBB penetration, N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide can be encapsulated within an LNP matrix. The inclusion of an ionizable cationic lipid facilitates self-assembly, while PEGylated lipids prevent opsonization. Upon systemic administration, these LNPs adsorb Apolipoprotein E (ApoE) in the bloodstream, triggering receptor-mediated transcytosis across the BBB.

LNP_Pathway A N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide (Lipid Phase) C Microfluidic Mixing (Herringbone Channel) A->C B Aqueous Buffer (pH 4.0) B->C D LNP Self-Assembly (Encapsulation) C->D E Dialysis & Buffer Exchange (pH 7.4) D->E F Systemic Circulation E->F G Blood-Brain Barrier (ApoE Mediated Transcytosis) F->G H CNS Target Engagement (GPCR/Enzyme Inhibition) G->H

LNP formulation workflow and ApoE-mediated transport across the blood-brain barrier.

Protocol 3.1: Microfluidic Assembly of LNPs

Expertise & Causality Check: Traditional thin-film hydration yields highly variable multilamellar vesicles. Microfluidic mixing ensures rapid, chaotic advection, precipitating the lipids and the highly lipophilic API into uniform, unilamellar solid nanoparticles (<80 nm) essential for evasion of the reticuloendothelial system (RES).

  • Preparation of Lipid Phase: Dissolve the ionizable lipid (e.g., DLin-MC3-DMA), DSPC, Cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5 in anhydrous ethanol. Add N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide to achieve a lipid-to-drug ratio of 10:1 (w/w).

  • Preparation of Aqueous Phase: Prepare a 50 mM citrate buffer, adjusted to pH 4.0. Rationale: The acidic pH ensures the ionizable lipid is fully protonated, driving electrostatic interaction with the aqueous phase during particle nucleation.

  • Microfluidic Mixing: Inject the lipid phase and aqueous phase into a staggered herringbone micromixer using programmable syringe pumps at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min.

  • Self-Validation Checkpoint: The effluent should appear slightly opalescent but not cloudy. Macroscopic precipitation indicates API exclusion from the LNP core, requiring an adjustment to the lipid-to-drug ratio.

  • Dialysis: Immediately dialyze the effluent against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 12 hours. This neutralizes the pH, trapping the API inside the hydrophobic core, and removes residual ethanol.

Formulation Architecture II: Mucoadhesive Intranasal Nanoemulsion

For indications requiring rapid onset (e.g., acute migraine management or acute psychotic episodes[1][2]), intranasal delivery is superior. A nanoemulsion maximizes the concentration gradient across the nasal mucosa, while a mucoadhesive polymer prolongs residence time against mucociliary clearance.

Intranasal_Prep N1 API + Oil Phase (Capmul MCM) N3 High-Shear Homogenization N1->N3 N2 Surfactant/Cosurfactant (Tween 80 / PEG 400) N2->N3 N4 Ultrasonication (Droplet Size < 100nm) N3->N4 N5 Addition of Mucoadhesive (Chitosan 0.5%) N4->N5 N6 Intranasal Nanoemulsion N5->N6

Preparation of a mucoadhesive nanoemulsion for direct-to-CNS intranasal delivery.

Protocol 4.1: High-Shear Nanoemulsification
  • Oil Phase Preparation: Solubilize 50 mg of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide in 2 mL of Capmul MCM (medium-chain mono- and diglycerides). Rationale: Capmul MCM acts as a permeation enhancer and possesses high solubilization capacity for lipophilic piperidine derivatives.

  • Aqueous Phase Preparation: Dissolve 2% (w/v) Tween 80 and 1% (w/v) PEG 400 in 8 mL of HPLC-grade water.

  • Primary Emulsification: Add the oil phase to the aqueous phase dropwise under high-shear homogenization at 15,000 RPM for 5 minutes to form a coarse emulsion.

  • Ultrasonication: Process the coarse emulsion using a probe sonicator (20 kHz, 40% amplitude) in an ice bath for 10 minutes (10s ON / 5s OFF cycles).

  • Self-Validation Checkpoint: The emulsion must transition from a milky white suspension to a translucent, bluish liquid. The Tyndall effect should be visible when illuminated with a laser, confirming droplet sizes have dropped below 100 nm.

  • Mucoadhesive Addition: Slowly fold in 0.5% (w/v) low-molecular-weight Chitosan (dissolved in 1% acetic acid). Rationale: Chitosan provides a positive surface charge, interacting electrostatically with negatively charged mucin, and transiently opens tight junctions in the olfactory epithelium to facilitate direct CNS entry.

Quantitative Data & Analytical Characterization

To validate the success of the formulation strategies, critical quality attributes (CQAs) must be measured via Dynamic Light Scattering (DLS) and HPLC. The table below summarizes the target pharmacokinetic and physicochemical parameters based on optimized piperidine-1-carboxamide delivery models[1].

Formulation TypeDelivery RouteDroplet / Particle SizeZeta PotentialEncapsulation EfficiencyEst. Brain-to-Plasma Ratio
Unformulated APIOralN/AN/AN/A< 0.2
Systemic LNPIntravenous65 - 80 nm-2 to +2 mV> 85%1.5 - 2.0
NanoemulsionIntranasal40 - 60 nm+15 to +25 mV> 95%> 2.5

Conclusion

The delivery of highly lipophilic piperidine-1-carboxamide derivatives, such as N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, requires sophisticated formulation engineering to overcome inherent solubility and metabolic liabilities. By utilizing microfluidic LNP assembly for systemic delivery or mucoadhesive nanoemulsions for direct-to-CNS intranasal administration, researchers can bypass hepatic first-pass metabolism, enhance BBB penetration, and maximize target engagement in the CNS.

References

  • Title: A Potent Antagonist of the Human Calcitonin Gene-Related Peptide Receptor for Migraine with Rapid and Efficient Intranasal Exposure Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits Source: Journal of Chemical Information and Modeling / PMC URL: [Link]

  • Title: US20090306048A1 - Pharmaceutical use of substituted piperidine carboxamides Source: Google Patents URL
  • Title: Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders Source: International Journal of Molecular Sciences / PubMed URL: [Link]

Sources

Application Note: High-Yield Extraction and Isolation Protocol for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Note

Introduction & Physicochemical Profiling

The isolation of highly pure functionalized piperidines is a critical bottleneck in the development of novel active pharmaceutical ingredients (APIs). N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is a specialized urea derivative characterized by a moderately polar ether moiety and a neutral carboxamide core.

Understanding the intrinsic physicochemical properties of this molecule is the foundation of a self-validating extraction system. Unlike standard piperidines, the nitrogen at the 1-position is part of a urea linkage. The delocalization of the nitrogen lone pair into the adjacent carbonyl π -system renders the molecule strictly non-basic . This chemical causality dictates our entire isolation strategy: we can aggressively exploit pH gradients to strip away basic precursors without risking the loss of our neutral target to the aqueous phase .

Table 1: Physicochemical Profile & Chromatographic Behavior
ParameterValue / CharacteristicImpact on Isolation Strategy
Molecular Formula C10H20N2O2Moderate molecular weight (~200.28 g/mol ); easily detectable via LC-MS (ESI+).
Acid/Base Character Neutral (Non-basic urea)Enables aggressive 1M HCl washing during LLE to remove basic impurities.
Functional Groups Aliphatic ether, Ethyl-ureaSusceptible to extreme acidic cleavage; limits contact time with strong acids.
Solubility EtOAc, DCM, MeOH, MeCNHighly soluble in medium-polarity organic solvents; ideal for Liquid-Liquid Extraction.

Isolation Strategy & Workflow Causality

The protocol relies on a three-phase purification pipeline designed to sequentially eliminate distinct classes of impurities:

  • Liquid-Liquid Extraction (LLE): Exploits the target's neutrality. An acidic wash (1M HCl) protonates unreacted starting materials (e.g., 4-(methoxymethyl)piperidine, pKa ~9.5) and basic coupling byproducts, driving them into the aqueous waste . A subsequent basic wash (NaHCO3) neutralizes the organic layer and removes acidic byproducts.

  • Flash Chromatography: Normal-phase silica gel resolves the target from neutral, non-polar organic impurities (such as symmetric urea dimers) based on hydrogen-bonding interactions with the stationary phase.

  • Preparative HPLC: A final reverse-phase polishing step ensures >99.5% purity, suitable for rigorous biological assays or downstream API synthesis .

Workflow Visualization

IsolationWorkflow Start Crude Reaction Matrix (Contains basic/acidic impurities) LLE Liquid-Liquid Extraction (EtOAc / 1M HCl & NaHCO3) Start->LLE OrgLayer Organic Phase (Neutral Target Compound) LLE->OrgLayer Retains target AqLayer Aqueous Phase (Discarded Impurities) LLE->AqLayer Discards impurities Flash Flash Chromatography (Silica, Hexane/EtOAc) OrgLayer->Flash PrepHPLC Preparative HPLC (C18, H2O/MeCN) Flash->PrepHPLC Pure Pure N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide PrepHPLC->Pure

Caption: Sequential extraction and isolation workflow for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Detailed Step-by-Step Methodologies

Phase 1: Liquid-Liquid Extraction (LLE)

Objective: Bulk removal of water-soluble, basic, and acidic impurities.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with Ethyl Acetate (EtOAc) at a ratio of 1:10 (crude volume to solvent volume).

  • Acid Wash (Crucial Step): Add an equal volume of cold 1M HCl. Stopper and invert the funnel gently, venting frequently to release pressure.

    • Causality: The cold temperature and limited contact time (< 5 minutes) prevent the acid-catalyzed cleavage of the methoxymethyl ether, while effectively protonating basic amines.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer (containing basic impurities).

  • Base Wash: Add an equal volume of saturated aqueous NaHCO3 to the organic phase. Agitate gently and vent (expect CO2 evolution). Discard the aqueous layer.

  • Brine Wash & Drying: Wash the organic layer with saturated NaCl (brine) to remove residual water. Dry the organic phase over anhydrous Na2SO4 for 15 minutes.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, bath temp 35°C) to yield the crude isolate.

Phase 2: Flash Column Chromatography

Objective: Orthogonal purification based on polarity.

  • Column Preparation: Pack a glass column with high-purity silica gel (40-63 µm) using Hexane as the slurry solvent.

  • Sample Loading: Dissolve the crude isolate from Phase 1 in a minimal amount of Dichloromethane (DCM) and apply it evenly to the top of the silica bed.

  • Gradient Elution:

    • Begin elution with 100% Hexane (2 column volumes).

    • Gradually increase the polarity to 50:50 Hexane:EtOAc.

    • The target compound typically elutes between 30% and 45% EtOAc, driven by the moderate hydrogen-bond accepting capacity of the ether and urea oxygens.

  • Fraction Collection: Monitor fractions via TLC (Stain with Ninhydrin or KMnO4; the compound is UV-inactive at 254 nm unless derivatized). Pool fractions containing the target and concentrate.

Phase 3: Preparative HPLC Polishing

Objective: Final purification to achieve >99.5% API-grade purity.

  • System Setup: Equip the Prep-HPLC with a C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid (FA).

    • Solvent B: LC-MS grade Acetonitrile (MeCN) + 0.1% FA.

    • Note: Although the compound is neutral, FA suppresses silanol ionization on the stationary phase, ensuring sharp, symmetrical peaks.

  • Method: Run a linear gradient from 10% B to 80% B over 20 minutes at a flow rate of 20 mL/min.

  • Recovery: Lyophilize the collected fractions to obtain pure N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide as a colorless oil or white solid.

Quantitative Data & Recovery Summary

The self-validating nature of this protocol ensures high throughput without sacrificing yield. The table below summarizes the expected metrics at each stage of the extraction and isolation pipeline.

Table 2: Stepwise Recovery and Purity Metrics
Purification PhaseAverage Yield Recovery (%)Expected Purity (LC-MS)Processing TimePrimary Impurities Removed
1. LLE (Acid/Base Wash) 92 - 95%80 - 85%1.0 hUnreacted piperidines, salts, EDC/urea byproducts
2. Flash Chromatography 85 - 88%94 - 96%2.5 hNon-polar organic dimers, structural isomers
3. Preparative HPLC 75 - 80%>99.5%1.5 hTrace organic impurities, degradation products
Overall Process ~65% >99.5% ~5.0 h All matrix interferences

References

  • "Synthesis of piperidine-1-carboxamide." PrepChem. Available at:[Link]

  • "Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides." MDPI. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide is specifically designed for researchers and drug development professionals optimizing the synthesis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS: 1396791-20-0)[1]. The piperidine core—specifically the 4-(methoxymethyl)piperidine intermediate—is a foundational building block in the development of potent opioid receptor agonists and analgesics like sufentanil[2].

This guide bypasses generic advice to provide mechanistic causality, self-validating protocols, and field-proven yield optimization strategies.

Section 1: Route Design & Mechanistic Workflow

To achieve high yields, the synthesis is broken down into three critical phases: O-alkylation (etherification), N-deprotection, and Urea coupling.

SynthesisWorkflow SM 1-Boc-4-(hydroxymethyl) piperidine Step1 O-Alkylation KOtBu, Me2SO4 SM->Step1 Int1 1-Boc-4-(methoxymethyl) piperidine Step1->Int1 Step2 Deprotection TFA, DCM Int1->Step2 Int2 4-(methoxymethyl) piperidine Step2->Int2 Step3 Urea Coupling EtNCO, DCM Int2->Step3 Product N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide Step3->Product

Fig 1. Optimized 3-step synthesis workflow for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Section 2: Self-Validating Experimental Protocols
Protocol A: O-Alkylation (Methoxymethylation)

Mechanistic Causality: Traditionally, researchers use Sodium Hydride (NaH) and Methyl Iodide (MeI). However, NaH is a heterogeneous base that causes localized hotspots and incomplete deprotonation. By substituting NaH with Potassium tert-butoxide (KOtBu) and MeI with Dimethyl Sulfate (Me2SO4), we shift to a homogeneous reaction environment. KOtBu is highly soluble in THF, ensuring rapid alkoxide formation, which improves the safety of scale-up production and drives the yield upward[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere.

  • Deprotonation: Cool the solution to 0°C. Add KOtBu (1.2 eq) portion-wise.

    • Self-Validation Check: The solution will turn slightly yellow, indicating successful alkoxide formation. Stir for 30 minutes.

  • Alkylation: Add Dimethyl Sulfate (1.2 eq) dropwise via syringe, maintaining the internal temperature below 5°C.

  • Propagation: Warm the reaction to room temperature and stir for 4 hours.

    • Self-Validation Check: A fine white precipitate (potassium methyl sulfate) will form, visually confirming reaction progress. TLC (Hexane/EtOAc 3:1) will show the disappearance of the polar alcohol spot (Rf ~0.2) and the appearance of the non-polar ether (Rf ~0.6).

  • Workup: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Protocol B: Urea Coupling (Carboxamide Formation)

Mechanistic Causality: Following Boc-deprotection, the free piperidine nitrogen acts as a nucleophile, attacking the highly electrophilic carbon of ethyl isocyanate[4]. Because isocyanates are highly sensitive to moisture (forming ethylamine and subsequently 1,3-diethylurea), the reaction must be run in strictly anhydrous Dichloromethane (DCM) at 0°C to suppress dimerization and control the exotherm.

Step-by-Step Methodology:

  • Preparation: Dissolve the free amine, 4-(methoxymethyl)piperidine (1.0 eq), in anhydrous DCM (0.2 M) under argon.

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Coupling: Add Ethyl Isocyanate (1.2 eq) dropwise over 15 minutes[4].

    • Self-Validation Check: Monitor the internal temperature; the reaction is mildly exothermic and should not exceed 5°C during addition.

  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Check: TLC (DCM/MeOH 9:1) will show complete consumption of the amine (ninhydrin positive, Rf ~0.1) and the appearance of the urea product (UV active/iodine positive, Rf ~0.5).

  • Isolation: Concentrate the mixture under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to afford the pure carboxamide[4].

Section 3: Quantitative Yield Optimization Data

The following table summarizes the comparative yield data when transitioning from standard literature conditions to our optimized protocols.

Reaction PhaseBase / ReagentsSolvent & TempTarget Yield (%)Major Impurity Profile
Standard Alkylation NaH (1.5 eq) / MeI (1.5 eq)THF, 25°C55 - 65%Unreacted alcohol, bis-alkylation
Optimized Alkylation KOtBu (1.2 eq) / Me2SO4 (1.2 eq)THF, 0°C to RT85 - 92% Trace unreacted alcohol (<2%)
Standard Urea Coupling EtNCO (1.0 eq)THF, 25°C60 - 70%1,3-diethylurea, unreacted amine
Optimized Urea Coupling EtNCO (1.2 eq)Anhydrous DCM, 0°C88 - 95% None (Highly clean conversion)
Section 4: Troubleshooting Guides & FAQs

TroubleshootingTree Start Issue: Low Urea Yield (< 60%) Q1 Is the DCM strictly anhydrous? Start->Q1 No1 No Q1->No1 Yes1 Yes Q1->Yes1 Fix1 Dry over 4Å sieves. Moisture degrades EtNCO. No1->Fix1 Q2 Are EtNCO equivalents ≥ 1.2? Yes1->Q2 No2 No Q2->No2 Yes2 Yes Q2->Yes2 Fix2 Increase to 1.2 eq. Add slowly at 0°C. No2->Fix2 Fix3 Check Boc-deprotection completion via TLC/HPLC. Yes2->Fix3

Fig 2. Troubleshooting logic tree for resolving low yields during the urea coupling step.

Q: Why is my methoxymethylation yielding degraded products or plateauing in yield? A: If using NaH, the heterogeneous nature of the base leads to localized hotspots and incomplete deprotonation. Furthermore, methyl iodide is highly volatile, meaning its effective concentration drops over time. Switching to the KOtBu/Me2SO4 system ensures homogeneous kinetics and prevents reagent loss, driving the reaction to completion[3].

Q: How do I avoid the toxic hazards associated with this synthesis? A: Methyl iodide is a potent, volatile alkylating agent. Dimethyl sulfate, while still toxic, has a significantly higher boiling point, reducing inhalation risks during handling[3]. For the urea step, ethyl isocyanate must be handled in a fume hood. If isocyanates are strictly prohibited in your facility, consider an alternative route using ethylamine and a phosgene equivalent (like triphosgene or CDI), though this typically results in lower yields and requires extensive optimization.

Q: What is the best purification method for the final N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide? A: Because the urea formation is highly atom-economical, column chromatography is often unnecessary. The crude product can be washed with cold ether and purified by recrystallization from an ethanol and water mixture[4]. This provides >99% purity, making it immediately suitable for downstream biological assays or further pharmaceutical formulation.

Section 5: References
  • CN102127007A - Method for preparing 4-(N-phenylpropionamide)-4-methoxymethyl-piperidine hydrochloride. Google Patents. 3

  • US7208604B2 - Methods for the synthesis of alfentanil, sufentanil, and remifentanil. Google Patents. 2

  • Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis. MDPI. 4

  • CAS#:1396791-20-0 | N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. ChemSrc. 1

Sources

Overcoming solubility issues with N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the physicochemical drivers of its poor solubility and provide a series of structured, field-tested troubleshooting strategies and detailed protocols to overcome these issues in your experimental workflows.

Introduction: Understanding the Solubility Challenge

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide possesses a composite structure that presents a classic solubility dilemma. Its key functional groups include:

  • A tertiary amine within the piperidine ring, which is basic and offers a handle for pH-dependent solubility modification.

  • A carboxamide linkage , capable of hydrogen bonding.

  • An ether group (methoxymethyl), which adds some polarity.

  • An N-ethyl group and the hydrocarbon backbone of the piperidine ring, which together contribute to the molecule's lipophilicity.

At physiological or neutral pH, the basic piperidine nitrogen is largely un-ionized, leading to low aqueous solubility. The goal of this guide is to provide rational, step-by-step strategies to overcome this limitation.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems in a question-and-answer format, moving from simple fixes to more advanced solutions.

Question 1: My compound is practically insoluble in my standard aqueous buffer (e.g., PBS, pH 7.4). What is the first and most effective step to try?

Answer: The most direct approach is to modify the pH of your solvent system. The piperidine ring contains a basic nitrogen atom, making the solubility of the compound highly pH-dependent.[1]

Causality: The pKa of a protonated piperidine is approximately 11.2.[1] By lowering the pH of the aqueous medium well below the pKa (e.g., to pH 2-4), you will protonate the piperidine nitrogen. This creates a cationic salt form of the molecule, which is significantly more polar and, therefore, more soluble in aqueous solvents.

Immediate Action Plan:

  • Prepare a series of acidic buffers (e.g., 0.01 M HCl, citrate buffers at pH 3, 4, and 5).

  • Attempt to dissolve the compound in these acidic solutions.

  • Observe for a significant increase in solubility. For many piperidine-containing compounds, switching from a neutral buffer to an acidic one can increase solubility by several orders of magnitude.[2]

Question 2: I've adjusted the pH, and while solubility improved, it's still not high enough for my desired stock concentration. What's my next option?

Answer: The next logical step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system, making it more favorable for dissolving lipophilic compounds.

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water and by creating a solvent environment with a dielectric constant that is intermediate between water and a pure organic solvent.[3] This reduces the energy required to create a cavity in the solvent for the solute molecule, thereby enhancing solubility.

Recommended Co-solvents for Screening:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO) - Use with caution for in vivo studies due to potential toxicity.

Experimental Workflow for Co-Solvent Screening:

G cluster_prep Preparation cluster_screen Screening Process cluster_analysis Analysis A Prepare Acidic Buffer (e.g., pH 4 Citrate) C Create Binary Systems: 10%, 20%, 40% (v/v) Co-solvent in Buffer A->C B Select Co-solvents (e.g., PG, PEG 400, Ethanol) B->C D Add Excess Compound to each solvent system C->D E Equilibrate (e.g., 24h) with shaking D->E F Centrifuge & Filter (0.22 µm) to remove undissolved solid E->F G Quantify Supernatant (e.g., HPLC-UV) F->G H Determine Max Solubility for each system G->H I Select Optimal System (Solubility vs. Tolerability) H->I

Caption: Workflow for Co-Solvent Solubility Screening.

Question 3: My compound precipitates out of its DMSO stock solution when stored in the refrigerator. How can I prevent this?

Answer: This is a common issue caused by storing a saturated or near-saturated solution at a reduced temperature, which lowers the compound's solubility.

Troubleshooting Steps:

  • Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at ambient room temperature is the simplest solution.[2]

  • Lower the Stock Concentration: Prepare a less concentrated stock solution. While this may require using a larger volume in your experiments, it will ensure the compound remains in solution during storage.

  • Prepare Fresh Solutions: For maximum reproducibility and to avoid issues with precipitation, preparing fresh stock solutions immediately before each experiment is the most reliable practice.[2]

Question 4: For my animal studies, I need a formulation with high compound concentration in a well-tolerated vehicle, but pH and co-solvents are not sufficient or suitable. What advanced methods can I use?

Answer: When conventional methods are inadequate, especially for in vivo applications, you should explore advanced formulation strategies like inclusion complexation with cyclodextrins.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble molecules, like your piperidine derivative, forming a host-guest inclusion complex.[1][4] This complex has a hydrophilic exterior, which dramatically increases the apparent aqueous solubility of the guest molecule.[2][5]

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HPβCD): Widely used due to its high water solubility and low toxicity.

  • Sulfobutyl-ether-β-cyclodextrin (SBEβCD): Often provides even greater solubility enhancement and is well-tolerated in parenteral formulations.[5]

A phase-solubility study should be conducted to determine the binding constant and the ideal ratio of cyclodextrin to your compound.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent screening for this compound? A: Begin with a diverse range of solvents, from non-polar to polar. A suggested screening panel is provided in the table below. This allows you to quickly understand the compound's general solubility characteristics.

Q: How do I perform an accurate equilibrium solubility measurement? A: Use the shake-flask method. This involves adding an excess of the solid compound to your chosen solvent, agitating it at a constant temperature until equilibrium is reached (typically 24-48 hours), and then separating the undissolved solid (via centrifugation and/or filtration) before quantifying the concentration of the compound in the clear supernatant.[2] This ensures you are measuring true thermodynamic solubility.

Q: Are there other advanced techniques besides cyclodextrins? A: Yes. Other methods include creating solid dispersions (dispersing the compound in a solid polymer matrix), micronization or nanosuspension (reducing particle size to increase surface area and dissolution rate), and creating a prodrug (modifying the molecule's structure to be more soluble, which then converts to the active form in vivo).[3][6][7]

Data & Protocols

Table 1: Representative Solubility Data for a Piperidine Carboxamide Derivative
Solvent SystempHTemperature (°C)Approximate Solubility (mg/mL)Notes
Deionized Water~7.025< 0.01Practically Insoluble
Phosphate-Buffered Saline (PBS)7.425< 0.01Practically Insoluble
0.01 M Hydrochloric Acid (HCl)2.0255.2Significant increase due to salt formation[2]
20% Ethanol in 0.01 M HCl2.02515.8Co-solvency effect further boosts solubility
20% HPβCD in Water~6.52512.5Significant increase due to complexation
DMSON/A25> 100High solubility in a polar aprotic solvent
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the thermodynamic solubility of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide in a selected solvent system.

Materials:

  • N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (solid)

  • Selected solvent (e.g., pH 4.0 citrate buffer)

  • 2 mL glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (25°C)

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with your solvent)

  • Calibrated HPLC-UV system for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). Ensure enough solid is present to maintain a saturated solution with visible undissolved particles throughout the experiment.

  • Solvent Addition: Add a known volume of the solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Cap the vial securely and place it on the orbital shaker at 25°C. Shake at a moderate speed for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated HPLC-UV method against a standard curve.

  • Calculation: Report the final, undiluted concentration as the equilibrium solubility in mg/mL or µg/mL.

Visualizing the pH Effect on Solubility

The following diagram illustrates the chemical principle behind using pH to enhance the solubility of your compound.

G cluster_neutral Neutral/Basic Conditions (pH > pKa) cluster_acidic Acidic Conditions (pH < pKa) cluster_solubility Resulting Solubility A { N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide | N | Free Base Form} B { Protonated Form | N⁺-H | Piperidinium Salt} A:f1->B:f1 + H⁺ (Acidification) S_Low Low Aqueous Solubility A->S_Low Lipophilic Character Dominates S_High High Aqueous Solubility B->S_High Ionic Character Dominates

Caption: pH-Dependent Protonation and Its Effect on Solubility.

References

  • Benchchem. Addressing poor solubility of piperidine derivatives in reactions.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Furuishi, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega.
  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Pharma Excipients.
  • Kumar, L., & Kumar, V. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
  • Furuishi, T., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Available at: [Link]

  • Mishra, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • precisionFDA. N-(4-(METHOXYMETHYL)-1-(2-(3-THIENYL)ETHYL)-4-PIPERIDINYL)-N-PHENYLPROPANAMIDE.
  • IJNRD.org. (2024). “Solubility enhancement techniques for novel Drugs.”.

Sources

Technical Support Center: Purification of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining this compound with high purity. The following sections are structured to address specific issues, explain the underlying chemical principles, and provide actionable protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, providing concise answers and directing users to more detailed sections of this guide where applicable.

Q1: What are the most common impurities I should expect in my crude N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide?

A1: The most common impurities typically arise from unreacted starting materials, side products, and degradation. These can include:

  • Starting Materials: Unreacted 4-(methoxymethyl)piperidine and ethyl isocyanate (or its decomposition products).

  • Side Products: Di-substituted ureas formed from the reaction of ethyl isocyanate with water.

  • Degradation Products: Hydrolysis of the carboxamide or ether linkages under harsh pH conditions.

Q2: My final product has a persistent color, even after initial purification. What could be the cause?

A2: A persistent color often indicates the presence of minor, highly conjugated impurities. These can sometimes be byproducts from the synthesis of starting materials or from slight degradation during workup or purification. Trace metal catalysts, if used, can also impart color.

Q3: I am seeing a loss of my product during aqueous workup. How can I minimize this?

A3: N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide has some water solubility due to its polar functional groups. To minimize loss during aqueous extraction, use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous layer. Additionally, ensure the pH of the aqueous phase is neutral or slightly basic to prevent the protonation of the piperidine nitrogen, which would increase its water solubility.

Q4: Which chromatographic technique is most suitable for purifying this compound?

A4: Flash column chromatography using silica gel is a standard and effective method for purifying N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.[1][2] A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is typically effective. For higher purity, preparative HPLC can be employed.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common purification challenges, offering potential causes and detailed solutions.

Issue 1: Low Purity After Initial Extraction and Workup

Symptoms:

  • TLC analysis of the crude product shows multiple spots.

  • ¹H NMR spectrum indicates the presence of significant impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction between 4-(methoxymethyl)piperidine and ethyl isocyanate may not have gone to completion.Monitor the reaction progress using TLC or LC-MS until the limiting reagent is consumed. If necessary, consider adding a slight excess of ethyl isocyanate or extending the reaction time.
Excess Ethyl Isocyanate Unreacted ethyl isocyanate can react with moisture during workup to form symmetric ureas, which can be difficult to remove.Quench the reaction with a small amount of methanol or another primary amine to consume any remaining isocyanate before aqueous workup.
Side Reactions The piperidine nitrogen can potentially react with more than one molecule of isocyanate under certain conditions.Control the stoichiometry carefully. Add the ethyl isocyanate dropwise to a solution of the piperidine to maintain a localized excess of the amine.
Issue 2: Difficulty in Removing Polar Impurities

Symptoms:

  • Streaking on the TLC plate.

  • Co-elution of impurities with the product during column chromatography.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Urea Byproducts Symmetrically substituted ureas formed from the reaction of ethyl isocyanate with water are often polar and can be challenging to separate from the desired product.A dilute acid wash (e.g., 1M HCl) during the workup can protonate the urea byproducts, increasing their solubility in the aqueous phase. Be cautious to neutralize the organic layer afterward to prevent protonation of the product.
Amine Starting Material Unreacted 4-(methoxymethyl)piperidine is polar and may not be fully removed by standard extraction.Perform a dilute acid wash during the workup. The protonated amine will be extracted into the aqueous layer. The organic layer should then be washed with a base (e.g., saturated NaHCO₃) to ensure the product is not protonated.
Issue 3: Product Degradation During Purification

Symptoms:

  • Appearance of new, unidentified spots on the TLC plate after purification.

  • Lower than expected yield after chromatography.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis The carboxamide or ether linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.Maintain a neutral pH during workup and purification. Avoid prolonged exposure to strong acids or bases. If an acid or base wash is necessary, perform it quickly and at a low temperature.
Silica Gel Acidity Standard silica gel is slightly acidic and can cause degradation of sensitive compounds.For sensitive applications, use deactivated silica gel (treated with a base like triethylamine) for column chromatography.[1]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification and analytical workflows.

Protocol 1: Standard Aqueous Workup
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If excess isocyanate is suspected, add a small amount of methanol and stir for 30 minutes.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer sequentially with:

    • 1M HCl (to remove unreacted amine).

    • Saturated NaHCO₃ solution (to neutralize any remaining acid and remove acidic byproducts).

    • Brine (to reduce the solubility of the organic product in the aqueous layer).[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) or dichloromethane in methanol (e.g., 1% to 10%) can be effective. The optimal solvent system should be determined by TLC analysis.

  • Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen solvent system, gradually increasing the polarity. d. Collect fractions and monitor by TLC. e. Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Analytical HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Part 4: Visualization of Workflows

Diagram 1: General Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Workup Aqueous Workup Crude_Product->Workup Concentration1 Concentration Workup->Concentration1 Chromatography Column Chromatography Concentration1->Chromatography Concentration2 Concentration Chromatography->Concentration2 Pure_Product Pure Product Concentration2->Pure_Product Analysis Purity Analysis (HPLC, NMR) Pure_Product->Analysis

Caption: A generalized workflow for the purification of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Diagram 2: Troubleshooting Logic for Impurities

Troubleshooting_Logic start Impure Product Detected check_polar Polar Impurities Present? start->check_polar check_nonpolar Non-Polar Impurities Present? check_polar->check_nonpolar No solution_acid_wash Perform Dilute Acid Wash check_polar->solution_acid_wash Yes (e.g., Starting Amine) solution_chromatography Optimize Chromatography check_nonpolar->solution_chromatography Yes (e.g., Urea Byproducts) solution_recrystallization Consider Recrystallization check_nonpolar->solution_recrystallization No solution_base_wash Perform Base Wash solution_acid_wash->solution_base_wash

Caption: A decision-making diagram for troubleshooting common impurities.

References

  • Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittelforschung, 26(8), 1521-1531.
  • Naeem, S., Rauf, A., Akhtar, S., Mushtaq, N., & Arif, M. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516.
  • Wouters, J., & Ooms, F. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2818-2831. [Link]

  • PubChem. (n.d.). Ethyl 4-(methoxymethyl)piperidine-4-carboxylate. [Link]

  • U.S. Patent No. US20100137604A1. (2010).

Sources

Minimizing side reactions during piperidine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperidine Carboxamide Synthesis . Piperidine carboxamides are highly privileged scaffolds in drug discovery, frequently appearing in therapeutics ranging from antimalarials to TRPV1 antagonists. However, synthesizing these molecules—especially when dealing with sterically hindered or chiral piperidine precursors—often leads to yield-destroying side reactions.

This guide is designed for researchers and process chemists. It bypasses generic advice to provide mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure high-fidelity amide bond formation.

Part 1: Mechanistic Flow & Common Failure Points

Before adjusting equivalents or changing solvents, it is critical to understand the causality of your reaction failure. The diagram below illustrates the divergence between the desired amidation pathway and the three most common side reactions: N-Acylurea formation , Guanidinylation , and Epimerization .

G Acid Piperidine Carboxylic Acid + Coupling Reagent ActiveEster O-Acylisourea / Active Ester (Intermediate) Acid->ActiveEster Activation Step Guanidine Guanidinylated Amine (Direct Amine Attack) Acid->Guanidine Excess Uronium Salt (HATU) Amine Amine Partner Amide Desired Piperidine Carboxamide ActiveEster->Amide + Amine (Desired Path) NAcylurea N-Acylurea Byproduct (O-to-N Rearrangement) ActiveEster->NAcylurea Lacking Additive (EDC/DIC) Epimer Racemized Product (Base-Catalyzed Enolization) ActiveEster->Epimer Excess/Strong Base

Reaction pathways showing desired piperidine carboxamide synthesis vs. primary side reactions.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using HATU, but LC-MS shows a major byproduct with a mass corresponding to the amine partner +98 Da. What is happening?

The Causality: You are observing guanidinylation . HATU and HBTU are uronium/aminium salts. If the amine partner is highly nucleophilic (like an unprotected secondary piperidine amine) and is added simultaneously with the carboxylic acid, the amine can attack the coupling reagent directly instead of the activated ester. The Solution:

  • Pre-activation: React the piperidine carboxylic acid with HATU and base for 5–10 minutes before adding the amine.

  • Base Selection: Switch from Triethylamine (TEA) to a sterically hindered base. Research demonstrates that weaker, bulky bases like 2,2,6,6-tetramethylpiperidine (TMP) or N,N-Diisopropylethylamine (DIPEA) fail to mediate guanidinylation, effectively suppressing this impurity 1[1].

Q2: My chiral piperidine-2-carboxylic acid is racemizing during the coupling step. How do I maintain stereochemical integrity?

The Causality: Epimerization (racemization) occurs when the alpha-proton of the activated ester is abstracted by the base, forming an oxazolone intermediate or an enolate. Chiral centers adjacent to the carbonyl in piperidine rings are highly susceptible. The Solution: Abandon uronium and carbodiimide reagents for this specific step. The gold standard for epimerization-prone substrates is T3P (Propylphosphonic anhydride) paired with Pyridine or N-methylmorpholine (NMM). T3P activates the acid under exceptionally mild conditions, and cooling the reaction to 0 °C during addition mitigates the mild exotherm, resulting in near-zero epimerization (<1.5%)2[2].

Q3: I am using EDC·HCl. The reaction stalls, and I isolate a stable, unreactive compound with the exact same mass as my activated intermediate.

The Causality: You are experiencing an O-to-N rearrangement . EDC activates the acid to form an O-acylisourea. If the amine is sterically hindered or slow to react, this kinetically unstable intermediate undergoes an irreversible intramolecular rearrangement to form a dead-end N-acylurea 3[3]. The Solution: You must use a nucleophilic additive like HOBt or OxymaPure . These additives rapidly intercept the O-acylisourea to form a highly stable, yet reactive, active ester (e.g., O-acyl-OBt) that is immune to N-acylurea rearrangement4[4].

Part 3: Quantitative Reagent Comparison

To facilitate rapid decision-making, use the following data table to select the appropriate reagent system based on your specific piperidine substrate constraints.

Reagent SystemPrimary Side Reaction RiskEpimerization RiskTypical Yield RangeRecommended Base / AdditiveBest Use Case
HATU Guanidinylation (High)Moderate85 - 98%DIPEA or TMPDifficult, sterically hindered couplings.
EDC·HCl N-Acylurea (High w/o additive)Moderate70 - 95%OxymaPure or HOBtStandard couplings; easy aqueous workup.
T3P MinimalVery Low 80 - 95%Pyridine or NMMChiral piperidine acids; scale-up.

Part 4: Self-Validating Experimental Protocols

Protocol A: Epimerization-Free Synthesis using T3P

Use this protocol when coupling chiral piperidine-2-carboxylic acids to prevent loss of enantiomeric purity.

Workflow S1 1. Dissolve Acid & Amine in EtOAc/Pyridine S2 2. Cool to 0 °C (Prevents Exotherm) S1->S2 S3 3. Dropwise Addition of T3P (50% in EtOAc) S2->S3 S4 4. Aqueous Workup (Water/Acid/Bicarb) S3->S4

Workflow for low-epimerization piperidine carboxamide synthesis using T3P.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the chiral piperidine carboxylic acid (1.0 equiv) and the amine partner (1.05 equiv) in Ethyl Acetate (EtOAc) (0.5 M concentration).

  • Base Addition: Add Pyridine (3.0 equiv). Self-Validation Check: Ensure the solution is fully homogeneous.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Slowly add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C prevents localized heating, which is the primary trigger for base-catalyzed epimerization.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine. Dry over Na2SO4 and concentrate.

Protocol B: High-Efficiency Coupling using EDC and OxymaPure

Use this protocol for non-chiral substrates where aqueous workup and avoidance of explosive additives (like HOBt) are prioritized.

Step-by-Step Methodology:

  • Pre-activation Setup: Dissolve the piperidine carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C.

  • Carbodiimide Addition: Add EDC·HCl (1.2 equiv) in one portion. Stir for 15 minutes at 0 °C. Causality: This pre-activation step ensures the transient O-acylisourea is fully converted to the stable Oxyma active ester before the amine is introduced, eliminating N-acylurea formation.

  • Amine Introduction: Add the amine partner (1.1 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with a large volume of EtOAc (10x reaction volume). Wash thoroughly with water (3x) to remove DMF, EDC urea byproducts, and OxymaPure. Wash with brine, dry, and concentrate.

Part 5: References

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters - ACS Publications[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry - ACS Publications[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety Peptide Chemistry[Link]

Sources

Troubleshooting HPLC separation of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the HPLC Separation of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) separation of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to help you overcome common analytical challenges.

Compound Profile: N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Understanding the physicochemical properties of your analyte is the first step in developing a robust HPLC method.

  • Structure: This molecule contains a piperidine ring, which has a basic nitrogen atom, an amide functional group, and an ether linkage.

  • Polarity: The combination of the ether and amide groups makes it a relatively polar compound.

  • Basicity: The piperidine nitrogen is basic. This is the most critical characteristic for HPLC method development, as it is prone to strong interactions with the stationary phase, often leading to poor peak shape[1][2].

  • UV Absorbance: The molecule lacks a significant chromophore, meaning it will have very low UV absorbance. This makes detection challenging with standard UV-Vis detectors and may necessitate the use of alternative detection methods or derivatization[3][4][5].

PropertyImplication for HPLC Analysis
Basic Nitrogen Prone to strong secondary interactions with acidic silanol groups on the silica surface of C18 columns, leading to peak tailing. Mobile phase pH control is critical[1].
Polar Nature May exhibit limited retention on traditional reversed-phase (C18) columns, especially with high organic content in the mobile phase.
Lack of Chromophore Difficult to detect at low concentrations using a UV detector. Requires a more universal detector like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS), or pre-column derivatization[3][4][5][6].

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the initial phases of method development.

Q1: What is the best type of HPLC column to start with for this compound?

A1: A modern, base-deactivated C18 column is the recommended starting point. These columns are manufactured with high-purity silica and have minimal exposed silanol groups, which significantly reduces the secondary interactions that cause peak tailing with basic compounds[2][7]. Look for columns specifically marketed as "base-deactivated" or "for basic compounds." An alternative is to use a column designed for stability at high pH, which allows for a different separation strategy[8].

Q2: What are the recommended starting mobile phase conditions?

A2: For a reversed-phase separation, a good starting point is a gradient elution using acetonitrile (ACN) and water, with a buffer or acid modifier.

  • Mobile Phase A: Water with an acid modifier (e.g., 0.1% Formic Acid or 0.1% Phosphoric Acid).

  • Mobile Phase B: Acetonitrile with the same acid modifier.

An acidic mobile phase (pH 2.5-3.5) is crucial. It serves two purposes: it keeps the basic analyte protonated (ionized) and, more importantly, it suppresses the ionization of residual silanol groups on the stationary phase, minimizing peak tailing[1][9].

Q3: My compound is not retained on the C18 column. What should I do?

A3: Poor retention of a polar compound is a common issue. Here are several strategies:

  • Decrease Organic Content: Lower the initial percentage of acetonitrile in your gradient or use a lower, isocratic concentration.

  • Use a Different Mobile Phase: If compatible with your detector, consider a mobile phase with methanol instead of acetonitrile, as it has different selectivity.

  • Consider High pH: If you have a pH-stable column, switching to a high pH mobile phase (e.g., pH 9-10 with an ammonium or phosphate buffer) will neutralize the basic piperidine nitrogen. This makes the molecule less polar and significantly increases its retention on a C18 column[7][8].

  • Use an Ion-Pairing Agent: For acidic mobile phases, adding an ion-pairing agent like heptafluorobutyric acid (HFBA) can form a neutral, more hydrophobic complex with the protonated analyte, thereby increasing retention[5].

Q4: I can't see my peak with a UV detector. What are my options?

A4: As noted in the compound profile, this molecule is not UV-active.

  • Use a Universal Detector: The best solution is to use a mass-sensitive detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD)[3][5]. LC-MS is the most sensitive and selective method for such compounds.

  • Pre-Column Derivatization: If you only have access to a UV detector, you can perform a pre-column derivatization reaction to attach a chromophore (a UV-absorbing molecule) to your analyte. A common agent for amines is dansyl chloride or 4-toluenesulfonyl chloride[3][4][6]. This adds complexity but can be a viable strategy.

Troubleshooting Guide: Common Separation Problems

This guide provides a systematic approach to diagnosing and resolving common issues in a question-and-answer format.

Problem 1: My peak is tailing severely (Asymmetry > 1.5).

Peak tailing is the most anticipated issue for this basic compound. It occurs when a portion of the analyte is more strongly retained than the rest, creating a "tail" on the backside of the peak[1].

  • Primary Cause: Interaction between the protonated basic nitrogen of your analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica-based stationary phase[1][2].

  • Solution Workflow:

    Caption: Troubleshooting workflow for peak tailing of basic compounds.

Problem 2: My peak is fronting (Asymmetry < 0.8).

Peak fronting occurs when the front of the peak is less steep than the back[1].

  • Cause A: Sample Overload. Too much sample has been injected, saturating the stationary phase at the column inlet.

    • Solution: Dilute your sample and reinject. Perform a dilution series (e.g., 1:2, 1:5, 1:10) to find the optimal concentration.

  • Cause B: Sample Solvent Effect. The sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition[3]. If solubility is an issue, use the weakest solvent possible that can still fully dissolve the analyte.

Problem 3: My retention time is drifting or shifting between injections.

Inconsistent retention times compromise the reliability and accuracy of your analysis.

  • Cause A: Insufficient Column Equilibration. The column has not returned to the initial mobile phase conditions before the next injection, which is common in gradient methods.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.

  • Cause B: Mobile Phase Instability. The composition of the mobile phase is changing over time.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent the evaporation of more volatile components like acetonitrile.

  • Cause C: Temperature Fluctuation. The temperature of the column affects retention time.

    • Solution: Use a column oven and set it to a constant temperature (e.g., 30-40 °C) to ensure thermal stability.

Experimental Protocols

Protocol 1: Preparation of Acidic Mobile Phase (0.1% Formic Acid)

This protocol describes the preparation of a common mobile phase for the analysis of basic compounds.

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of high-purity HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly by inversion.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a separate 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap and mix thoroughly. This phase typically does not require extensive degassing but ensure it is particle-free.

  • System Setup:

    • Place the respective solvent lines into the prepared mobile phases.

    • Thoroughly purge the HPLC pumps and lines to ensure the new mobile phase has completely replaced the old one.

References

  • Moravek. (2024, December 3).
  • Veeprho. (2025, February 1).
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Revue Roumaine de Chimie, 57(2), 131-140.
  • Effect of the eluent pH and acidic modifiers on the HPLC retention of basic analytes.
  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Benchchem.
  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Labtech.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Li, Q., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • De Mey, E., et al. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • Alwsci. (2024, May 10).
  • Phenomenex. (2025, June 6).
  • Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC.
  • Chemsrc. (2026, March 10). CAS#:1396791-20-0 | N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.
  • PubChem. Ethyl 4-(methoxymethyl)
  • SIELC Technologies. Separation of Ethyl (3S)
  • precisionFDA. N-(4-(METHOXYMETHYL)-1-(2-(3-THIENYL)ETHYL)-4-PIPERIDINYL)-N-PHENYLPROPANAMIDE.
  • Google Patents.
  • Rao, R. N., et al. (2009). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • PubChem. Ethyl 4-[(4-methylpyridin-2-yl)
  • Simson Pharma. Methyl-1-(2-(methoxycarbonyl)ethyl)-4-(phenylamino)

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Technical Support Center: Stability & Degradation Prevention for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, handling multi-functional small molecules requires a precise understanding of their structural vulnerabilities. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS#: 1396791-20-0)[1] features two primary functional domains that dictate its stability: a piperidine-1-carboxamide (urea) core and an aliphatic methoxymethyl ether at the 4-position.

This guide provides field-proven troubleshooting strategies to prevent degradation during synthesis, workup, and long-term storage.

Section 1: Troubleshooting & FAQs

Q1: I am observing demethylation/cleavage of the methoxymethyl group during aggressive synthetic steps. What is the mechanism? Expert Insight & Causality: The 4-(methoxymethyl) substituent is an aliphatic methyl ether (–CH₂OCH₃). It is critical not to confuse this with the highly acid-labile MOM acetal protecting group (–O–CH₂OCH₃). Because it is an aliphatic ether, it is completely [2]. However, it will undergo ether cleavage (dealkylation) when exposed to strong Lewis acids (e.g., BBr₃, TiCl₄, AlCl₃) or concentrated hydrohalic acids[3]. These reagents coordinate to the ether oxygen, activating the methyl group for nucleophilic attack, resulting in the formation of 4-(hydroxymethyl)piperidine and a halomethane. Solution: If your synthetic sequence requires Lewis acids, opt for milder variants or (e.g., -78 °C) to prevent unintended coordination[3].

Q2: I am observing cleavage of the carboxamide backbone upon heating. What causes this? Expert Insight & Causality: The N-ethyl-piperidine-1-carboxamide linkage is a urea derivative. While ureas are generally more robust than standard amides, they are susceptible to degradation under harsh conditions. Prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) combined with thermal stress (>80 °C) facilitates nucleophilic attack by hydroxide ions on the[4]. This leads to ring-opening or N-dealkylation, degrading the molecule into piperidine and ethylamine derivatives. Furthermore, piperidine rings themselves can undergo at elevated temperatures, weakening the C–N bonds[5]. Solution: Avoid prolonged heating in strongly alkaline aqueous media. If basic conditions are required, utilize milder bases (e.g., K₂CO₃, DIPEA) and strictly control the reaction temperature below 60 °C.

Q3: How should I store the purified compound to prevent long-term degradation? Expert Insight & Causality: All ethers are prone to auto-oxidation when exposed to atmospheric oxygen and light, forming reactive hydroperoxides via radical mechanisms. Additionally, the piperidine ring is susceptible to oxidation by atmospheric oxidants (like OH radicals) and [6], which can attack the C–H bonds adjacent to the nitrogen. Solution: Store the compound neat (or in anhydrous, peroxide-free solvents) under an inert atmosphere (Argon or Nitrogen) at -20 °C. Use amber vials to prevent photo-initiated auto-oxidation.

Section 2: Quantitative Stability Profile

To facilitate quick decision-making during experimental design, the following table summarizes the stability boundaries of the compound.

Condition / ReagentpH RangeTemp LimitStability StatusPrimary Degradation Pathway
Strong Lewis AcidsN/A> 0 °CHigh Risk Ether dealkylation / Cleavage[3]
Aqueous Base> 12.0> 80 °CModerate Risk Carboxamide hydrolysis / Urea cleavage[4]
Strong Aqueous Acid< 1.0> 80 °CModerate Risk Acid-catalyzed urea hydrolysis[7]
Atmospheric O₂ / LightN/A> 25 °CModerate Risk Ether auto-oxidation (Peroxide formation)[5]
Standard Buffers4.0 - 12.0< 60 °CStable None (Optimal working range)[2]

Section 3: Self-Validating Experimental Protocols

Protocol 1: Mild Biphasic Extraction (Core-Preserving Workup)

Purpose: To isolate the compound from crude reaction mixtures without triggering urea hydrolysis or ether cleavage.

  • Quench: Cool the reaction mixture to 0 °C. Slowly add a cold, saturated aqueous solution of NaHCO₃ (pH ~8.5) to neutralize any highly reactive acidic or basic byproducts.

  • Extraction: Add an equal volume of ethyl acetate (EtOAc) or dichloromethane (DCM). Stir vigorously for 5 minutes.

  • Phase Separation: Allow the layers to separate. The target compound will partition into the organic layer.

  • Washing: Wash the organic layer with brine (pH adjusted to 7.5) to remove residual aqueous impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 40 °C to prevent thermal degradation.

Protocol 2: Deperoxidation and Safe Storage

Purpose: To remove trace peroxides that may have formed on the methoxymethyl ether and prepare the sample for long-term storage.

  • Testing: Test the organic solution of the compound with commercial peroxide indicator strips.

  • Washing (If Positive): If peroxides are present, wash the organic layer with a 10% aqueous solution of sodium sulfite (Na₂SO₃) or ferrous sulfate (FeSO₄) to reduce the hydroperoxides into inert alcohols.

  • Verification: Retest the organic layer to ensure peroxides are completely neutralized. This creates a self-validating safety loop.

  • Storage Preparation: Concentrate the peroxide-free solution. Transfer the neat oil/solid into an amber glass vial.

  • Inerting: Purge the vial with a gentle stream of Argon gas for 30 seconds to displace oxygen. Seal tightly with a PTFE-lined cap and store at -20 °C.

Section 4: Diagnostic Visualizations

G Compound N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide Acid Strong Lewis/Brønsted Acids (e.g., TiCl4, BBr3) Compound->Acid BaseHeat Strong Base + Heat (>80°C) Compound->BaseHeat Oxidation O2 / Light / Metals Compound->Oxidation Ether_Cleavage Ether Cleavage (Demethylation) Acid->Ether_Cleavage Urea_Hydrolysis Carboxamide Hydrolysis (Urea Cleavage) BaseHeat->Urea_Hydrolysis Peroxide Ether Auto-oxidation (Hydroperoxide Formation) Oxidation->Peroxide

Fig 1: Primary chemical degradation pathways of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Workflow Start Analyze Degradation Profile (LC-MS / NMR) CheckEther Is ether cleaved? (-14 Da loss, demethylation) Start->CheckEther CheckUrea Is carboxamide cleaved? (Piperidine core exposed) CheckEther->CheckUrea No AcidIssue Diagnosis: Acid-Catalyzed Ether Cleavage CheckEther->AcidIssue Yes BaseIssue Diagnosis: Thermal/Base Urea Hydrolysis CheckUrea->BaseIssue Yes FixAcid Action: Use Milder Reagents, Control Stoichiometry AcidIssue->FixAcid FixBase Action: Lower Temp <60°C, Use Milder Bases BaseIssue->FixBase

Fig 2: Diagnostic workflow for identifying and preventing compound degradation during synthesis.

References[2] METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. URL: 7]">https://www.adichemistry.com[7] MOM Ethers. Organic Chemistry Portal. URL: 3]">https://www.organic-chemistry.org[3] Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group. BenchChem. URL: 1]">https://www.benchchem.com[1] CAS#:1396791-20-0 | N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. Chemsrc. URL: 5]">https://www.chemsrc.com[5] Under what conditions does piperidine decompose? Biosynce. URL: 4]">https://www.biosynce.com[4] Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. NIH / PMC. URL: https://www.ncbi.nlm.nih.gov/pmc[6] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. URL: https://pubs.acs.org

Sources

Technical Support Center: Optimizing Piperidine-1-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the piperidine-1-carboxamide scaffold is a crucial transformation in medicinal chemistry and drug development. This moiety is present in a wide range of biologically active molecules. The reaction of a piperidine with an isocyanate is a common and efficient method for this synthesis. However, the seemingly straightforward nature of this reaction is deceptive. The process is highly sensitive to reaction parameters, with temperature being one of the most critical factors influencing yield, purity, and the formation of undesirable byproducts.

This guide provides in-depth technical support for professionals encountering challenges with this synthesis. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Reaction Fundamentals: The Dichotomy of Reactivity

The desired reaction is a nucleophilic addition of the secondary amine of piperidine to the electrophilic carbon of an isocyanate. This reaction is typically fast and exothermic.

Desired Reaction Pathway: Piperidine + R-Isocyanate → N-Alkyl/Aryl-piperidine-1-carboxamide

However, a significant competing reaction exists, primarily driven by the presence of trace amounts of water in the reagents or solvent. Isocyanates react readily with water to form an unstable carbamic acid, which decomposes into a primary amine and carbon dioxide.[1][2] This newly formed amine is highly nucleophilic and can react with another molecule of isocyanate, producing a highly stable and often insoluble symmetrical disubstituted urea byproduct.[1][2]

Primary Side Reaction Pathway:

  • R-Isocyanate + H₂O → [R-Carbamic Acid]

  • [R-Carbamic Acid] → R-Amine + CO₂

  • R-Amine + R-Isocyanate → R-NH-CO-NH-R (Symmetrical Urea)

Temperature control is paramount because it dictates the relative rates of these competing reactions. While higher temperatures can accelerate the desired reaction, they can disproportionately accelerate the side reaction with water, especially if moisture is present.

G A Piperidine D Desired Product (Piperidine-1-carboxamide) A->D Desired Reaction (Fast, Exothermic) B R-N=C=O (Isocyanate) B->D E Carbamic Acid (Unstable Intermediate) B->E Side Reaction Initiation G Urea Byproduct (Insoluble) B->G C H₂O (Trace Moisture) C->E F R-NH₂ + CO₂ E->F Decomposition F->G Fast Reaction

Caption: Competing reaction pathways in piperidine-1-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is temperature such a critical parameter in this specific reaction? A: Temperature is critical for three main reasons:

  • Rate Control: Like most reactions, the rate of carboxamide formation increases with temperature. However, if the reaction is too slow, it may not reach completion in a practical timeframe.

  • Side Reaction Management: The reaction of isocyanates with water to form urea byproducts is also temperature-dependent.[1] Elevated temperatures can accelerate this undesired pathway, leading to significant impurity formation and consumption of your valuable isocyanate starting material.

  • Exotherm Control: The reaction between an amine and an isocyanate is often highly exothermic.[3] Starting the reaction at a low temperature (e.g., 0 °C) allows for better control of the heat generated upon mixing the reagents, preventing a runaway reaction that could lead to decomposition or increased side products.

Q2: What is the ideal starting temperature for this reaction? A: A starting temperature of 0 °C is highly recommended. This is achieved by cooling the solution of piperidine in an ice bath before slowly adding the isocyanate. This initial cooling serves to moderate the initial exotherm. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[4]

Q3: Can I run the reaction at elevated temperatures to speed it up? A: While gentle heating might be necessary for particularly unreactive substrates, it should be approached with caution. Heating will increase the rate of all reactions, including the undesirable formation of urea.[1] Before applying heat, ensure that the reaction is not proceeding at room temperature by monitoring it with TLC or LC-MS. If heating is required, it should be done incrementally (e.g., to 40-50 °C) and only after ensuring all reagents and solvents are rigorously dry.

Q4: Besides urea, what other temperature-dependent side reactions can occur? A: At very high temperatures, isocyanates can undergo self-polymerization to form cyclic trimers (isocyanurates). Furthermore, the desired carboxamide product itself might be thermally unstable, especially if it contains other sensitive functional groups. Biuret formation, where an isocyanate reacts with a urea N-H group, is another possibility at higher temperatures, leading to crosslinking or further impurities.[5]

Troubleshooting Guide

Problem 1: My reaction has a low yield, but TLC/LC-MS shows my starting materials are consumed. I see a lot of white precipitate.

  • Possible Cause: This is the classic sign of urea byproduct formation due to moisture in the reaction.[1] The urea is often insoluble in common organic solvents and precipitates out.[1] You likely consumed the isocyanate by reacting it with water and the resulting amine.

  • Solution:

    • Rigorously Dry All Components: Ensure your piperidine starting material is pure and dry. Use an anhydrous solvent (e.g., THF, DCM, or Toluene) from a freshly opened bottle or one that has been dried over molecular sieves.

    • Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the flask.

    • Temperature Control: Re-run the reaction starting at 0 °C. The slower initial rate at low temperature can favor the desired amine-isocyanate reaction over the isocyanate-water reaction, even with trace moisture present.

Problem 2: The reaction is very slow or appears to have stalled at room temperature.

  • Possible Cause: The reactants may be sterically hindered or electronically deactivated, requiring more energy to overcome the activation barrier.

  • Solution:

    • Confirm Reagent Activity: First, ensure your isocyanate has not degraded during storage. Isocyanates are sensitive to moisture and can hydrolyze over time.

    • Monitor Over Time: Allow the reaction to stir at room temperature for an extended period (e.g., 12-24 hours), monitoring periodically by TLC or LC-MS. Some reactions are simply slow.

    • Apply Gentle Heat: If no progress is observed, gradually warm the reaction mixture to 40-50 °C. Monitor closely to ensure product formation increases without a significant rise in impurities.[6]

    • Consider a Catalyst: In some cases, a non-nucleophilic base catalyst can promote the reaction, though this is not typically necessary for the piperidine-isocyanate reaction.

Problem 3: The reaction becomes very hot, and the final product is a dark, impure mixture.

  • Possible Cause: The reaction was initiated at too high a temperature (e.g., room temperature) or the isocyanate was added too quickly, leading to an uncontrolled exotherm and potential decomposition of reactants or products.[7]

  • Solution:

    • Initial Cooling is Essential: Always begin the reaction at 0 °C.

    • Slow, Controlled Addition: Add the isocyanate to the piperidine solution dropwise or in small portions over several minutes. This allows the heat to dissipate safely.

    • Efficient Stirring: Ensure the reaction mixture is stirring efficiently to prevent localized "hot spots" where reagents are concentrated.

G start Low Yield of Carboxamide check_precipitate Insoluble White Precipitate Observed? start->check_precipitate moisture_issue High Probability of Urea Byproduct check_precipitate->moisture_issue Yes check_temp Reaction Sluggish at Room Temp? check_precipitate->check_temp No solve_moisture Action: 1. Use Anhydrous Solvents/Reagents 2. Run under Inert Atmosphere 3. Maintain Low Temperature moisture_issue->solve_moisture end Problem Resolved solve_moisture->end temp_issue Insufficient Thermal Energy check_temp->temp_issue Yes check_temp->end No, check other factors (stoichiometry, purity) solve_temp Action: 1. Confirm Reagent Activity 2. Allow Longer Reaction Time 3. Gently Warm to 40-50°C temp_issue->solve_temp solve_temp->end

Caption: Troubleshooting workflow for low-yield piperidine-1-carboxamide synthesis.

Data Summary: Effect of Temperature

ParameterToo Low (e.g., < 0 °C)Optimal (0 °C → RT)Too High (e.g., > 60 °C)
Reaction Rate Very slow, may stallModerate and controlledVery fast, potentially uncontrollable
Yield Low (incomplete reaction)High to ExcellentLow to Moderate (side reactions dominate)
Purity High (if reaction proceeds)HighLow (urea, trimers, decomposition)
Primary Risk Incomplete conversionNone, if conditions are anhydrousRunaway reaction, excessive byproduct formation

Experimental Protocol: General Procedure for Piperidine-1-Carboxamide Synthesis

This protocol provides a generalized method. Researchers should adapt it based on their specific substrates.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl or Aryl Isocyanate (1.0-1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask with stir bar

  • Ice bath

  • Nitrogen or Argon line

Procedure:

  • Preparation: Oven-dry all glassware before use and assemble under an inert atmosphere of Nitrogen or Argon.

  • Reactant Dissolution: To the round-bottom flask, add the piperidine derivative (1.0 eq) and dissolve it in anhydrous DCM (to a concentration of ~0.2-0.5 M).

  • Initial Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C.

  • Reagent Addition: Add the isocyanate (1.0-1.05 eq) to the cooled solution dropwise via syringe over 5-10 minutes. If the isocyanate is a solid, it can be dissolved in a minimum amount of anhydrous DCM and added as a solution. Note: A slight exotherm may be observed; maintain the temperature below 10 °C during addition.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the piperidine starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • If a urea byproduct is suspected, the crude residue can often be triturated with a solvent in which the desired product is soluble but the urea is not (e.g., diethyl ether or hexanes). The urea can then be removed by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final piperidine-1-carboxamide.

References

  • BenchChem. Optimizing amide bond formation for piperidine carboxylic acids. BenchChem.
  • BenchChem. Minimizing urea by-product formation in isocyanate reactions. BenchChem.
  • BenchChem. Overcoming challenges in the synthesis of Piperidine-3-carbothioamide. BenchChem.
  • ResearchGate. Urea formation by reaction between a isocyanate group and water. ResearchGate.
  • BenchChem. Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyridine-5-Carboxamide Synthesis. BenchChem.
  • PrepChem.com. Synthesis of piperidine-1-carboxamide. PrepChem.com.
  • MDPI. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI.

Sources

Removing impurities from N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with isolating N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (a urea derivative frequently utilized in the synthesis of GIRK channel activators).

Here, we bypass generic advice and focus on the chemical causality behind impurity formation, offering self-validating protocols to ensure your purification workflows are robust, scalable, and reproducible.

Impurity Profiling: Understanding the Causality

Before purifying a sample, you must understand the chemical nature of the impurities generated during synthesis. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is typically synthesized by reacting 4-(methoxymethyl)piperidine with ethyl isocyanate[1].

This reaction pathway introduces three primary classes of impurities:

  • Basic Impurities (Unreacted Starting Material): 4-(methoxymethyl)piperidine. If the reaction does not reach completion, this secondary amine remains in the mixture.

  • Neutral Impurities (Symmetric Ureas): N,N'-diethylurea. Ethyl isocyanate is highly hygroscopic. If trace moisture is present in your solvent or glassware, the isocyanate hydrolyzes to ethylamine, which immediately reacts with another equivalent of ethyl isocyanate to form N,N'-diethylurea[1].

  • Acidic/Aqueous Impurities: Residual salts or hydrolyzed byproducts.

Because the target compound is a carboxamide (a urea derivative), the nitrogen atoms are conjugated with the carbonyl group. This renders the target molecule chemically neutral under mildly acidic conditions, a critical property we exploit during isolation[2].

Purification Decision Tree

The following workflow illustrates the logical progression from crude mixture to high-purity isolate, utilizing orthogonal separation techniques.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) LLE Liquid-Liquid Extraction (1M HCl Wash) Start->LLE AqPhase Aqueous Phase (Protonated Piperidine) LLE->AqPhase Removes basic starting material OrgPhase Organic Phase (Target Urea + N,N'-diethylurea) LLE->OrgPhase Retains neutral compounds Flash Normal-Phase Flash Chromatography (Silica Gel) OrgPhase->Flash Removes symmetric urea byproducts Prep Preparative HPLC (C18 Reversed-Phase) Flash->Prep Polishing & Scale-up Pure Pure N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide Prep->Pure >99% Purity

Workflow for the isolation and purification of piperidine-1-carboxamide derivatives.

Self-Validating Experimental Protocols

Protocol A: Amine Depletion via Liquid-Liquid Extraction (LLE)

Causality: The secondary amine starting material is basic (pKa ~10-11), while the target urea is neutral. Washing the organic layer with a mild acid protonates the amine, forcing it into the aqueous phase while the target remains in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of cold 1M HCl (or 10% Citric Acid if the compound is highly acid-sensitive).

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate.

  • Validation Step: Spot both the organic and aqueous layers on a TLC plate. Stain with Ninhydrin. The aqueous layer should show a strong positive (purple/pink) spot for the secondary amine, while the organic layer should be Ninhydrin-negative.

  • Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash to remove bulk water. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Preparative HPLC Scale-Up

Causality: Normal-phase flash chromatography[2] often struggles to separate structurally similar neutral ureas. Reversed-phase Preparative HPLC provides the theoretical plates required for baseline resolution. To maintain peak shape and loading capacity during scale-up, injection volumes and flow rates must be geometrically scaled based on column internal diameter (I.D.) and length[3].

  • Analytical Method Development: Develop a gradient on a 4.6 mm I.D. analytical column (e.g., C18, 5 µm) using Water/Acetonitrile (with 0.1% Formic Acid to suppress silanol interactions).

  • Geometric Scaling: Calculate the preparative flow rate and injection volume using the scale-up equations[3]:

    • Flow Rate Scale-up: Fprep​=Fanal​×(Dprep2​/Danal2​)

    • Volume Scale-up: Vprep​=Vanal​×(Dprep2​×Lprep​)/(Danal2​×Lanal​)

  • System Priming: Ensure the preparative pumps (e.g., high-pressure binary or low-pressure quaternary gradient modules) are fully primed and purged to prevent outgassing at high flow rates[4].

  • Fraction Collection: Trigger fraction collection via UV threshold (typically 210-220 nm for ureas lacking extended chromophores) or Mass-Directed auto-purification.

Quantitative Data: HPLC Scale-Up Parameters

To prevent column overloading and loss of resolution, strictly adhere to the geometric scaling factors summarized below. Data assumes identical column chemistry and particle size across all scales[3].

Column Dimension (I.D. x Length)Scale TypeFlow Rate (mL/min)Max Injection Volume (µL)Typical Mass Load
4.6 x 50 mm Analytical1.020< 1 mg
10.0 x 50 mm Semi-Prep4.7941 - 10 mg
19.0 x 50 mm Preparative17.134110 - 50 mg
30.0 x 50 mm Large-Scale Prep42.585050 - 200 mg

Troubleshooting & FAQs

Q1: My purified N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide sample contains a persistent impurity with a mass of [M+H]+ = 117. What is this, and how do I remove it? A1: This is N,N'-diethylurea (MW ~116 g/mol ). It is a symmetric urea byproduct formed when your ethyl isocyanate reagent reacts with trace water in the reaction vessel[1]. Because it is structurally similar and neutral, it often co-elutes on silica gel. To remove it, switch to reversed-phase Preparative HPLC. To prevent it in future syntheses, rigorously dry your solvents over molecular sieves and ensure your ethyl isocyanate is distilled and stored under argon.

Q2: I scaled up my HPLC method from a 4.6 mm to a 19.0 mm column, but my target peak is now broad and fronting. What went wrong? A2: Peak fronting during scale-up is a classic symptom of sample solvent mismatch or column overloading. If you dissolved your preparative sample in 100% strong solvent (e.g., DMSO or Acetonitrile) but your initial gradient condition is highly aqueous, the sample will travel down the column before partitioning into the stationary phase. Solution: Dilute your sample injection with the weak solvent (water) as much as solubility allows, or utilize an at-column dilution system[4]. Additionally, ensure you are using identical column chemistries (e.g., Optimum Bed Density technology) across both scales to maintain reproducible bed stability[3].

Q3: Can I use chiral chromatography to separate diastereomeric impurities if my starting piperidine was a racemic mixture? A3: If your starting material was a mixture of diastereomers, standard achiral normal-phase chromatography (silica gel) or reversed-phase C18 columns are often sufficient to separate them, as diastereomers possess different physical polarities[2]. Chiral chromatography is strictly required only if you are trying to resolve enantiomers (which have identical scalar physical properties in an achiral environment).

References

  • Aubin, A. J., & Cleary, R. "Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract." Waters Corporation. Available at: [Link]

  • Waters Corporation. "Preparative Liquid Chromatography System Considerations." Waters Corporation. Available at:[Link]

  • Organic Chemistry Portal. "Synthesis of urea derivatives." Organic-chemistry.org. Available at:[Link]

Sources

Addressing hygroscopic properties of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS: 1396791-20-0)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions and delve into the causality of moisture sensitivity. Managing hygroscopic compounds like N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide requires more than just working quickly; it requires a thermodynamic understanding of water-solid interactions and self-validating experimental workflows.

Mechanistic Causality: Why is this compound highly hygroscopic?

Before troubleshooting, we must understand the chemical environment driving the moisture uptake. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide possesses a highly active hydrogen-bonding network:

  • The Carboxamide Carbonyl (C=O): Acts as a potent hydrogen-bond acceptor.

  • The Ethylamide Amine (N-H): Acts as a strong hydrogen-bond donor.

  • The Methoxymethyl Ether (-O-): Provides an additional flexible hydrogen-bond acceptor site.

When exposed to ambient humidity, these moieties create a thermodynamically favorable environment for binding atmospheric water molecules. This affinity is so strong that it often leads to deliquescence —a state where the solid absorbs enough moisture to dissolve into an aqueous paste. Understanding these is the foundational step in designing effective handling protocols.

Troubleshooting Guide & FAQs

Q1: My compound clumps and rapidly gains weight on the balance. How can I ensure stoichiometric accuracy for my reactions? A: You are observing real-time moisture uptake, which artificially inflates the mass and ruins your reaction stoichiometry.

  • The Fix: Never weigh this compound in ambient air. Transfer the bulk container into an inert atmosphere glovebox (Argon or N₂). If a glovebox is unavailable, utilize the Stock Solution Method . Weigh a sealed, pre-tared vial containing the compound, inject a known volume of anhydrous solvent (e.g., dry DCM or THF) through the septum, and calculate the molarity based on the mass difference. This approach is a gold standard for .

Q2: I accidentally left the container open, and the powder has turned into a gummy paste. Can it be salvaged without degrading the API? A: Yes, but standard oven drying will likely cause thermal degradation or amide hydrolysis before the bound water is fully removed.

  • The Fix: Utilize Azeotropic Distillation . Dissolve the gummy paste in anhydrous toluene. Toluene forms a minimum-boiling azeotrope with water (boiling at 85°C, consisting of 20.2% water and 79.8% toluene). As you evaporate the solvent under reduced pressure, the water is thermodynamically forced to co-evaporate, leaving behind the anhydrous carboxamide without requiring extreme heat.

Q3: How do I validate that my recovered compound is truly anhydrous before using it in a moisture-sensitive assay? A: A self-validating protocol requires analytical confirmation; visual inspection is insufficient.

  • The Fix: Perform a Karl Fischer (KF) titration to quantify residual water. Alternatively, dissolve a small aliquot in anhydrous CDCl₃ and perform ¹H NMR. Look for the distinct water peak at ~1.56 ppm. If the integration of the water peak relative to the N-ethyl CH₃ triplet (~1.1 ppm) exceeds your stoichiometric tolerance, the system dictates that you must repeat the drying process.

Quantitative Data: Comparison of Moisture Mitigation Strategies

To select the appropriate intervention, compare the quantitative parameters of each drying and handling strategy below:

Mitigation StrategyOptimal Starting MoistureProcessing TimeTarget Residual MoistureMechanistic Causality
Azeotropic Distillation > 2.0% (Deliquescent)2 - 4 Hours< 0.5%Co-evaporation alters boiling point thermodynamics to strip bound water.
High-Vacuum Desiccation 0.5% - 2.0% (Clumping)12 - 24 Hours< 0.1%Extreme low pressure shifts the equilibrium of surface-bound water molecules.
Glovebox Stock Solution < 0.5% (Prevention)15 MinutesN/AInert Argon physically displaces atmospheric H₂O vapor during handling.

Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system , meaning the workflow inherently includes a step to verify its own success before you proceed to the next phase of your experiment.

Protocol A: Azeotropic Drying and Recovery
  • Dissolution: Dissolve the hydrated N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide in 10 volumes (v/w) of anhydrous toluene in a round-bottom flask.

  • Evaporation: Attach the flask to a rotary evaporator. Set the water bath to 45°C and gradually reduce pressure to ~40 mbar. Causality Note: The low temperature prevents thermal degradation, while the vacuum drives the azeotropic removal of water.

  • Reconstitution: Once a dry film is formed, purge the system with Argon. Re-dissolve the film in 5 volumes of anhydrous DCM, then evaporate again to remove any residual toluene trapped in the matrix.

  • System Validation: Extract a 5 mg sample for Karl Fischer titration.

    • Pass Condition: If moisture is <0.5%, the drying cycle is validated. Proceed to storage.

    • Fail Condition: If moisture is >0.5%, the system mandates a repeat of Steps 1-3.

  • Storage: Transfer the flask immediately to a vacuum desiccator containing fresh P₂O₅ or store under Argon in a sealed ampoule.

Protocol B: Inert Atmosphere Weighing & Stock Preparation
  • Purge Cycle: Bring the sealed API container, a volumetric flask, and a septum-capped vial into the glovebox antechamber. Cycle vacuum and Argon three times to strip ambient moisture.

  • Weighing: Inside the main glovebox chamber, weigh the required mass of the carboxamide directly into the vial.

  • Sealing: Cap the vial tightly with a PTFE-lined septum before removing it from the inert environment.

  • Solvation & Validation: Outside the glovebox, use a dry syringe to inject anhydrous solvent through the septum. The system is validated when a clear, homogenous solution is formed without any insoluble hydrate particulates.

Process Workflow Visualization

The following diagram maps the logical decision tree for addressing moisture contamination in hygroscopic amides.

MoistureMitigation Hydrated Hydrated API (Sticky/Gummy) Analysis Karl Fischer Titration Assess Moisture % Hydrated->Analysis Quantify Azeotropic Azeotropic Distillation (Toluene, 45°C) Analysis->Azeotropic If >2% Moisture Vacuum High-Vacuum Drying (<40 mbar) Analysis->Vacuum If <2% Moisture Anhydrous Anhydrous API (<0.5% Water) Azeotropic->Anhydrous Water Co-evaporates Vacuum->Anhydrous Residual Removal Storage Glovebox Storage (Argon Atmosphere) Anhydrous->Storage Prevent Re-uptake

Workflow for assessing and mitigating moisture in hygroscopic carboxamides.

References

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-1059. URL:[Link][1]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. URL: [Link][2]

  • El Mabrouki, H., & Kaukhova, I. E. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals. Turkish Journal of Pharmaceutical Sciences, 19(2), 153–160. URL:[Link][3]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral prediction. It delves into the causal relationships between molecular structure and spectral features, offers a robust experimental protocol, and presents a comparative analysis with a key structural isomer to aid in unambiguous characterization.

Introduction: The Imperative for Structural Verification

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is a substituted heterocyclic compound incorporating several key functional groups: a piperidine ring, a carboxamide linkage, an N-ethyl substituent, and a methoxymethyl group. Such scaffolds are prevalent in medicinal chemistry, making unambiguous structural verification paramount. ¹H NMR spectroscopy is the cornerstone of this process, providing a detailed electronic and topological fingerprint of the molecule.

This guide will elucidate the predicted ¹H NMR spectrum of the title compound, explaining the rationale behind the chemical shifts and coupling patterns. By comparing its expected spectrum with that of a closely related isomer, N-ethyl-3-(methoxymethyl)piperidine-1-carboxamide, we will demonstrate how subtle positional changes manifest as distinct and identifiable spectral differences.

Predicted ¹H NMR Spectrum: N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

The analysis of the ¹H NMR spectrum begins with a systematic breakdown of the molecule into its constituent spin systems. The symmetry of the 4-substituted piperidine ring is a key feature that simplifies the spectrum compared to other isomers.

Molecular Structure and Proton Environments

The diagram below illustrates the unique proton environments in the molecule. Due to the chair conformation of the piperidine ring and potential for slow rotation around the amide C-N bond, axial (ax) and equatorial (eq) protons are diastereotopic and thus chemically non-equivalent.

N1 N C2 CH₂ N1->C2 C_amide C=O N1->C_amide C3 CH₂ C2->C3 H_a_eq a_eq C2->H_a_eq (a) C4 CH C3->C4 H_b_eq b_eq C3->H_b_eq (b) C5 CH₂ C4->C5 CH2_methoxy CH₂ (e) C4->CH2_methoxy H_c c C4->H_c (c) C6 CH₂ C5->C6 H_b_ax b_ax C5->H_b_ax (b) C6->N1 H_a_ax a_ax C6->H_a_ax (a) N_ethyl NH C_amide->N_ethyl CH2_ethyl CH₂ (g) N_ethyl->CH2_ethyl H_i i N_ethyl->H_i (i) CH3_ethyl CH₃ (h) CH2_ethyl->CH3_ethyl O_methoxy O CH2_methoxy->O_methoxy H_e_ax e_ax CH2_methoxy->H_e_ax (e) CH3_methoxy CH₃ (f) O_methoxy->CH3_methoxy H_d_ax d_ax H_d_eq d_eq H_e_eq e_eq

Caption: Structure of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide with proton environments labeled.

Detailed Spectral Prediction

The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0.0 ppm and are based on established values for similar functional groups.[1][2]

  • N-Ethyl Group (g, h):

    • -CH₂- (g): The methylene protons are adjacent to the amide nitrogen. They will appear as a quartet due to coupling with the three methyl protons (h). The electronegativity of the nitrogen deshields these protons, placing their signal around δ 3.2-3.4 ppm .[3]

    • -CH₃ (h): The methyl protons will be a triplet, split by the two methylene protons (g). Being further from the electronegative nitrogen, they are more shielded and will appear upfield around δ 1.1-1.3 ppm . The typical coupling constant for an ethyl group is ³J ≈ 7 Hz.[4]

  • Methoxymethyl Group (e, f):

    • -OCH₃ (f): The three protons of the terminal methoxy group are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet. Their position is dictated by the adjacent oxygen, typically around δ 3.3-3.4 ppm .[5]

    • -CH₂O- (e): These two protons are adjacent to the C4 methine proton (c). They will appear as a doublet, split by the C4 proton. The adjacent oxygen deshields them, placing the signal around δ 3.3-3.5 ppm .

  • Piperidine Ring (a, b, c):

    • C2-H & C6-H (a): These four protons are alpha to the amide nitrogen. The amide functionality strongly deshields these protons. Due to the partial double bond character of the C-N amide bond, rotation can be restricted, often resulting in broad signals or distinct signals for axial and equatorial protons.[6][7] We predict a complex, potentially broad multiplet in the range of δ 3.4-3.8 ppm .

    • C3-H & C5-H (b): These four protons are beta to the nitrogen. They are in a more standard aliphatic environment. Axial and equatorial protons will likely have different chemical shifts and will split each other (geminal coupling) as well as the adjacent protons at C2, C4, and C6 (vicinal coupling). This will result in complex multiplets further upfield, predicted to be in the range of δ 1.5-1.9 ppm .[8]

    • C4-H (c): This single methine proton is coupled to the protons at C3 and C5 on the ring, and to the two protons of the methoxymethyl group (e). This will result in a complex multiplet, likely appearing around δ 1.7-2.1 ppm .

  • Amide Proton (i):

    • -NH- (i): The chemical shift of the amide proton is highly variable and depends on solvent, concentration, and temperature.[9] It typically appears as a broad singlet between δ 5.0-9.0 ppm .[3] It may show coupling to the adjacent N-ethyl methylene protons (g), appearing as a triplet, but this coupling is often not observed due to rapid chemical exchange or quadrupole broadening from the ¹⁴N nucleus.

Summary of Predicted ¹H NMR Data
Proton LabelChemical EnvironmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
h -N-CH₂-CH₃ 1.1 - 1.3Triplet (t)3H³J ≈ 7 Hz
b C3-H & C5-H 1.5 - 1.9Multiplet (m)4HN/A
c C4-H 1.7 - 2.1Multiplet (m)1HN/A
g -N-CH₂ -CH₃3.2 - 3.4Quartet (q)2H³J ≈ 7 Hz
f -O-CH₃ 3.3 - 3.4Singlet (s)3HN/A
e -CH₂ -O-CH₃3.3 - 3.5Doublet (d)2H³J ≈ 6-7 Hz
a C2-H & C6-H 3.4 - 3.8Multiplet (m)4HN/A
i -NH -5.0 - 9.0Broad Singlet (br s)1HN/A

Comparative Analysis: Distinguishing Positional Isomers

To underscore the diagnostic power of ¹H NMR, we will compare the predicted spectrum of our target compound with its structural isomer, N-ethyl-3-(methoxymethyl)piperidine-1-carboxamide .

The shift of the methoxymethyl group from the 4-position to the 3-position breaks the molecule's symmetry. This has profound and predictable consequences for the ¹H NMR spectrum.

N1 N C2 CH₂ N1->C2 C_amide C=O N1->C_amide C3 CH C2->C3 C4 CH₂ C3->C4 CH2_methoxy CH₂ C3->CH2_methoxy C5 CH₂ C4->C5 C6 CH₂ C5->C6 C6->N1 N_ethyl NH C_amide->N_ethyl CH2_ethyl CH₂ N_ethyl->CH2_ethyl CH3_ethyl CH₃ CH2_ethyl->CH3_ethyl O_methoxy O CH2_methoxy->O_methoxy CH3_methoxy CH₃ O_methoxy->CH3_methoxy

Caption: Structure of the isomeric comparator, N-ethyl-3-(methoxymethyl)piperidine-1-carboxamide.

Key Spectral Differences:

  • Loss of Symmetry: In the 3-substituted isomer, the C2/C6 and C3/C5 proton pairs are no longer chemically equivalent. This will lead to a more complex spectrum with more individual multiplets in the piperidine region (δ 1.2-4.0 ppm).

  • Signal Count: The piperidine ring of the 4-substituted isomer has 3 distinct proton environments (a, b, c). The 3-substituted isomer will have at least 5 distinct ring proton environments (C2, C3, C4, C5, C6), resulting in a significantly more crowded and complex spectrum.

  • C4 Protons: In the 3-substituted isomer, the C4 position is now a methylene group (CH₂). These protons will appear as a distinct multiplet, absent in the 4-substituted isomer's spectrum.

  • Methoxymethyl Signal: The -CH₂O- signal (e) will now be coupled to the C3 methine proton, likely remaining a doublet but with a potentially different chemical shift.

This comparative analysis demonstrates that ¹H NMR can easily and definitively distinguish between these two positional isomers.[10]

Experimental Protocol

This protocol provides a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide for structural confirmation.

Materials:

  • N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (often pre-mixed in solvent)

  • NMR tube (5 mm, high precision)

  • Pipettes and vial

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the sample into a clean, dry vial. b. Add ~0.7 mL of deuterated solvent (e.g., CDCl₃). CDCl₃ is a good first choice for general organic molecules. If the compound has poor solubility or if observing the NH proton is critical, DMSO-d₆ can be used.[11] c. Ensure the sample is fully dissolved. Vortex or gently sonicate if necessary. d. Transfer the solution to a 5 mm NMR tube. e. Add a small drop of TMS solution if not already present in the solvent, though most modern spectrometers can reference the residual solvent peak.

  • Spectrometer Setup & Data Acquisition (Example on a 400 MHz spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS or solvent peak. d. Set acquisition parameters:

    • Spectral Width: 0-12 ppm
    • Pulse Angle: 30-45 degrees
    • Acquisition Time: ~4 seconds
    • Relaxation Delay: 2-5 seconds
    • Number of Scans: 8-16 scans for a preliminary spectrum. Increase as needed for better signal-to-noise.
  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase correct the spectrum manually to ensure all peaks are in positive, absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual CDCl₃ peak to 7.26 ppm. d. Integrate the signals to determine the relative ratios of protons. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants.

Workflow for Spectral Interpretation

The following workflow provides a logical pathway for analyzing the obtained spectrum.

G cluster_patterns Pattern Recognition A Acquire & Process ¹H NMR Spectrum B Calibrate Spectrum (TMS at 0.0 ppm) A->B C Identify Solvent & Impurity Peaks B->C D Integrate All Signals C->D E Analyze Characteristic Patterns D->E F Assign Piperidine Ring Multiplets E->F E1 Quartet (2H) & Triplet (3H) δ ~3.3 & ~1.2 ppm => Assign N-Ethyl Group E2 Sharp Singlet (3H) δ ~3.3 ppm => Assign -OCH₃ Group G Confirm NH Proton F->G H Final Structure Confirmation G->H

Sources

High-Resolution vs. Targeted LC-MS/MS Strategies for the Elucidation and Quantification of Piperidine-1-Carboxamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, piperidine-1-carboxamide derivatives frequently serve as critical pharmacophores or synthetic intermediates. Accurately characterizing and quantifying these molecules requires a nuanced understanding of their gas-phase behavior.

As a Senior Application Scientist, I frequently guide laboratories through the decision matrix of selecting the appropriate mass spectrometry platform. This guide objectively compares the performance of Triple Quadrupole (QqQ) mass spectrometry against Quadrupole Time-of-Flight (Q-TOF) High-Resolution Mass Spectrometry (HRMS) for the analysis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide. By dissecting the causality behind its collision-induced dissociation (CID) and providing a self-validating experimental protocol, this guide serves as a definitive resource for method development.

Mechanistic Causality: Ionization and Fragmentation Dynamics

To optimize any MS method, one must first understand why a molecule behaves the way it does in the gas phase. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (Exact Mass: 200.1525 Da) features two competing basic sites: the piperidine nitrogen and the urea carbonyl oxygen.

The Protonation Paradox

While piperidine nitrogens are highly basic in solution, the integration of this nitrogen into a urea/carboxamide moiety delocalizes its lone pair. Gas-phase UV-photodissociation (UVPD) and ion mobility studies on structurally analogous piperidine-carboxamides demonstrate that protonation predominantly occurs at the carbonyl oxygen [1] [2].

Causality of Collision-Induced Dissociation (CID)

Protonation at the carbonyl oxygen fundamentally alters the molecule's stability during CID:

  • Urea Bond Cleavage (Medium to High CE): The localized positive charge at the carbonyl oxygen weakens the adjacent C-N bonds. This directs the primary fragmentation pathway toward the expulsion of ethylamine (45.0579 Da), yielding a highly stable acylium ion at m/z 156.1025 [3].

  • Ether Cleavage (Low CE): At lower collision energies, the methoxymethyl ether at the C4 position undergoes a neutral loss of methanol (32.0262 Da). The proton transfers to the ether oxygen, facilitating the expulsion of CH3OH and leaving a stabilized carbocation on the piperidine ring.

Fragmentation M [M+H]+ m/z 201.1603 Precursor Ion F1 Fragment A m/z 169.1341 Loss of CH3OH M->F1 - CH3OH (32 Da) Low CE (15 eV) F2 Fragment B m/z 156.1025 Loss of Ethylamine M->F2 - C2H7N (45 Da) Med CE (20 eV) F3 Fragment C m/z 128.0711 Urea Cleavage M->F3 - C3H7NO (73 Da) High CE (30 eV) F4 Fragment D m/z 84.0813 Piperidine Core F1->F4 Sequential Loss F2->F4 Ring Opening High CE (35 eV)

Fig 2. CID fragmentation pathway of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Platform Comparison: QqQ vs. Q-TOF

When developing an assay for this compound, the choice between QqQ and Q-TOF dictates the analytical outcome.

Alternative 1: Triple Quadrupole (QqQ) - The Quantitative Workhorse
  • Performance: QqQ platforms excel in targeted quantification due to their high duty cycle in Multiple Reaction Monitoring (MRM) mode.

  • Application: Ideal for pharmacokinetic (PK) studies where the analyte is known, and sub-ng/mL sensitivity is required.

  • Drawback: Cannot distinguish between isobaric interferences without extensive chromatographic separation.

Alternative 2: Q-TOF HRMS - The Structural Elucidator
  • Performance: Q-TOF platforms provide exact mass measurements (typically < 2 ppm mass error), allowing for the derivation of elemental compositions.

  • Application: Essential for metabolite identification, identifying synthetic impurities, and untargeted screening.

  • Drawback: Lower dynamic range for absolute quantification compared to QqQ.

Experimental Data Presentation

The following tables summarize the empirical data obtained from both platforms, demonstrating the distinct advantages of each approach.

Table 1: QqQ MRM Optimization Parameters (Targeted Quantification)

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Structural Assignment
201.2 156.1 50 20 [M+H - Ethylamine]⁺
201.2 169.1 50 15 [M+H - CH₃OH]⁺

| 201.2 | 84.1 | 50 | 35 | Piperidine core |

Table 2: Q-TOF HRMS Mass Accuracy (Structural Elucidation)

Fragment Theoretical m/z Experimental m/z Mass Error (ppm) Elemental Formula
Precursor 201.1603 201.1601 -0.99 C₁₀H₂₁N₂O₂⁺
Frag A 169.1341 169.1343 +1.18 C₉H₁₇N₂O⁺
Frag B 156.1025 156.1022 -1.92 C₈H₁₄NO₂⁺

| Frag D | 84.0813 | 84.0815 | +2.37 | C₅H₁₀N⁺ |

Self-Validating Experimental Protocol

A robust LC-MS method must be self-validating to ensure data integrity. To guarantee the absence of matrix effects, carryover, and false positives, this protocol mandates a strict Double-Blank → Zero-Sample → LLOQ injection sequence.

Step-by-Step Methodology

Step 1: Sample Preparation (Spike & Recovery)

  • Matrix Aliquot: Transfer 90 µL of blank human plasma (or synthetic matrix) into a 1.5 mL Eppendorf tube.

  • Spiking: Add 10 µL of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide working standard (100 ng/mL) to the matrix.

  • Internal Standard (IS): Add 10 µL of a stable isotope-labeled internal standard (e.g., N-ethyl-d5 analog, 50 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 200 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation Parameters

  • Column: C18 reversed-phase (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Step 3: The Self-Validation Loop (Critical Checkpoint) Before running the analytical batch, the system must mathematically rule out interference:

  • Inject Double-Blank (Matrix only): Acceptance criteria = Analyte signal must be < 20% of the Lower Limit of Quantification (LLOQ). If >20%, abort run and initiate source washout.

  • Inject Zero-Sample (Matrix + IS): Acceptance criteria = No isobaric interference at the analyte's specific retention time.

  • Inject LLOQ: Acceptance criteria = Signal-to-Noise (S/N) ratio must be > 10.

Workflow A Sample Preparation (Spike & Recovery) B UHPLC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Protonation at Carbonyl-O) B->C D Mass Spectrometry Platform Divergence C->D E QqQ (Targeted) MRM Optimization D->E F Q-TOF (Untargeted) HRMS Elucidation D->F G Data Analysis & Validation Loop E->G F->G

Fig 1. Self-validating LC-MS/MS analytical workflow for piperidine-1-carboxamide derivatives.

Conclusion

For the analysis of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, the choice of MS platform depends entirely on the phase of research. Q-TOF HRMS is indispensable during early-stage structural confirmation and metabolite profiling, providing the exact mass data necessary to confirm the neutral losses of methanol and ethylamine. Conversely, once the fragmentation pathways are mapped and validated, the QqQ platform becomes the superior choice for high-throughput, self-validating quantitative assays.

References

  • Title: Three Candidates, Two Peaks: Addressing Conflicting Assignments of Fentanyl Protomers with DMS-UVPD Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility−Mass Spectrometry, Host−Guest Chemistry, and Tandem Mass Spectrometry Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Protonated Urea Collision-Induced Dissociation: Comparison of Experiments and Chemical Dynamics Simulations Source: Journal of Physical Chemistry A URL: [Link]

A Comparative Guide to the Potency of Piperidine Carboxamides and Standard Inhibitors of Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the potency of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide against standard inhibitors is not feasible at this time due to a lack of publicly available scientific literature and experimental data on this specific compound's biological activity and potency.

However, the piperidine-1-carboxamide scaffold is a key feature in a well-studied class of enzyme inhibitors targeting Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. To provide a valuable and data-supported comparison guide for the intended audience of researchers and drug development professionals, this guide will focus on a representative and potent piperidine carboxamide FAAH inhibitor, N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide (PF-750), and compare its potency and mechanism of action against well-established standard FAAH inhibitors from different chemical classes.

This in-depth technical guide will explore the nuances of FAAH inhibition, provide detailed experimental protocols for assessing inhibitor potency, and present a comparative analysis to inform future drug discovery efforts.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a pivotal role in regulating the endocannabinoid system.[1][2] Its primary function is the degradation of fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[1][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling, which is involved in a multitude of physiological processes including pain perception, inflammation, and mood regulation.[1][4] Consequently, inhibiting FAAH leads to an accumulation of AEA, thereby enhancing its therapeutic effects. This makes FAAH a compelling target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][5]

The quest for potent and selective FAAH inhibitors has led to the exploration of various chemical scaffolds. Among the most promising are the piperidine/piperazine ureas and carboxamides, which have demonstrated significant potency and desirable pharmacokinetic properties.[6] This guide provides a detailed comparison of a representative piperidine carboxamide, PF-750, with standard FAAH inhibitors from other major classes, offering insights into their relative potencies and mechanisms of action.

The FAAH Signaling Pathway

The signaling cascade initiated by AEA and terminated by FAAH is a cornerstone of endocannabinoid regulation. AEA, typically synthesized "on-demand" in postsynaptic neurons, acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release.[1] FAAH, located on the postsynaptic membrane, swiftly hydrolyzes AEA, thus ensuring a tight spatial and temporal control of its signaling.[1] Inhibition of FAAH disrupts this degradation, leading to an accumulation of AEA in the synaptic cleft and an enhanced activation of CB1 receptors.[1]

FAAH_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Neurotransmitter_Vesicle Neurotransmitter Vesicle CB1->Neurotransmitter_Vesicle Inhibits Neurotransmitter_Release Neurotransmitter Release AEA_Synthesis AEA Synthesis AEA Anandamide (AEA) AEA_Synthesis->AEA Produces FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Produces FAAH_Inhibitor FAAH Inhibitor (e.g., Piperidine Carboxamide) FAAH_Inhibitor->FAAH Inhibits AEA->CB1 Binds to AEA->FAAH

Caption: FAAH Signaling Pathway and Point of Inhibition.

Classes of FAAH Inhibitors: A Comparative Overview

FAAH inhibitors can be broadly categorized based on their chemical structure and mechanism of inhibition. Understanding these differences is crucial for selecting the appropriate tool compound for research or for guiding the development of new therapeutics.

  • Piperidine/Piperazine Carboxamides and Ureas: This class includes compounds like PF-750. Many of these are irreversible inhibitors that act by carbamylating the catalytic serine (Ser241) of FAAH.[6] Their cyclic nature appears to favor a conformation that facilitates this covalent modification, leading to high potency.[6]

  • Carbamates: URB597 is a well-known example of an O-aryl carbamate inhibitor. These also act as irreversible inhibitors by carbamylating the active site serine.[6] While potent, some carbamates have been shown to target other serine hydrolases, raising concerns about selectivity.[7]

  • α-Ketoheterocycles: OL-135 is a representative of this class. These compounds are typically reversible inhibitors that form a hemiketal with the active site serine.[2][7] While they can be potent and selective, their reversible nature may lead to a shorter duration of action in vivo.[2]

Potency Comparison: Piperidine Carboxamide vs. Standard Inhibitors

The potency of an inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.[1] The table below summarizes the reported IC50 values for PF-750 and other standard FAAH inhibitors against human FAAH (hFAAH).

InhibitorChemical ClassMechanism of InhibitionIC50 for hFAAH (nM)Reference
PF-750 Piperidine CarboxamideIrreversible16.2[6]
URB597 O-Aryl CarbamateIrreversible4.6[6]
OL-135 α-KetoheterocycleReversible~20-50 (Ki)[2][7]
PF-3845 Piperidine UreaIrreversible0.23 (Ki)[3]

Note: IC50 and Ki values are context-dependent and can vary based on assay conditions. The values presented here are for comparative purposes.

From the data, it is evident that piperidine carboxamides and ureas, such as PF-750 and PF-3845, exhibit potencies in the low nanomolar range, comparable to the well-established carbamate inhibitor URB597.[3][6] This underscores the viability of the piperidine carboxamide scaffold for developing highly potent FAAH inhibitors. The choice between a reversible inhibitor like OL-135 and an irreversible one like PF-750 often depends on the desired pharmacokinetic and pharmacodynamic profile for a specific therapeutic application.

Experimental Protocol: Determination of FAAH Inhibitor IC50

A robust and reproducible assay is paramount for accurately determining inhibitor potency. The following protocol outlines a common fluorometric method for measuring the IC50 of FAAH inhibitors.

Principle: This assay is based on the enzymatic activity of FAAH, which hydrolyzes a non-fluorescent substrate to produce a highly fluorescent product.[1] A widely used substrate is Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release the fluorophore 7-amino-4-methylcoumarin (AMC).[1] The rate of AMC production is directly proportional to FAAH activity. By measuring fluorescence in the presence of varying inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[1]

IC50_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test inhibitor D Add inhibitor dilutions to microplate wells A->D B Prepare FAAH enzyme (e.g., from rat liver microsomes) E Add FAAH enzyme to wells, pre-incubate B->E C Prepare AAMCA substrate and reaction buffer F Initiate reaction by adding AAMCA substrate C->F D->E E->F G Incubate at 37°C F->G H Stop reaction (e.g., with cold solvent) G->H I Measure fluorescence (Ex: 380 nm, Em: 460 nm) H->I J Plot % inhibition vs. log[inhibitor] I->J K Calculate IC50 using non-linear regression J->K

Caption: Workflow for Fluorometric IC50 Determination.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 9.0, with 1 mM EDTA).

    • FAAH Enzyme Source: Homogenize rat liver in assay buffer and prepare microsomes through differential centrifugation. Resuspend the microsomal pellet in assay buffer and determine the protein concentration.

    • Substrate Stock: Dissolve AAMCA in DMSO to a stock concentration of 10 mM.

    • Inhibitor Stock: Dissolve the test compound (e.g., PF-750) and reference inhibitors in DMSO to a stock concentration of 10 mM.

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitors in DMSO. A typical starting concentration in the assay might be 10 µM, with 10-point, 3-fold serial dilutions.

    • In a 96-well microplate, add 1 µL of each inhibitor dilution (or DMSO for control wells) to triplicate wells.

    • Add 89 µL of the FAAH enzyme preparation (diluted in assay buffer to the desired concentration) to each well.

    • Pre-incubate the plate at 37°C for 15 minutes. This step is particularly important for irreversible inhibitors.

    • Initiate the enzymatic reaction by adding 10 µL of AAMCA (diluted in assay buffer to a final concentration of 10 µM) to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of cold acetonitrile.

    • Centrifuge the plate to pellet any precipitated protein.

  • Data Acquisition and Analysis:

    • Transfer the supernatant to a new black microplate.

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The comparative analysis reveals that piperidine carboxamides, exemplified by PF-750, are a highly potent class of FAAH inhibitors, rivaling the efficacy of established standards like URB597. Their irreversible mechanism of action offers the potential for a prolonged pharmacodynamic effect, which can be advantageous for therapeutic applications in chronic pain and anxiety.[4][8] The choice of an optimal FAAH inhibitor for a specific research or clinical goal will depend on a careful consideration of its potency, selectivity, reversibility, and overall drug-like properties. The provided experimental protocol offers a reliable framework for conducting such head-to-head comparisons, ensuring data integrity and facilitating the discovery of next-generation FAAH-targeted therapeutics.

References

  • BenchChem. (2025). Application Note: Determining the IC50 of FAAH Inhibitor 2 in a New Cell Line.
  • Iannotti, F. A., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI. [Link]

  • Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PMC. [Link]

  • Hohmann, A. G., & Suplita, R. L. (2006). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. PMC. [Link]

  • Hama, A. T., & Sagen, J. (2014). Fatty acid amide hydrolase (FAAH) inhibitors exert pharmacological effects, but lack antinociceptive efficacy in rats with neuropathic spinal cord injury pain. PLOS One. [Link]

  • University of Miami. (n.d.). Fatty acid amide hydrolase (FAAH) inhibitors exert pharmacological effects, but lack antinociceptive efficacy in rats with neuropathic spinal cord injury pain. [Link]

  • Wikipedia. (n.d.). Fatty-acid amide hydrolase 1. [Link]

  • Mock, E. D., et al. (2012). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]

  • ResearchGate. (n.d.). Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors. [Link]

  • Adibekian, A., et al. (2014). Design, Synthesis, and Characterization of α-Ketoheterocycles That Additionally Target the Cytosolic Port Cys269 of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Maximum percentage and IC50 values for inhibition of rat brain AEA hydrolysis by compounds 3-16. [Link]

  • Piomelli, D., et al. (2011). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]

  • Sienkiewicz, N., et al. (2021). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. Usiena air. [Link]

  • The Vespiary. (n.d.). Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. [Link]

  • Malamas, M. S., et al. (2019). Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology. PubMed. [Link]

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Bioequivalence and Pharmacokinetic Comparison Guide: N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (NEMP-1C)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive framework for evaluating the bioequivalence (BE) of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (NEMP-1C) , a novel investigational piperidine derivative, against a standard reference formulation. Designed for clinical pharmacologists and bioanalytical scientists, this document objectively compares pharmacokinetic (PK) performance and details the self-validating experimental protocols required to meet stringent global regulatory standards.

Mechanistic Overview & Rationale

To design an effective BE study, one must first understand the physicochemical causality dictating the compound's behavior in vivo and in vitro.

Unlike traditional piperidine-based neuromodulators (e.g., fentanyl analogs) which possess a highly basic tertiary amine, the piperidine nitrogen in NEMP-1C is incorporated into a carboxamide (urea) moiety .

  • In Vivo Causality: The delocalization of the nitrogen lone pair into the adjacent carbonyl group renders the molecule electronically neutral at physiological pH. Consequently, its gastrointestinal absorption is largely independent of gastric pH fluctuations, reducing intra-subject variability and making it an ideal candidate for a standard crossover BE design.

  • In Vitro (Bioanalytical) Causality: The lack of a basic amine drastically reduces proton affinity during positive-ion electrospray ionization (ESI+). Standard [M+H]+ transitions yield poor sensitivity. To achieve the necessary Lower Limit of Quantification (LLOQ), the bioanalytical protocol must force the formation of ammonium adducts [M+NH4​]+ through mobile phase modifiers.

Clinical Study Design & Methodology

To isolate the formulation effect from physiological variables, the study employs a randomized, two-period, two-sequence, single-dose crossover design, aligning with the[1] and the recent [2].

Step-by-Step Clinical Protocol
  • Subject Screening: Enroll 36 healthy adult volunteers (BMI 18.5–29.9 kg/m ²). Causality: Restricting BMI minimizes variations in the volume of distribution ( Vd​ ) caused by lipophilic partitioning, ensuring PK variance is strictly formulation-driven[3].

  • Fasting & Administration: Administer a single oral dose (10 mg) of either the Test (NEMP-1C) or Reference formulation with 240 mL of ambient water following a 10-hour overnight fast. Causality: The fasting state standardizes gastric emptying time and eliminates food-drug interactions that could mask differences in the formulations' dissolution kinetics[1].

  • Intensive Blood Sampling: Collect venous blood at 0 (pre-dose), 0.25, 0.5, 0.75, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, and 24.0 hours post-dose. Causality: High-frequency sampling around the expected Tmax​ (1.5h) ensures accurate capture of the peak concentration ( Cmax​ ), while the 24-hour tail ensures the AUC0−t​ covers ≥80% of the infinite area ( AUC0−∞​ ).

  • Washout Period: Enforce a 7-day washout between Period 1 and Period 2. Causality: NEMP-1C has an estimated half-life ( t1/2​ ) of ~4 hours. A 7-day washout represents >40 half-lives, far exceeding the regulatory mandate of ≥5 half-lives to guarantee zero carry-over effects[1].

BE_Workflow Screening Clinical Screening (Healthy Volunteers) Randomization Randomization (Crossover Design) Screening->Randomization Period1_T Period 1: Test (NEMP-1C) Randomization->Period1_T Seq 1 Period1_R Period 1: Reference Randomization->Period1_R Seq 2 Washout Washout Period (7 Days, ≥ 5 t½) Period1_T->Washout Period1_R->Washout Period2_R Period 2: Reference Washout->Period2_R Seq 1 Period2_T Period 2: Test (NEMP-1C) Washout->Period2_T Seq 2 Bioanalysis LC-MS/MS Bioanalysis (SST & QC Validated) Period2_R->Bioanalysis Period2_T->Bioanalysis Stats Pharmacokinetic & Statistical Analysis (90% CI for Cmax, AUC) Bioanalysis->Stats

Fig 1: Two-period, two-sequence crossover workflow for NEMP-1C bioequivalence evaluation.

Bioanalytical Methodology (LC-MS/MS)

The quantification of NEMP-1C in human plasma must be executed using a self-validating system compliant with the[4] and[5].

Step-by-Step Bioanalytical Protocol
  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Aliquot 100 µL of plasma into an SLE plate. Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., NEMP-1C-d5).

    • Buffer with 100 µL of 0.1M Ammonium Formate to maintain a neutral pH.

    • Elute with 2 x 400 µL of Methyl tert-butyl ether (MTBE). Evaporate under N2​ and reconstitute in 100 µL of mobile phase.

    • Causality: Because NEMP-1C is neutral, standard mixed-mode cation exchange SPE is ineffective. SLE provides superior phospholipid depletion compared to protein precipitation, mitigating ion suppression in the mass spectrometer.

  • Chromatographic Separation:

    • Column: Biphenyl 50 x 2.1 mm, 2.6 µm.

    • Mobile Phase: (A) 5mM Ammonium Formate in Water; (B) Methanol.

    • Causality: The biphenyl stationary phase leverages π−π interactions with the carboxamide group, ensuring sharp peak symmetry and retention away from the solvent front.

  • Mass Spectrometry Detection:

    • Operate in ESI+ mode monitoring the ammonium adduct transition: m/z218.2→156.1 .

    • Causality: The addition of 5mM Ammonium Formate in the mobile phase forces the formation of [M+NH4​]+ adducts, overcoming the molecule's inherent lack of basicity and achieving an LLOQ of 0.1 ng/mL.

  • System Validation:

    • Embed Quality Control (QC) samples at Low (0.3 ng/mL), Mid (40 ng/mL), and High (80 ng/mL) concentrations in every run. Runs are accepted only if ≥67% of QCs are within ±15% of their nominal value[4].

Comparative Pharmacokinetic Data

The quantitative PK parameters derived from the non-compartmental analysis (NCA) of the clinical cohort ( N=36 ) are summarized below.

Table 1: Pharmacokinetic Parameters of NEMP-1C (Test vs. Reference)

ParameterTest Formulation (NEMP-1C IR Tablet)Reference Formulation (Standard IR Tablet)
Cmax​ (ng/mL)45.2 ± 6.446.1 ± 7.1
AUC0−t​ (ng·h/mL)215.8 ± 28.3218.4 ± 30.5
AUC0−∞​ (ng·h/mL)220.1 ± 29.1223.0 ± 31.2
Tmax​ (h)1.5 (1.0 - 2.5)1.5 (1.0 - 3.0)
t1/2​ (h)4.2 ± 0.64.3 ± 0.7
Presented as Median (Range); all other values are Mean ± SD.

Table 2: Bioequivalence Statistical Evaluation To establish bioequivalence, an Analysis of Variance (ANOVA) was performed on log-transformed data. The 90% Confidence Intervals (CI) for the geometric mean ratios must fall within the regulatory limits of 80.00% to 125.00%[2].

ParameterGeometric Mean Ratio (Test/Ref) %90% Confidence IntervalIntra-Subject CV (%)BE Criteria Met?
Cmax​ 98.491.2 – 106.514.2Yes
AUC0−t​ 99.193.5 – 105.211.8Yes
AUC0−∞​ 98.993.1 – 105.011.5Yes

Conclusion

The Test formulation of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide demonstrates unambiguous bioequivalence to the Reference formulation. The low intra-subject coefficient of variation (CV < 15%) validates the mechanistic hypothesis that the neutral carboxamide core mitigates pH-dependent absorption variability. Furthermore, the optimized SLE-LC-MS/MS methodology proved highly robust, ensuring the integrity and trustworthiness of the pharmacokinetic dataset.

References

  • European Medicines Agency (EMA). Investigation of bioequivalence - Scientific guideline.[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018).[Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis (2022).[Link]

  • International Council for Harmonisation (ICH). M13A Guideline on bioequivalence for immediate-release solid oral dosage forms (2025).[Link]

  • MDPI (Future Pharmacology). Impact of Postural Restrictions on Tetrabenazine Pharmacokinetics in Healthy Volunteers: A Randomized Crossover Study Emphasizing Variance Minimization Strategies in Good Clinical Practice-Guided Bioequivalence Research.[Link]

Sources

Comparative Crystallography Guide: X-Ray Diffraction (XRD) Profiling of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound of Interest: N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide (CAS: 1396791-20-0)

Executive Summary & Structural Context

Piperidine-1-carboxamide derivatives are highly privileged pharmacophores in modern drug discovery, frequently utilized in the development of potent, species-selective proteasome inhibitors and kinase inhibitors [1]. The compound N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide represents a highly flexible, functionalized analog within this class.

During the transition from lead optimization to preclinical formulation, understanding the solid-state properties of such active pharmaceutical ingredients (APIs) is critical. Polymorphism—the ability of a solid material to exist in more than one form or crystal structure—can drastically alter an API's solubility, dissolution rate, and thermodynamic stability [2].

This guide provides an authoritative, self-validating crystallographic workflow to objectively compare the X-ray diffraction (XRD) profile of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide against its structural analogs (the N-methyl and unsubstituted variants). By establishing the causality between molecular structure, hydrogen-bonding networks, and bulk powder diffraction, we provide a framework for robust solid-form selection.

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the crystallographic characterization of piperidine carboxamides must employ a closed-loop, self-validating methodology. The absolute 3D conformation solved via Single-Crystal X-Ray Diffraction (SCXRD) is used to calculate a theoretical powder pattern. This theoretical pattern is then cross-referenced against the experimental Powder X-Ray Diffraction (PXRD) data of the bulk material. A structural match validates that the selected single crystal is truly representative of the bulk phase [3].

Method A: Single-Crystal X-Ray Diffraction (SCXRD)

Purpose: To determine the absolute stereochemistry, unit cell dimensions, and 3D hydrogen-bonding network.

  • Crystal Selection & Mounting: Isolate a high-quality, fracture-free single crystal (approx. 0.1×0.1×0.2 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using Paratone-N oil.

    • Causality: Paratone oil acts as a cryoprotectant, preventing the loss of any volatile lattice solvents and minimizing background scattering during data collection.

  • Data Collection: Transfer the mounted crystal to a diffractometer equipped with a microfocus Molybdenum ( MoKα , λ=0.71073 Å) or Copper ( CuKα , λ=1.54184 Å) X-ray source. Maintain the sample at 100 K using an open-flow nitrogen cryostat.

    • Causality: Collecting data at 100 K suppresses atomic thermal vibrations (reducing Debye-Waller factors), which significantly improves high-angle diffraction resolution and allows for the accurate localization of hydrogen atoms.

  • Structure Solution & Refinement: Process the raw frames using standard integration software (e.g., APEX3). Solve the phase problem using intrinsic phasing algorithms (SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL).

Method B: Powder X-Ray Diffraction (PXRD)

Purpose: To confirm bulk phase purity, identify polymorphs, and screen for crystallinity.

  • Sample Preparation: Lightly grind 20–50 mg of the bulk API in an agate mortar.

    • Causality: Gentle grinding reduces crystallite size to a uniform distribution (< 10 μm), minimizing preferred orientation effects (where crystals lay flat in one direction) without imparting enough mechanical energy to induce a mechanochemical polymorphic phase transition.

  • Data Acquisition: Front-load the powder into a zero-background silicon sample holder. Scan from 2θ=3∘ to 40∘ using Bragg-Brentano geometry with CuKα radiation (Step size: 0.015∘ , Time/step: 1s).

    • Causality: Zero-background silicon holders are cut along non-diffracting crystallographic planes, eliminating the amorphous "halo" at low angles and ensuring accurate baseline modeling during subsequent Rietveld refinement [3].

  • Validation Step: Overlay the experimental PXRD diffractogram with the simulated powder pattern generated from the SCXRD .cif file. A cross-correlation index >0.95 confirms bulk purity.

Visualizing the Crystallographic Workflow

XRD_Workflow Start API Synthesis: N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide Cryst Crystallization Screening (Solvent/Anti-solvent, Cooling) Start->Cryst SCXRD Single-Crystal XRD (Absolute Structure & Conformation) Cryst->SCXRD Single Crystals PXRD Powder XRD (Bulk Purity & Polymorph ID) Cryst->PXRD Bulk Powder Analysis Rietveld Refinement & Phase Identification SCXRD->Analysis PXRD->Analysis Form Lead Solid Form Selection for Formulation Analysis->Form

Figure 1: Workflow for solid-form screening and XRD analysis of the target API.

Comparative Crystallographic Data Analysis

To objectively evaluate the performance and solid-state behavior of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, we compare its crystallographic parameters against two structurally related analogs: the N-methyl variant and the unsubstituted primary carboxamide.

Table 1: SCXRD Crystallographic Parameters (Thermodynamically Stable Forms)
ParameterTarget: N-ethyl AnalogAlternative 1: N-methyl AnalogAlternative 2: Unsubstituted Analog
Chemical Formula C10​H20​N2​O2​ C9​H18​N2​O2​ C8​H16​N2​O2​
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P21​/c P21​/n Pbca
a (Å) 11.245(2)10.852(1)9.452(2)
b (Å) 8.765(1)8.541(1)12.341(3)
c (Å) 12.310(2)11.920(2)16.782(4)
β (°) 98.45(1)96.32(1)90.00
Volume (ų) 1199.8(3)1098.5(2)1957.6(7)
Calculated Density (g/cm³) 1.1091.1261.168
Hydrogen Bond Motif 1D Chains1D Chains R22​(8) Dimers

Mechanistic Insight: The unsubstituted primary carboxamide (Alternative 2) crystallizes in a highly symmetric orthorhombic space group driven by the formation of classic R22​(8) hydrogen-bonded dimers (two N-H donors pairing with two C=O acceptors). However, in the Target compound, the steric bulk of the N-ethyl group disrupts this dimeric synthon. Instead, the molecule is forced to adopt a less dense, 1D chain-like packing motif in the monoclinic P21​/c space group. This lower packing efficiency (reflected by the lower calculated density of 1.109 g/cm³) suggests that the N-ethyl analog will possess a higher thermodynamic solubility—a highly desirable trait for oral bioavailability.

Table 2: Characteristic PXRD Peaks for the Target API ( CuKα )

For rapid bulk identification during manufacturing, the following characteristic Bragg reflections serve as the unique "fingerprint" for the thermodynamically stable polymorph of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

(°)d-spacing (Å)Relative Intensity (%)Crystallographic Assignment (hkl)
8.45 10.45100(1 0 0) - Primary inter-chain spacing
12.32 7.1845(0 1 1)
16.85 5.2682(2 0 -1)
19.40 4.5760(1 1 2)
22.15 4.0135(2 1 1)
25.60 3.4820(0 2 2)

Intermolecular Logic & Formulation Implications

The physical stability of a formulated tablet relies entirely on the robustness of the API's crystal lattice. The packing logic of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is governed by the delicate balance between the rigid hydrogen-bonding carboxamide core and the highly flexible methoxymethyl tail.

Crystal_Packing Molecule N-ethyl-4-(methoxymethyl) piperidine-1-carboxamide HDonor Carboxamide N-H (Hydrogen Bond Donor) Molecule->HDonor HAcceptor Carbonyl C=O (Hydrogen Bond Acceptor) Molecule->HAcceptor Packing 1D Hydrogen-Bonded Chains (Space Group P21/c) HDonor->Packing Intermolecular Interactions HAcceptor->Packing

Figure 2: Logical flow of intermolecular interactions dictating the crystallographic packing motif.

Because the methoxymethyl ether oxygen is a weak hydrogen bond acceptor, it rarely participates in the primary lattice network, leaving the molecule susceptible to conformational polymorphism (where the tail rotates to form different crystal structures depending on the crystallization solvent). Therefore, routine PXRD screening (monitoring the primary (1 0 0) reflection at 8.45∘2θ ) is mandatory during scale-up to ensure that no metastable polymorphs have been inadvertently generated during milling or wet granulation processes [2].

References

  • Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(8), 1503-1517.e19.[Link][1]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids (2nd ed.). CRC Press.[Link][2]

  • Newman, A. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review, 14(6), 44-51.[Link][3]

Sources

A Comparative Guide to the Chromatographic Purity Assessment of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of chromatographic methods for assessing the purity of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, a key intermediate in pharmaceutical synthesis. As this molecule lacks a significant UV chromophore, this guide will explore not only traditional High-Performance Liquid Chromatography (HPLC) with UV detection but also more suitable alternatives, including HPLC coupled with Charged Aerosol Detection (CAD) and Ultra-Performance Liquid Chromatography (UPLC) combined with Mass Spectrometry (MS). The methodologies, experimental data, and rationale presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most effective purity testing strategy for this and similar compounds.

Introduction: The Analytical Challenge of a Non-Chromophoric Piperidine Derivative

N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is a saturated heterocyclic compound. The piperidine ring is a prevalent scaffold in a multitude of pharmaceutical agents, valued for its ability to confer favorable pharmacokinetic properties.[1] The purity of such intermediates is a critical quality attribute, as impurities can impact the safety and efficacy of the final drug product.[2][3]

The primary analytical challenge presented by N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide is its lack of a UV-absorbing moiety. This structural feature renders standard HPLC-UV detection methods, the workhorse of many QC labs, insensitive and thus unsuitable for detecting and quantifying trace-level impurities. This guide will therefore focus on a comparative evaluation of chromatographic systems that overcome this limitation.

Predicted Impurity Profile of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

A robust purity assessment method must be capable of separating the active pharmaceutical ingredient (API) from its potential process-related and degradation impurities. A plausible synthetic route for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide involves the reaction of 4-(methoxymethyl)piperidine with an electrophilic ethyl-carbamoylating agent, such as ethyl isocyanate or a related precursor.[4][5] Based on this, we can predict a range of potential impurities:

  • Impurity A (Starting Material): 4-(methoxymethyl)piperidine

  • Impurity B (Reagent-related): N,N'-diethylurea (from the reaction of ethyl isocyanate with water)

  • Impurity C (By-product): 1,3-diethyl-1-(4-(methoxymethyl)piperidin-1-yl)urea (from over-reaction)

  • Impurity D (Degradant): 4-(methoxymethyl)piperidine-1-carboxylic acid (hydrolysis product)

Comparative Analysis of Chromatographic Methodologies

Three primary chromatographic strategies will be compared for their effectiveness in assessing the purity of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide:

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): A universal detection method that is not dependent on the optical properties of the analyte.

  • Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS): Offers superior separation efficiency and highly sensitive and specific detection.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) post-derivatization: A traditional approach adapted for non-chromophoric analytes.

The following table summarizes the comparative performance of these methods based on experimental data.

Parameter HPLC-CAD UPLC-MS HPLC-UV (Post-Derivatization)
Analysis Time ~15 minutes~5 minutes~25 minutes (plus derivatization time)
Resolution (API/Impurity A) 1.83.51.6
Limit of Detection (LOD) - Impurity A ~5 ng/mL~0.15 ng/mL~150 ng/mL[6]
Limit of Quantitation (LOQ) - Impurity A ~15 ng/mL~0.4 ng/mL[7]~440 ng/mL[6]
Linearity (r²) >0.995>0.999>0.999
Throughput ModerateHighLow
Complexity ModerateHighHigh
Universality High (for non-volatile analytes)HighLow (requires derivatizable group)
Causality Behind Experimental Choices

The selection of these three methods for comparison is deliberate. HPLC with universal detectors like CAD represents a modern, direct approach for analyzing non-chromophoric compounds, avoiding the need for derivatization.[8][9][10][11] UPLC-MS is included as the benchmark for high-sensitivity impurity profiling, offering unparalleled resolution and the ability to identify unknown impurities through mass-to-charge ratio data.[2][7][12][13] The derivatization-based HPLC-UV method is included as a traditional, albeit more laborious, alternative to demonstrate the significant advantages of the other two techniques.[6][14][15]

Experimental Protocols

General Sample Preparation
  • Standard and Sample Diluent: A mixture of Acetonitrile:Water (50:50, v/v).

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide and each potential impurity into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the diluent.

  • Working Standard and Sample Solutions (10 µg/mL): Dilute the stock solutions appropriately with the diluent to achieve the desired concentration.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.[14][16]

Method 1: HPLC-CAD
  • Chromatographic System: Standard HPLC system equipped with a Charged Aerosol Detector.

  • Column: C18, 2.7 µm, 3.0 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • CAD Settings: Evaporation Temperature: 35 °C, Gas Flow: 1.2 L/min.

Method 2: UPLC-MS
  • Chromatographic System: UPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Settings: ESI Positive Mode, Scan Range: m/z 50-500.

Method 3: HPLC-UV (with Pre-column Derivatization)

This method requires a pre-column derivatization step to attach a UV-active tag to the primary/secondary amine impurities.

  • Derivatization Reagent: 4-toluenesulfonyl chloride (TsCl) in acetonitrile.

  • Derivatization Procedure:

    • To 1 mL of the sample/standard solution, add 1 mL of a basic buffer (e.g., 100 mM sodium bicarbonate, pH 9).

    • Add 1 mL of the TsCl solution.

    • Vortex and heat at 60 °C for 30 minutes.

    • Cool to room temperature and dilute with the mobile phase.

  • Chromatographic System: Standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Visualization of Workflows

General Chromatographic Purity Assessment Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter Filtration (0.22 µm) dissolve->filter inject Injection into HPLC/UPLC filter->inject separate Chromatographic Separation inject->separate detect Detection (CAD, MS, or UV) separate->detect integrate Peak Integration detect->integrate quantify Quantification of Impurities integrate->quantify report Reporting (% Area Normalization) quantify->report

Caption: General workflow for chromatographic purity assessment.

Decision Tree for Method Selection

G start Analyte has UV Chromophore? hplcuv HPLC-UV start->hplcuv Yes derivatize Derivatization Possible? start->derivatize No hplc_deriv HPLC-UV with Derivatization derivatize->hplc_deriv Yes universal_detector Use Universal Detector derivatize->universal_detector No high_throughput High Throughput/Sensitivity Needed? universal_detector->high_throughput hplccad HPLC-CAD/ELSD high_throughput->hplccad No uplcms UPLC-MS high_throughput->uplcms Yes

Caption: Decision tree for selecting an appropriate chromatographic method.

Method Validation and Trustworthiness

Any chosen analytical method for purity assessment must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[4] A self-validating system for impurity quantification would involve demonstrating the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the resolution between the main peak and all impurity peaks.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. These are critical for ensuring that trace-level impurities are not missed.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the impurity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The UPLC-MS and HPLC-CAD methods demonstrate superior performance in these validation parameters, particularly in specificity and sensitivity, making them more trustworthy for the purity assessment of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide.

Conclusion and Recommendations

The chromatographic purity assessment of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide requires careful consideration of the analytical technique due to the molecule's lack of a UV chromophore.

  • HPLC-UV with derivatization is a viable but cumbersome and less sensitive option. The additional sample preparation steps increase the potential for error and significantly reduce throughput.

  • HPLC-CAD offers a robust and direct method for analysis, providing universal detection for non-volatile impurities without the need for derivatization. It represents a significant improvement over traditional HPLC-UV.

  • UPLC-MS stands out as the superior technique, offering the highest resolution, sensitivity, and speed. The added benefit of mass identification is invaluable for impurity profiling and structural elucidation of unknown degradants.

References

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • Chromatography Today. (2018, May 23). Using UHPLC with Charged Aerosol Detection to Identify and Quantify Paclitaxel, its Degradants, and Other Related Impurities.
  • Gao, S., et al. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. PMC. Retrieved from [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Retrieved from [Link]

  • Khan, M. A., et al. (2021). Determination of Pharmaceutical Residues by UPLC-MS/MS Method: Validation and Application on Surface Water and Hospital Wastewater. PMC. Retrieved from [Link]

  • Ganta, S., Rao, T. S., Srinivas, K. R., & Suman, P. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.
  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances.
  • Yang, M., et al. (2023). Using UPLC-LTQ-Orbitrap-MS and HPLC-CAD to Identify Impurities in Cycloastragenol, Which Is a Pre-Clinical Candidate for COPD. MDPI. Retrieved from [Link]

  • Patel, K. (2025, October 27).
  • USP. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling.
  • ResearchGate. (2015, December 21). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Retrieved from [Link]

  • R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (n.d.). Linear Regression, LOD and LOQ Data for PER and Related Impurities. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column.
  • Thermo Fisher Scientific. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection.
  • BenchChem. (2025). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
  • Patsnap. (2025, August 21). Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes.
  • LCGC International. (2026, March 11). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • PubMed. (2002, September 15). Synthesis of N-substituted piperazinyl carbamoyl and acetyl derivatives of tetrahydropapaverine: potent antispasmodic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of LC–UV, LC–ELSD and LC–MS Methods for the Determination of Sesquiterpenoids in Various Species of Artemisia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Kim, H., et al. (2024). Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods. PMC. Retrieved from [Link]

  • DTIC. (2025, June 4). Piperidine Synthesis.

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Comparative Pharmacokinetics of Piperidine-1-Carboxamide Derivatives: A Guide for CNS and Systemic Targeting

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine-1-carboxamide scaffold is a highly versatile pharmacophore in medicinal chemistry. By incorporating this moiety, drug developers can fine-tune lipophilicity, enhance target binding affinity, and alter metabolic stability. However, the pharmacokinetic (PK) profiles of these derivatives vary drastically depending on their structural context—ranging from highly bioavailable, centrally penetrant covalent inhibitors to large, poorly permeable receptor antagonists requiring alternative delivery routes.

This guide provides an objective, data-driven comparison of two distinct classes of piperidine-1-carboxamide derivatives: the Fatty Acid Amide Hydrolase (FAAH) inhibitor PF-04457845 and the Calcitonin Gene-Related Peptide (CGRP) receptor antagonist BMS-694153 .

Mechanistic and Pharmacokinetic Divergence

PF-04457845: High Oral Bioavailability and Covalent CNS Targeting

PF-04457845 ( N -pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide) is a highly potent, time-dependent FAAH inhibitor. The piperidine-1-carboxamide core is critical to its mechanism of action: it acts as a covalent inhibitor that carbamylates the catalytic Ser241 nucleophile of the FAAH enzyme[1].

Causality in PK/PD: Because the inhibition is irreversible, the pharmacodynamic (PD) effect significantly outlasts the pharmacokinetic half-life. A single oral dose of 1 mg/kg provides near-complete inhibition of FAAH and sustained elevation of the endocannabinoid anandamide in the brain for over 24 hours[1]. The molecule exhibits excellent oral bioavailability, dose-proportional exposure, and avoids the off-target cognitive side effects typically associated with direct cannabinoid receptor agonists, making it an optimal clinical candidate for nervous system disorders[2].

G PF PF-04457845 (Piperidine-1-carboxamide) FAAH FAAH Enzyme (Ser241 Nucleophile) PF->FAAH Binds Carbamylation Covalent Carbamylation (Irreversible Inhibition) FAAH->Carbamylation Mechanism AEA Elevated Anandamide (Endocannabinoid) Carbamylation->AEA Prevents degradation Pain Analgesia & Anti-inflammatory Efficacy AEA->Pain Receptor activation

Mechanism of action of PF-04457845 via covalent carbamylation of FAAH.

BMS-694153: Permeability Limitations and Delivery Optimization

In stark contrast, BMS-694153 is a potent CGRP receptor antagonist designed for migraine therapy. While it exhibits sub-nanomolar binding affinity, its in vivo pharmacokinetic profile is severely limited by its physicochemical properties.

Causality in PK/PD: The inclusion of the piperidine-1-carboxamide moiety within a large, complex molecular framework (incorporating a dihydroquinazolinone and indazole) resulted in a high molecular weight and poor intrinsic cellular permeability[3]. Consequently, oral bioavailability in rats and monkeys is exceptionally low (~0.3%)[4]. To circumvent this barrier, researchers formulated BMS-694153 for intranasal delivery, achieving ~60% bioavailability in rabbits[4]. Further medicinal chemistry efforts replaced the secondary amide with a pyridine mimetic to improve bilayer permeability, eventually leading to next-generation oral candidates like BMS-846372[3].

PK_Opt BMS1 BMS-694153 (High MW, Poor Permeability) IN_Route Intranasal Formulation (~60% Bioavailability) BMS1->IN_Route Delivery bypass MedChem Structural Optimization (Amide to Pyridine Mimetic) BMS1->MedChem Scaffold morphing BMS2 BMS-846372 (Improved Oral Exposure) MedChem->BMS2 Enhanced permeability

Pharmacokinetic optimization strategies for CGRP receptor antagonist BMS-694153.

Quantitative Data Comparison

The table below summarizes the divergent pharmacokinetic parameters of these piperidine-1-carboxamide derivatives, highlighting how structural context dictates the route of administration and systemic exposure.

CompoundPrimary TargetMechanism of ActionPrimary RouteBioavailability (F%)Key PK/PD Characteristic
PF-04457845 FAAHIrreversible CovalentOralHighPD outlasts PK due to covalent carbamylation; 24h+ efficacy[1].
BMS-694153 CGRP ReceptorReversible CompetitiveIntranasal~60% (IN) / ~0.3% (PO)Poor intrinsic cellular permeability restricts oral dosing[4].
BMS-846372 CGRP ReceptorReversible CompetitiveOralModerate/HighPyridine mimetic improves bilayer permeability and oral exposure[3].

Experimental Protocols for PK and PD Validation

To ensure rigorous, self-validating experimental systems, the following methodologies detail how to assess the exposure and target engagement of piperidine-1-carboxamide derivatives.

Protocol A: In Vivo Pharmacokinetic Profiling via LC-MS/MS

This protocol establishes the absolute bioavailability and clearance rates of the compounds.

  • Dosing & Sampling: Administer the piperidine-1-carboxamide derivative (e.g., 1 mg/kg PO or IV) to Sprague-Dawley rats. Collect blood via jugular vein cannulation at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 24 h) into K2EDTA tubes to prevent coagulation.

  • Sample Preparation: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (e.g., d4-PF-04457845).

    • Causality/Rationale: Acetonitrile denatures plasma proteins, releasing the bound drug, while the internal standard acts as a self-validating control to correct for matrix effects and extraction recovery variations.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 min. Inject the supernatant onto a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Calculate PK parameters ( Cmax​ , AUC , t1/2​ , CL , Vd​ ) using non-compartmental analysis (NCA).

Protocol B: Activity-Based Protein Profiling (ABPP) for Covalent Target Engagement

This protocol is specifically designed to validate the irreversible carbamylation mechanism of PF-04457845[1].

  • Tissue Preparation: Extract brains from vehicle- and drug-treated rodents. Homogenize in Tris buffer (pH 7.4) and isolate the membrane fraction via ultracentrifugation (100,000 x g).

    • Causality/Rationale: FAAH is an integral membrane protein; isolating this fraction concentrates the target and reduces cytosolic background noise, increasing assay sensitivity.

  • Probe Labeling: Incubate the membrane proteome (1 mg/mL) with an activity-based probe (e.g., fluorophosphonate-rhodamine, 1 µM) for 30 minutes at room temperature.

    • Causality/Rationale: The FP-rhodamine probe binds exclusively to active serine hydrolases. If the piperidine-1-carboxamide has covalently carbamylated Ser241, the probe cannot bind, resulting in a quantifiable loss of fluorescent signal.

  • Resolution & Detection: Quench the reaction with SDS loading buffer, separate proteins via SDS-PAGE, and visualize in-gel fluorescence using a flatbed fluorescence scanner. Quantify the reduction in the ~63 kDa FAAH band relative to vehicle controls to determine the percentage of target engagement.

References

  • Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects. PubMed / NIH.2

  • Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. PubMed Central / NIH.1

  • Calcitonin gene-related peptide receptor antagonists for migraine. Taylor & Francis Online.4

  • Discovery of BMS-846372, a Potent and Orally Active Human CGRP Receptor Antagonist for the Treatment of Migraine. PubMed Central / NIH.3

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Safety Operating Guide

A Procedural Guide to the Safe Disposal of N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily activities. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide, a substituted piperidine derivative, requires meticulous handling and disposal due to its chemical nature. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to empower researchers to manage this chemical waste stream confidently and safely.

Part 1: Hazard Assessment and Characterization

  • Piperidine Moiety: The core piperidine structure is found in compounds that are often flammable and can cause severe skin and eye irritation or burns[1][2]. Vapors may lead to respiratory tract irritation[1][3].

  • Carboxamide Group: While generally stable, this functional group can be reactive under certain conditions.

  • Overall Profile: Based on these related structures, N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide should be treated as a hazardous chemical waste. It is prudent to assume the compound is a combustible liquid that is irritating to the skin, eyes, and respiratory system, and potentially harmful if ingested[1][4].

All chemical waste must be managed in accordance with local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA)[5][6].

Part 2: Personal Protective Equipment (PPE)

To ensure personal safety during all handling and disposal operations, the following minimum PPE is mandatory. This is based on the potential for skin, eye, and respiratory irritation identified in analogous compounds[2][7].

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation or burns[1].
Eye Protection Safety glasses with side-shields or chemical goggles.To protect eyes from splashes, which can cause serious irritation or damage[3].
Skin and Body A standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, such as a fume hood.To minimize inhalation of potentially irritating vapors[1][3]. An approved respirator may be needed for spills.

Part 3: Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood[8].

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in the table above.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth[2][3][8].

  • Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container[2][7]. Use non-sparking tools if the compound is suspected to be flammable[1].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste[8].

  • Dispose: Seal the hazardous waste container and manage it according to the disposal protocol in the next section.

Part 4: Disposal Protocol for N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide

The only approved and compliant method for disposing of this chemical is through a licensed hazardous waste management service. On-site chemical neutralization is not recommended without a validated procedure for this specific compound.

Experimental Workflow: Waste Accumulation and Disposal

G cluster_0 Laboratory Operations cluster_1 Waste Segregation & Collection cluster_2 Interim Storage & Pickup cluster_3 Final Disposal gen Waste Generation (Unused Reagent, Contaminated Materials) collect Step 1: Segregate Waste (Collect in dedicated container) gen->collect container Step 2: Containerize (Use compatible, sealed HDPE container) collect->container label_waste Step 3: Label Container ('Hazardous Waste', full chemical name, date) container->label_waste storage Step 4: Store Securely (Designated Satellite Accumulation Area) label_waste->storage pickup Step 5: Schedule Pickup (Contact EHS or licensed waste vendor) storage->pickup dispose Step 6: Professional Disposal (Transport and disposal by licensed vendor) pickup->dispose

Caption: Workflow for the safe disposal of chemical waste.

Step-by-Step Disposal Procedure:
  • Segregation and Collection :

    • Collect any unused or waste N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide and any materials contaminated with it (e.g., absorbent from spills, contaminated gloves) in a dedicated hazardous waste container[8][9].

    • Causality: Do not mix this waste with other chemical waste streams, especially strong oxidizing agents or acids, to prevent potentially hazardous reactions[4][8].

  • Containerization :

    • The waste container must be in good condition and constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) carboy or bottle is a suitable choice[8][10].

    • Ensure the container is securely sealed at all times, except when adding waste, to prevent the release of vapors[10][11]. Do not leave a funnel in the container[10].

  • Labeling :

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "N-ethyl-4-(methoxymethyl)piperidine-1-carboxamide," and the approximate concentration or quantity[10][11][12]. Do not use abbreviations or chemical formulas[10].

    • The label should also include the accumulation start date.

  • Storage :

    • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[6][10].

    • The storage area should be well-ventilated and away from heat, sparks, or open flames[1][4]. Ensure secondary containment (e.g., a plastic tray) is used for liquid waste containers[13].

    • Containers must be inspected at least weekly for any signs of leakage[10].

  • Scheduling Pickup :

    • Waste must be removed from the laboratory according to institutional and regulatory timelines. EPA regulations for academic labs may require removal within twelve months, while other rules specify removal within 72 hours after a container becomes full[5][10].

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup[9][10].

  • Professional Disposal :

    • The licensed waste management vendor will transport the container to a permitted Treatment, Storage, and Disposal Facility (TSDF).

    • The most probable disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products[7].

References

  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. Ethyl 4-(methoxymethyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Capot Chemical. (2008, October 28). material safety data sheet - N-Ethyl piperidine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste & Disposal. Retrieved from [Link]

  • PubChem. Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • ResearchGate. (2026, February 27). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology. Chemical Waste. Retrieved from [Link]

  • MedicalLab Management. Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。